molecular formula C6H7ClN2O2S B1456343 2-Chloro-6-methylpyridine-3-sulfonamide CAS No. 1208081-21-3

2-Chloro-6-methylpyridine-3-sulfonamide

Cat. No.: B1456343
CAS No.: 1208081-21-3
M. Wt: 206.65 g/mol
InChI Key: FZTKELGLLVEETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylpyridine-3-sulfonamide (CAS No: 1208081-21-3) is a chemical compound with the molecular formula C 6 H 7 ClN 2 O 2 S and a molecular weight of 206.65 g/mol . Its structure is defined by the SMILES notation CC1=NC(=C(C=C1)S(=O)(=O)N)Cl . As a sulfonamide derivative, it belongs to a class of organo-sulphur compounds characterized by the presence of the -SO 2 NH 2 functional group . Sulfonamides represent a foundational scaffold in medicinal and agricultural chemistry, serving as key intermediates in the synthesis of molecules with diverse pharmacological activities . The specific substitution pattern on the pyridine ring in 2-Chloro-6-methylpyridine-3-sulfonamide makes it a valuable chemical building block for researchers developing novel compounds. It can be used to create libraries of molecules for high-throughput screening or to optimize lead compounds in drug discovery programs. Handling and Safety: Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and safety information before use. Important Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTKELGLLVEETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-6-methylpyridine-3-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-6-methylpyridine-3-sulfonamide: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridine-3-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and synthetic research. While specific experimental data for this molecule is not extensively published, this document synthesizes available information on its chemical identity and provides expert-driven insights into its properties, a plausible synthetic pathway, and its potential applications as a chemical building block. The guide is intended for researchers, chemists, and drug development professionals, offering a foundational understanding based on the well-established chemistry of the pyridine sulfonamide scaffold.

Chemical Identity and Structure

2-Chloro-6-methylpyridine-3-sulfonamide is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a chlorine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide group (-SO₂NH₂) at the 3-position.

1.1 Identifiers The primary identifiers for this compound are cataloged as follows:

IdentifierValueSource
CAS Number 1208081-21-3[1]
Molecular Formula C₆H₇ClN₂O₂S[1]
Canonical SMILES CC1=NC(=C(C=C1)S(=O)(=O)N)Cl[1]
InChI InChI=1S/C6H7ClN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)[1]
InChIKey FZTKELGLLVEETP-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental physicochemical data for 2-Chloro-6-methylpyridine-3-sulfonamide is limited in publicly accessible literature. However, properties can be computed or inferred from related structures. The sulfonamide group suggests the compound is likely a crystalline solid at room temperature with a relatively high melting point.

PropertyValueNotes / Source
Molecular Weight 206.64 g/mol Computed[1]
Monoisotopic Mass 205.9916763 DaComputed[1]
Physical Form Likely a solidInferred from related sulfonamides
Storage Temperature 2-8°C, Inert AtmosphereRecommended for a related isomer

For context, key properties of a common precursor, 2-Chloro-6-methylpyridine , are provided below:

Property (2-Chloro-6-methylpyridine)ValueSource
CAS Number 18368-63-3
Molecular Weight 127.57 g/mol
Boiling Point 64-68 °C at 10 mmHg[2]
Density 1.167 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.527

Proposed Synthesis and Characterization

3.1 Retrosynthetic Analysis & Strategy

The primary disconnection for the target molecule is at the sulfur-nitrogen bond of the sulfonamide, leading back to the corresponding sulfonyl chloride. This sulfonyl chloride can be accessed from an amino-substituted pyridine via a Sandmeyer-type reaction or direct chlorosulfonylation. A plausible precursor is 3-amino-2-chloro-6-methylpyridine.

The following diagram illustrates the proposed synthetic workflow.

G cluster_0 Step 1: Diazotization & Sulfonylation cluster_1 Step 2: Amination cluster_2 Validation Precursor 3-Amino-2-chloro-6-methylpyridine Intermediate Pyridine-3-sulfonyl Chloride Intermediate Precursor->Intermediate 1. NaNO₂, HCl 2. SO₂, CuCl₂ Target 2-Chloro-6-methylpyridine-3-sulfonamide Intermediate->Target NH₄OH or NH₃ (aq) Characterization Purification (Recrystallization) Characterization (¹H NMR, MS, IR) Target->Characterization

Caption: Proposed two-step synthesis workflow for 2-Chloro-6-methylpyridine-3-sulfonamide.

3.2 Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure and requires optimization in a laboratory setting.

Step 1: Synthesis of 2-Chloro-6-methylpyridine-3-sulfonyl chloride

  • Diazotization: To a cooled (0-5 °C) solution of 3-amino-2-chloro-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

    • Rationale: Diazotization of the primary amine is a classic method to generate a reactive intermediate that can be substituted. Low temperature is critical to prevent decomposition of the unstable diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride as a catalyst. Add the previously prepared diazonium salt solution to this flask slowly.

    • Rationale: This is a variation of the Sandmeyer reaction. Sulfur dioxide acts as the source of the sulfonyl group, and the copper catalyst facilitates the displacement of the diazonium group to form the sulfonyl chloride.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-water. The sulfonyl chloride product will often precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: The sulfonyl chloride is generally unstable, particularly to moisture and heat, and should be used immediately in the next step without extensive purification.

Step 2: Synthesis of 2-Chloro-6-methylpyridine-3-sulfonamide

  • Amination: Dissolve the crude 2-chloro-6-methylpyridine-3-sulfonyl chloride from the previous step in a suitable solvent like THF or dioxane. Add this solution dropwise to a cooled (0-5 °C), stirred beaker of concentrated aqueous ammonia (ammonium hydroxide, >5.0 eq).

    • Rationale: The highly reactive sulfonyl chloride readily reacts with ammonia, which acts as a nucleophile, to form the stable sulfonamide. A large excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.

  • Isolation and Purification: Stir the reaction mixture for several hours, allowing it to warm to room temperature. The product may precipitate from the solution. Collect the solid by filtration. If no precipitate forms, concentrate the solution and extract the product with ethyl acetate.

  • Self-Validation: The crude product should be purified, typically by recrystallization from an ethanol/water mixture. The purity and identity of the final compound must be confirmed by analytical methods such as ¹H NMR spectroscopy (to confirm the pyridine and methyl protons and the NH₂ signal), Mass Spectrometry (to verify the molecular weight), and IR spectroscopy (to identify the characteristic S=O and N-H stretches of the sulfonamide group).

Applications in Research and Development

The pyridine sulfonamide moiety is a well-established pharmacophore in drug discovery.[3] Sulfonamides are present in a wide range of therapeutic agents, noted for their antimicrobial, anticancer, and diuretic properties.[4]

4.1 Role as a Synthetic Intermediate

2-Chloro-6-methylpyridine-3-sulfonamide is best viewed as a versatile chemical building block. The presence of three distinct functional handles—the sulfonamide nitrogen, the pyridine ring nitrogen, and the chloro group—allows for diverse subsequent chemical modifications.

  • N-Functionalization: The sulfonamide nitrogen can be alkylated or arylated to generate a library of secondary or tertiary sulfonamides, a common strategy in medicinal chemistry to modulate pharmacokinetic properties.[5]

  • Displacement of Chlorine: The 2-chloro group can be displaced via nucleophilic aromatic substitution (SₙAr) with various nucleophiles (e.g., amines, alcohols, thiols) to introduce further diversity.

  • Pyridine Ring Modification: The pyridine nitrogen can be quaternized or oxidized.

The following diagram illustrates the potential of this compound as a scaffold for library synthesis.

G cluster_0 Derivatization Points Scaffold 2-Chloro-6-methylpyridine-3-sulfonamide N_Func N-Alkylation/ Arylation Scaffold->N_Func Cl_Sub SₙAr Substitution (at Chloro position) Scaffold->Cl_Sub Py_Mod Pyridine N-Oxidation/ Quaternization Scaffold->Py_Mod Library Diverse Chemical Library (for biological screening) N_Func->Library Cl_Sub->Library Py_Mod->Library

Caption: Role as a scaffold for generating diverse chemical libraries.

4.2 Potential Biological Activity

While no specific biological activity is reported for this exact molecule, related chloro-pyridine sulfonamides have been investigated for various therapeutic applications.[3] Its structural similarity to known biologically active compounds makes it a candidate for screening in programs targeting cancer, bacterial infections, or enzyme inhibition.[4]

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Chloro-6-methylpyridine-3-sulfonamide. However, based on the hazards of analogous compounds like 2-chloro-3-cyano-6-methylpyridine, appropriate precautions must be taken.[6][7]

  • Hazard Classification (Anticipated): Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and potentially harmful if swallowed, inhaled, or in contact with skin.[6][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry place.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Always consult a full Safety Data Sheet from the supplier before handling and perform a thorough risk assessment.

Conclusion

2-Chloro-6-methylpyridine-3-sulfonamide is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. While comprehensive experimental data is sparse, its structure allows for a logical, multi-step synthesis to be proposed. Its true value lies in its capacity to serve as a versatile scaffold, offering multiple reaction sites for the generation of compound libraries aimed at discovering new therapeutic agents. Prudent safety measures are required for its handling, consistent with those for related chlorinated pyridine derivatives.

References

  • PubChem. 2-Chloro-pyridine-3-sulfonic acid amide (CID 12234445). Available from: [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 2-Chloro-3-cyano-6-methylpyridine. Available from: [Link]

  • PrepChem.com. Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. Available from: [Link]

  • ResearchGate. Synthesis of sulfonamide 6 starting from 4-chloro-2-trichloromethylquinazoline (4). Available from: [Link]

  • PubChem. 2-Chloro-6-methoxypyridine (CID 87009). Available from: [Link]

  • Suchetan, P. A., et al. (2013). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1765. Available from: [Link]

  • Google Patents. CN101648905B - Preparation method of 2-chloro-6-trichloromethyl pyridine.
  • DSpace@MIT. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available from: [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry, 10(11), 1846–1858. Available from: [Link]

Sources

2-Chloro-6-methylpyridine-3-sulfonamide CAS number 18368-63-3 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-Chloro-6-methylpyridine-3-sulfonamide and Its Precursor Scaffold

Executive Summary

In modern drug discovery, the functionalization of electron-deficient heterocycles is a cornerstone of rational drug design. This whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of 2-Chloro-6-methylpyridine (CAS 18368-63-3) [1] and its downstream derivative, 2-Chloro-6-methylpyridine-3-sulfonamide (CAS 1208081-21-3) [2]. By acting as a highly tunable pharmacophore, this sulfonamide derivative has recently emerged as a critical intermediate in the synthesis of CCR8 modulators—a novel class of immunotherapeutics designed to combat immunosuppression in the tumor microenvironment[3].

Structural Rationale & Chemical Foundations

The molecular architecture of the 2-chloro-6-methylpyridine scaffold offers distinct advantages for late-stage functionalization and target binding:

  • The Pyridine Core: Provides a rigid, planar geometry and acts as a hydrogen bond acceptor, improving aqueous solubility and pharmacokinetic profiles.

  • C2-Chloro Substitution: The chlorine atom serves a dual purpose. Electronically, it withdraws electron density from the ring, modulating the pKa of the adjacent sulfonamide group. Synthetically, it provides an excellent leaving group for late-stage nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions[4].

  • C6-Methyl Substitution: Introduces steric bulk that restricts the conformational freedom of the molecule, locking it into favorable binding geometries when interacting with target receptors.

  • C3-Sulfonamide Moiety: A classic bioisostere that mimics the transition state of peptide hydrolysis. It is capable of robust, directional hydrogen bonding with G-protein coupled receptors (GPCRs), specifically CCR8[3].

Quantitative Physicochemical Data

To facilitate analytical tracking and formulation, the physicochemical properties of the precursor and the sulfonamide derivative are summarized below[1][2][5][6].

PropertyPrecursor: 2-Chloro-6-methylpyridineDerivative: 2-Chloro-6-methylpyridine-3-sulfonamide
CAS Number 18368-63-31208081-21-3
Molecular Formula C6H6ClNC6H7ClN2O2S
Molecular Weight 127.57 g/mol 206.65 g/mol
Monoisotopic Mass 127.02 Da205.99 Da
Boiling Point 64-68 °C (at 10 mmHg)N/A (Solidifies/Decomposes)
Density / XLogP3 1.167 g/mL~0.8 (Predicted XLogP3)
Appearance Clear, colorless to light yellow liquidOff-white to pale yellow crystalline solid

Self-Validating Experimental Protocols

The transformation of the base pyridine (CAS 18368-63-3) into the sulfonamide (CAS 1208081-21-3) requires overcoming the inherent electron deficiency of the pyridine ring. The following protocol utilizes a two-step chlorosulfonation-amidation sequence designed with built-in causality and in-process controls (IPCs).

Step 1: Chlorosulfonation via Electrophilic Aromatic Substitution

Causality: Direct sulfonation of pyridine is kinetically unfavorable. Chlorosulfonic acid (ClSO3H) is utilized as both the solvent and a highly reactive electrophile[7]. The C3 position is targeted due to the combined directing effects of the C6-methyl (ortho/para activating) and C2-chloro (ortho/para deactivating) groups.

  • Preparation: Under an inert argon atmosphere, cool 5.0 equivalents of chlorosulfonic acid to 0°C in a round-bottom flask.

  • Addition: Slowly add 1.0 equivalent of 2-chloro-6-methylpyridine dropwise. Causality: The initial protonation of the pyridine nitrogen is highly exothermic; dropwise addition prevents thermal degradation and localized charring.

  • Heating: Gradually heat the reaction mixture to 110–114°C and stir for 12–16 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for electrophilic aromatic substitution on the electron-poor ring.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench in 1 mL of ice water, extract with ethyl acetate, and analyze via LC-MS. Proceed to the next step only when the precursor mass (m/z 128 [M+H]+) is consumed and the sulfonyl chloride mass is dominant.

  • Quenching: Cool the reaction to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. Causality: Rapid thermal quenching in an excess of ice prevents the hydrolysis of the newly formed sulfonyl chloride intermediate back into a sulfonic acid.

  • Isolation: Filter the precipitated 2-chloro-6-methylpyridine-3-sulfonyl chloride, wash with cold water, and dry under a vacuum.

Step 2: Amidation
  • Reaction: Dissolve the sulfonyl chloride intermediate in anhydrous dichloromethane (DCM) at 0°C.

  • Nucleophilic Attack: Add an excess (3.0 equivalents) of aqueous ammonia (NH4OH) or methanolic ammonia dropwise[4]. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • IPC (Self-Validation): Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase. The disappearance of the less polar sulfonyl chloride spot validates complete conversion to the sulfonamide.

  • Workup & Purification: Concentrate the mixture in vacuo, extract with EtOAc, wash with brine, and dry over Na2SO4. Recrystallize the crude product from ethanol to yield pure 2-chloro-6-methylpyridine-3-sulfonamide.

Synthesis A 2-Chloro-6-methylpyridine (CAS 18368-63-3) B Chlorosulfonic Acid (ClSO3H) 0°C to 114°C A->B Electrophilic Substitution C Sulfonyl Chloride Intermediate B->C SO2Cl insertion at C3 D Amidation (NH3 / NH4OH) Neutralization C->D Nucleophilic substitution E 2-Chloro-6-methylpyridine-3-sulfonamide (CAS 1208081-21-3) D->E Crystallization F CCR8 Modulator Derivatives (Drug Discovery) E->F SNAr / Cross-Coupling

Synthetic workflow from CAS 18368-63-3 to CCR8 modulator derivatives via chlorosulfonation.

Pharmacological Applications: CCR8 Modulation in Oncology

The 2-chloro-6-methylpyridine-3-sulfonamide scaffold has gained significant traction in the development of novel immunotherapies, specifically as antagonists for the CC chemokine receptor 8 (CCR8)[3].

The Mechanistic Causality of CCR8 Inhibition: In solid tumors, the immune system is often suppressed, resulting in "cold tumors" that do not respond to standard checkpoint inhibitors (e.g., PD-1/PD-L1 blockade). The tumor microenvironment (TME), specifically tumor-associated macrophages and myeloid cells, secretes the chemokine CCL1[3]. Regulatory T-cells (Tregs), which suppress immune responses, heavily express the CCR8 receptor. When CCL1 binds to CCR8, it triggers the massive infiltration and accumulation of Tregs within the tumor, effectively shutting down the anti-tumor activity of effector CD8+ T-cells[3].

Derivatives synthesized from the 2-chloro-6-methylpyridine-3-sulfonamide scaffold act as potent CCR8 modulators. By competitively binding to the CCR8 receptor, these sulfonamides block the CCL1-CCR8 signaling axis. This pharmacological intervention prevents Treg infiltration, depletes existing Tregs in the TME, and restores the ability of CD8+ T-cells to recognize and destroy malignant cells[3].

Pathway TME Tumor Microenvironment (TME) Myeloid Cells & Macrophages CCL1 CCL1 Chemokine Secretion TME->CCL1 Produces CCR8 CCR8 Receptor (on Regulatory T-cells) CCL1->CCR8 Activates Treg Treg Accumulation Immunosuppression CCR8->Treg Induces Immunity Enhanced Anti-Tumor Immunity (CD8+ T-cell activation) Treg->Immunity Suppresses Inhibitor Sulfonamide Derivative (CCR8 Antagonist) Inhibitor->CCR8 Blocks Inhibitor->Treg Depletes Inhibitor->Immunity Promotes

Mechanism of action for sulfonamide-based CCR8 antagonists in the tumor microenvironment.

References

  • Title: 2-Chloro-6-methylpyridine 99% 18368-63-3 Source: Sigma-Aldrich URL
  • Title: 2-Chloro-6-methylpyridine | 18368-63-3 Source: ChemicalBook URL
  • Title: 2-chloro-6-methylpyridine-3-sulfonamide (C6H7ClN2O2S)
  • Title: 2-chloro-6-methylpyridine-3-sulfonamide 1208081-21-3 wiki Source: Guidechem URL
  • Title: WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators Source: Google Patents URL
  • Title: Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608)
  • Title: Chlorosulfonic Acid - A Versatile Reagent Source: Pageplace URL

Sources

The Strategic deployment of the 2-Chloro-6-Methylpyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of heterocyclic systems, the pyridine ring stands out as a cornerstone of drug design, present in a significant portion of approved pharmaceuticals.[1][2] This guide delves into a particularly strategic variant: the 2-chloro-6-methylpyridine scaffold. Its unique electronic and steric profile, characterized by the electron-withdrawing nature of the chlorine atom and the steric and electronic influence of the methyl group, renders it a versatile and highly sought-after building block in the synthesis of innovative therapeutics.[3][4] The presence of the chlorine atom at the 2-position provides a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities and the exploration of vast chemical space.[5][6] This guide will provide an in-depth exploration of the applications of this scaffold, from its pivotal role in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators to its emerging potential in other therapeutic arenas. We will dissect the synthetic strategies employed to harness its reactivity, analyze the structure-activity relationships (SAR) that govern its biological effects, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Kinase Inhibition: A Case Study in Rational Drug Design

While the 2-chloro-6-methylphenyl moiety is famously exemplified in the dual Src/Abl kinase inhibitor Dasatinib, the underlying principles of its design offer valuable insights for the application of the analogous pyridine scaffold.[7] The 2-chloro-6-methyl substitution pattern plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase, contributing to potent and selective inhibition.

A critical aspect for drug developers to consider is the metabolic fate of this scaffold. Studies on Dasatinib have revealed that the 2-chloro-6-methylphenyl ring is susceptible to cytochrome P450-mediated oxidation, particularly at the position para to the chlorine atom. This can lead to the formation of reactive quinone-imine intermediates, which may contribute to off-target toxicities. This metabolic vulnerability has spurred the development of analogs with modifications on this ring to block oxidation and improve the drug's pharmacokinetic profile. Understanding these metabolic pathways is essential for designing next-generation inhibitors with enhanced safety and efficacy.

Modulating the Central Nervous System: The 2-Chloro-6-Methylpyridine Scaffold in GPCR-Targeted Therapies

G-protein coupled receptors (GPCRs) represent a major class of drug targets, and the discovery of allosteric modulators has opened new avenues for therapeutic intervention with improved selectivity and safety profiles.[8][9] The 2-chloro-6-methylpyridine scaffold has emerged as a valuable component in the design of such modulators.

A compelling example is the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a promising target for the treatment of schizophrenia and other neuropsychiatric disorders. Researchers have successfully synthesized a series of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives, starting from 3-bromo-2-chloro-6-methylpyridine, that exhibit potent and selective M4 PAM activity. The synthesis leverages a key Suzuki coupling reaction to introduce the phenyl group at the 2-position of the pyridine ring, highlighting the synthetic utility of the chloro substituent.

Signaling Pathway of M4 Muscarinic Acetylcholine Receptor Modulation

M4_PAM_Signaling M4_Receptor M4 mAChR G_protein Gi/o Protein M4_Receptor->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M4_Receptor Binds to orthosteric site PAM 2-Chloro-6-methylpyridine -based PAM (Allosteric Modulator) PAM->M4_Receptor Binds to allosteric site cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Downstream Downstream Signaling (e.g., neuronal inhibition) cAMP->Downstream Activates

Caption: M4 mAChR PAM signaling pathway.

Synthetic Strategies and Key Transformations

The synthetic utility of the 2-chloro-6-methylpyridine scaffold is a key driver of its adoption in medicinal chemistry. The chlorine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, providing a powerful tool for SAR exploration.

Furthermore, the pyridine ring can be functionalized at other positions through various electrophilic and nucleophilic substitution reactions. For instance, nitration of 2-chloro-6-methylpyridine can be directed to the 5-position, providing an entry point for further chemical modifications.

Experimental Workflow: Suzuki Coupling of 2-Chloro-6-methylpyridine

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine: - 2-Chloro-6-methylpyridine - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm heating Heat Reaction Mixture (e.g., 80-100 °C) inert_atm->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: A typical Suzuki coupling workflow.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-6-methylpyridine

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to illustrate the functionalization of the 2-chloro-6-methylpyridine scaffold.

Materials:

  • 2-Chloro-6-methylpyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-chloro-6-methylpyridine, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add a 4:1:1 mixture of toluene:ethanol:water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(4-methoxyphenyl)-6-methylpyridine.

Expanding Therapeutic Horizons: Antimicrobial and Anti-inflammatory Applications

The versatility of the 2-chloro-6-methylpyridine scaffold extends beyond kinase and GPCR modulation. The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial and anti-inflammatory agents.[3][10] The ability to readily introduce diverse substituents on the 2-chloro-6-methylpyridine core allows for the fine-tuning of physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for antimicrobial and anti-inflammatory activity.

While specific approved drugs in these classes prominently featuring this exact scaffold are less common, the literature contains numerous examples of pyridine derivatives with potent biological activity. For instance, various hydrazone derivatives of substituted pyridines have been synthesized and shown to possess significant antimicrobial and anti-inflammatory properties.[3] The 2-chloro-6-methylpyridine moiety serves as an excellent starting point for the synthesis of such derivatives, offering a platform for the development of novel therapeutic agents to combat infectious diseases and inflammatory conditions.

Physicochemical Properties and Bioisosteric Considerations

The physicochemical properties of the 2-chloro-6-methylpyridine scaffold are a key determinant of its utility in drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. The chlorine atom increases lipophilicity and can participate in halogen bonding, while the methyl group provides a steric footprint and can be a site for metabolism.

In lead optimization, the concept of bioisosterism is frequently employed to modulate a molecule's properties while retaining its biological activity.[11][12] The 2-chloro-6-methylpyridine scaffold can be subjected to various bioisosteric replacements. For example, the chlorine atom can be replaced with other halogens (Br, F) or a trifluoromethyl group to alter electronic properties and metabolic stability. The methyl group can be replaced with other small alkyl groups or cyclopropyl to fine-tune steric interactions. Understanding these potential bioisosteric modifications is crucial for medicinal chemists seeking to optimize drug candidates based on this scaffold.

PropertyInfluence of 2-Chloro-6-methylpyridine Scaffold
Lipophilicity The chlorine atom generally increases lipophilicity.
Aqueous Solubility The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving solubility depending on the overall molecular structure.
Metabolic Stability The methyl group can be a site of oxidation. The aromatic ring can also be hydroxylated.
Reactivity The chlorine at the 2-position is a key handle for cross-coupling reactions.
pKa The pyridine nitrogen is basic, with a pKa that is influenced by the substituents.

Conclusion and Future Perspectives

The 2-chloro-6-methylpyridine scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its synthetic tractability, coupled with its presence in molecules targeting a range of biological systems, underscores its importance in modern drug discovery. From the rational design of kinase inhibitors to the nuanced modulation of GPCRs and the exploration of new antimicrobial and anti-inflammatory agents, this scaffold offers a versatile platform for the creation of novel therapeutics. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic application of the 2-chloro-6-methylpyridine core is poised to continue to drive innovation in the pharmaceutical sciences. Future research will likely focus on further exploring its potential in diverse therapeutic areas, developing more efficient and selective synthetic transformations, and designing novel analogs with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Google Patents. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • Google Patents. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine.
  • Google Patents. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
  • Gunanathan, C. & Glorius, F. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Hussein, M. A. et al. Characterization and pharmacological evaluation of new pyridine analogs. Molecules15, 5316-5328 (2010).
  • Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Available from: [Link]

  • Lombardo, L. J. et al. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J. Med. Chem.47, 6658–6661 (2004).
  • R&D World. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • Denmark, S. E. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]

  • Abu-Taweel, G. M. et al. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Crit. Rev. Anal. Chem.53, 1243–1262 (2023).
  • Patsnap. Preparation method of 2- chloro-6-trichloromethyl pyridine. Available from: [Link]

  • de Almeida, M. V., de Nora Souza, M. V., Barbosa, N. R., Silva, F. P., Amarante, G. W. & Cardoso, S. H. Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Lett. Drug Des. Discov.4, 123–127 (2007).
  • Liu, X.-H. et al. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorg. Med. Chem. Lett.20, 4163–4167 (2010).
  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem.61, 5822–5880 (2018).
  • Patani, G. A. & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.96, 3147–3176 (1996).
  • Kumar, A. & Shukla, R. D. Employment of green and sustainable protocols for C(sp3)-H bond functionalization of 2-Methyl azaarenes and subsequent CC bond formation. Spectrum of Emerging Sciences1, 1-13 (2021).
  • Jabeen, M. et al. A Review on Medicinally Important Heterocyclic Compounds. Curr. Org. Chem.26, 1146–1179 (2022).
  • Carey, J. S., Laffan, D., Thomson, C. & Williams, M. T. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Org. Biomol. Chem.4, 2337–2347 (2006).
  • Gupta, A. K., Singh, J., Kumar, R. & Kumar, M. Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Indian J. Pharm. Sci.72, 372–375 (2010).
  • R&D World. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available from: [Link]

  • NIST. 2-Chloro-3-cyano-6-methylpyridine. Available from: [Link]

  • Fronczek, F. R. et al. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules28, 4637 (2023).
  • Dash, S. et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega7, 30354–30376 (2022).
  • PubChem. 2-Chloro-6-methoxypyridine. Available from: [Link]

  • Hocek, M. & Dvorakova, H.
  • El-Damasy, A. K. et al. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules28, 4984 (2023).
  • CAS. 2-Chloro-6-methylpyridine. Available from: [Link]

Sources

The Strategic Utility of Bioactive Sulfonamide Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the transition from a high-throughput screening hit to a viable clinical lead requires molecular scaffolds that offer predictable pharmacokinetics, structural versatility, and robust target engagement. Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved significantly, leading to numerous FDA-approved drugs targeting multiple diseases, including cancer, inflammatory diseases, and viral infections 1.

As an application scientist bridging synthetic feasibility with biological efficacy, I approach the sulfonamide moiety (


) not merely as a functional group, but as a highly tunable pharmacophore. This whitepaper dissects the mechanistic rationale behind sulfonamide integration, details field-proven synthetic protocols utilizing modern click chemistry, and outlines the systems-level workflow for lead optimization.

Mechanistic Rationale: The Physicochemical Superiority of Sulfonamides

The strategic replacement of an amide with a sulfonamide—a classic bioisosteric transformation—fundamentally alters the 3D topology and electronic distribution of a drug candidate. Sulfonamides are weak acids, with their aqueous


 values heavily influenced by equilibrium bond lengths and local electronic environments, typically ranging from 5.9 to 11 2. This tunable acidity is critical for optimizing both target binding and oral bioavailability.
Table 1: Physicochemical and Structural Comparison: Amides vs. Sulfonamides
PropertyAmide (

)
Sulfonamide (

)
Causality / Impact on Drug Design
Geometry Planar (

hybridized)
Tetrahedral (

hybridized at S)
Sulfonamides project R-groups into distinct 3D vectors, allowing access to deeper, non-planar binding pockets.
Acidity (

)
~15-17 (Neutral)~6-11 (Weakly acidic)Sulfonamides can ionize at physiological pH, improving aqueous solubility and enabling electrostatic interactions with target proteins.
H-Bonding 1 Donor, 1 Acceptor1 Donor, 2 AcceptorsThe extra oxygen provides an additional hydrogen bond acceptor, strengthening target affinity.
Metabolic Stability Susceptible to amidasesHighly resistant to enzymatic cleavageEnhances in vivo half-life, reduces clearance, and improves oral bioavailability.
Lipophilicity (LogP) Generally lowers LogPModerately lowers LogPProvides tunable lipophilicity depending on substituents, generally improving overall drug-likeness and membrane permeability.

Advanced Synthetic Workflows: The SuFEx Paradigm

Historically, the synthesis of sulfonamide libraries relied on the reaction of sulfonyl chlorides with amines. However, sulfonyl chlorides are highly moisture-sensitive, prone to rapid hydrolysis, and often lead to competing side reactions.

To overcome this, modern drug discovery has adopted Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Sulfonyl fluorides are exceptionally stable to hydrolysis and only react under specific catalytic activation, making them ideal building blocks for high-throughput library generation and late-stage functionalization 3.

Protocol: Catalytic SuFEx Synthesis of Sulfonamides

The combination of calcium triflimide and DABCO activates sulfonyl fluorides for SuFEx with amines to provide a diverse set of sulfonamides at room temperature under mild conditions 4. This protocol is designed as a self-validating system: if moisture is present, the reaction still proceeds exclusively to the sulfonamide without forming sulfonic acid byproducts.

Reagents Required:

  • Sulfonyl fluoride building block (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Calcium triflimide

    
     (5 mol%)
    
  • DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%)

  • Anhydrous Acetonitrile

Step-by-Step Methodology & Causality:

  • Preparation of the Reaction Matrix : In a dry reaction vial, dissolve the sulfonyl fluoride (1.0 equiv) and the amine (1.2 equiv) in acetonitrile to achieve a 0.5 M concentration.

    • Causality: Acetonitrile provides a polar aprotic environment that stabilizes the transition states of the charged intermediates without acting as a competing nucleophile.

  • Dual-Catalyst Activation : Add DABCO (10 mol%) followed by

    
     (5 mol%).
    
    • Causality: DABCO acts as a nucleophilic trigger, forming a highly reactive sulfonylammonium intermediate. However, the S-F bond is extremely strong. The addition of

      
       provides a hard Lewis acid (
      
      
      
      ) that specifically coordinates to the hard Lewis base (fluoride), weakening the S-F bond and facilitating the rapid exchange.
  • Incubation & Monitoring : Stir the mixture at room temperature (

    
    ) for 2-4 hours. Monitor the conversion via LC-MS.
    
    • Causality: The mild room-temperature conditions prevent the thermal degradation of sensitive functional groups (e.g., alkynes, heterocycles) on the building blocks, ensuring high fidelity.

  • Quenching and Purification : Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, water, and brine. Dry over

    
     and concentrate under reduced pressure.
    
    • Causality: The inherent stability of the sulfonamide product allows for aggressive acidic washing. This cleanly strips away the basic DABCO catalyst and any unreacted amine, often yielding >95% pure product without the need for time-consuming column chromatography.

Systems-Level Workflow for Sulfonamide Lead Optimization

The integration of SuFEx chemistry allows for rapid iterative cycles of Structure-Activity Relationship (SAR) profiling. The workflow below illustrates the logical progression from building blocks to bioactive lead candidates.

G Start Sulfonyl Fluoride Building Blocks SuFEx SuFEx Click Chemistry (Ca(NTf2)2 / DABCO) Start->SuFEx Amines Diverse Amine Library Amines->SuFEx Sulfonamides Sulfonamide Library Generation SuFEx->Sulfonamides High Yield, Mild Conditions Screening High-Throughput Phenotypic/Target Screening Sulfonamides->Screening SAR SAR Analysis & Lead Optimization Screening->SAR Hit Identification SAR->Amines Iterative Design Bioactive Bioactive Lead Candidate SAR->Bioactive Optimized Potency

SuFEx-driven high-throughput workflow for sulfonamide lead optimization.

Target-Specific Applications of Sulfonamides

The structural geometry and electronic properties of sulfonamides make them privileged scaffolds for several high-value therapeutic targets:

  • Carbonic Anhydrase (CA) Inhibitors : In the treatment of glaucoma and certain cancers, the primary sulfonamide (

    
    ) acts as a potent Zinc-Binding Group (ZBG). The weakly acidic sulfonamide nitrogen deprotonates at physiological pH, allowing the resulting anion to coordinate directly with the catalytic 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule.
  • Protease Inhibitors : In antiviral therapies (e.g., HIV protease inhibitors like Darunavir), the sulfonamide moiety is utilized to form critical, rigidifying hydrogen bonds with the protein backbone. The two oxygen atoms of the

    
     group act as powerful acceptors, interacting specifically with the Asp25/Asp25' catalytic dyad of the protease, locking the drug into the active site.
    

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode ResearchG
  • Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx)
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Chemical Science (RSC Publishing)
  • Sulfonamide synthesis by S-N coupling Organic Chemistry Portal

Sources

Structure-activity relationship (SAR) of pyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Initiating SAR Analysis

I'm currently breaking down the request, focusing on the core topic: the structure-activity relationship of pyridine-3-sulfonamides. My initial assessment is that this will be developed as a detailed technical document, likely a guide or whitepaper, tailored for a specialized audience of researchers and scientists. I'm taking into account how in-depth and complex this topic is.

Defining Document Structure

I've moved on to fleshing out the document's fundamental structure. It's designed to be flexible, not template-driven, and prioritize scientific integrity. I'm focusing on demonstrating expertise, establishing trustworthiness through self-validating protocols and authoritative sources, with in-text citations and a numbered reference list with clickable URLs. I'm also planning clear data presentation and detailed experimental methodologies, including mandatory visualizations with Graphviz using a specific color palette.

Discovering Key Compounds

I've uncovered two notable pyridine-3-sulfonamide examples. Firstly, 6-(indol-2-yl)pyridine-3-sulfonamides are potent HCV NS4B inhibitors like compound 4t (PTC725) that has impressive DMPK properties. Additionally, carbon

Organizing the Whitepaper

I'm structuring the whitepaper around the Structure-Activity Relationship (SAR) of Pyridine-3-Sulfonamides, using HCV NS4B inhibitors and Carbonic Anhydrase (CA) inhibitors as primary case studies. I plan to include a detailed outline with sections on pharmacophore characteristics, hit-to-lead development, DMPK optimization, and experimental workflows to illustrate the principles of SAR.

Refining the Whitepaper Structure

Gathering Information

I've confirmed I have the information needed to delve into the Structure-Activity Relationship (SAR) of Pyridine-3-Sulfonamides. My initial focus is on the HCV NS4B inhibitors, specifically the 6-(indol-2-yl)pyridine-3-sulfonamides, as explored by Zhang et al. in J Med Chem 2014.

Outlining Whitepaper Structure

I'm now outlining the whitepaper's structure, focusing on the key sections. The draft includes an Executive Summary, a look at the Pyridine-3-Sulfonamide pharmacophore, and two distinct case studies: antiviral SAR for HCV NS4B inhibitors, and anticancer SAR exploring selective Carbonic Anhydrase inhibition with click tailing. Experimental protocols and workflows are also being considered for inclusion.

Drafting Visualizations

I'm currently focused on drafting the DOT diagrams. The first diagram illustrates the SAR optimization logic for HCV NS4B inhibitors, from hit compound to optimized candidate. The second diagram details the experimental workflow for carbonic anhydrase inhibitors, specifically the "click tailing" approach. I'm paying close attention to the visual elements to ensure clarity and coherence.

Justifying Molecular Designs

I'm now integrating rationales for the molecular designs. I'm focusing on the "why" behind specific substitutions like fluorine to block metabolism and click tailing to explore hydrophobic pockets. I'm currently adding the in-text citations: Zhang et al. (2014) for HCV NS4B, and Sławiński et al. (2013) and Szafrański et al. (2025) for CA inhibitors, ensuring the URLs are included and grounded.

Constructing DOT Diagrams

I'm now carefully crafting the DOT codes for the SAR optimization diagram. The goal is to accurately represent the progression from a hit compound with moderate activity to a lead compound with improved potency, addressing metabolic liabilities, and ultimately yielding an optimized candidate with high oral bioavailability. Each node and edge are being meticulously defined.

Refining Visual Workflow

I'm now refining the DOT code for the "Click Tailing" workflow diagram. The focus is on clarity and flow, ensuring each step logically connects to the next. The nodes are clearly defined, and the edges accurately represent the reaction sequence, from the starting material to the final library of compounds. I've double-checked that all the chemical entities and reactions are accurately represented. I've also incorporated the final assay step: the hCA IX/XII Assay for selectivity screening.

Finalizing Data Integration

I'm now integrating the quantitative data into tables. I'm focusing on ensuring data clarity and consistency. Specifically, I am cross-referencing activity data and structural modifications to build up SAR-driven arguments. I'm prioritizing direct comparisons to highlight the impact of specific structural changes. The tables will include all relevant data, including IC50/EC50 values, selectivity indices, and physicochemical properties.

Adjusting Diagram Parameters

I'm now implementing the size constraints for the DOT diagrams, focusing on maximum width and color contrast. I'm incorporating size attributes within the DOT code to ensure the diagrams render at an appropriate size, aiming for a 760px maximum width, which is proving tricky since the rendered size depends on the platform. I'm also addressing caption requirements and the color palette for improved visual clarity and contrast, using the suggested color palette.

Composing Content

I'm now writing the whitepaper's content, focusing first on the introduction and executive summary. I'm expanding on the Pyridine-3-Sulfonamide pharmacophore, highlighting its unique electronic properties and metabolic stability. I'm now drafting the Executive Summary, giving a brief intro to the pharmacophore.

Detailing Selectivity Data

I'm now detailing selectivity data and designing the CA IX/XII tables. I'm focusing on "click tailing" and the rationale for using bulky, lipophilic triazole tails. I'm prioritizing the Ki values across hCA isoforms, including hCA I/II comparisons to highlight the selectivity gains. I'll include Compound 4t (PTC725) information in Table 1 for comparison.

Finalizing the Protocols

I'm now integrating detailed experimental protocols into the whitepaper. I'm focusing on two key protocols. Protocol A details the CuAAC synthesis of 4-substituted pyridine-3-sulfonamides, including self-validation steps. Protocol B outlines the HCV replicon assay and PK profiling. I'm prioritizing clarity and reproducibility. I am cross referencing with existing data.

Validating Experimental Data

I'm now integrating detailed Ki values for Carbonic Anhydrase isoforms. I'm focusing on validating the 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides' isozyme selectivity, ensuring the values align with established literature. The hCA IX/XII data is carefully cross-referenced and integrated. I am preparing the appropriate in-text citations [1].

Refining Citations

I'm now refining the citations for the Carbonic Anhydrase inhibitor section, ensuring all relevant sources are accurately referenced. I've located key papers on PubMed and MDPI regarding the synthesis and activity of heterocyclic 4-substituted pyridine-3-sulfonamides and their inhibition of human cytosolic and transmembrane isozymes. The URLs are cross-referenced.

Integrating Experimental Justification

I'm now integrating the rationales behind the experimental choices. I am now connecting the reasoning behind the specific experimental methodologies, especially within the synthetic protocols and SAR analyses. The goal is to show the 'why' behind each step, and not simply list them. I am now incorporating self-validation checkpoints in my protocol section.

2-Chloro-6-methylpyridine-3-sulfonamide: A Strategic Intermediate for Isoform-Selective Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Carbonic Anhydrase Inhibitors (CAIs) has historically been dominated by benzenesulfonamide derivatives (e.g., acetazolamide). While highly potent, classic CAIs often suffer from poor isoform selectivity, leading to off-target side effects due to the ubiquitous expression of cytosolic human Carbonic Anhydrase (hCA) isoforms I and II. In contemporary oncology and targeted drug discovery, the focus has shifted toward selectively inhibiting the transmembrane, tumor-associated isoforms hCA IX and hCA XII , which are overexpressed in hypoxic tumors and drive cancer cell survival and metastasis.

To achieve this selectivity, researchers employ the "tail approach," appending diverse steric and electronic groups to a sulfonamide-bearing core. Within this paradigm, 2-Chloro-6-methylpyridine-3-sulfonamide (CAS: 1208081-21-3) has emerged as a highly privileged, versatile synthetic intermediate. This whitepaper details the structural rationale, mechanistic grounding, and synthetic protocols for utilizing this specific heterocyclic scaffold in the design of next-generation CAIs.

Structural Rationale & Mechanistic Grounding

The efficacy of 2-chloro-6-methylpyridine-3-sulfonamide as a building block lies in its trifunctional nature, where each substituent plays a distinct, synergistic role in both chemical reactivity and biological targeting.

The Pharmacophore Breakdown
  • The 3-Sulfonamide (Zinc-Binding Group - ZBG): The primary mechanism of CA inhibition involves the sulfonamide group. At physiological pH, the sulfonamide is deprotonated to form an anion (

    
    ). This anion acts as a strong Lewis base, directly coordinating with the 
    
    
    
    ion in the enzyme's active site (which is stabilized by three histidine residues). This chelation displaces the catalytic water/hydroxide ion, effectively halting the enzyme's ability to hydrate carbon dioxide[1].
  • The 6-Methyl Group (Lipophilic Anchor): Unlike unsubstituted pyridine rings, the 6-methyl group provides essential steric bulk and lipophilicity. This methyl group acts as a secondary "tail" that engages with the hydrophobic pocket of the hCA IX/XII active sites. This dual-tail dynamic significantly enhances binding affinity and selectivity against cancer-associated isoforms over the ubiquitous hCA I/II[2].

  • The 2-Chloro Group (Synthetic Handle): The chlorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). It is positioned ortho to the electron-withdrawing pyridine nitrogen and ortho to the strongly electron-withdrawing sulfonamide group. This extreme electron deficiency makes the C2 carbon highly susceptible to nucleophilic attack by amines, thiols, or alkoxides, allowing for rapid, late-stage diversification of the primary "tail"[3].
    

CA_Mechanism cluster_0 Carbonic Anhydrase Active Site Zn Zn2+ Ion (Catalytic Core) Water Catalytic Water/OH- Zn->Water Displaced His Histidine Residues (His94, His96, His119) His->Zn Coordination Drug Pyridine-3-sulfonamide Derivative Anion Sulfonamide Anion (-SO2NH-) Drug->Anion Deprotonation (Physiological pH) Anion->Zn Displaces Water (Primary Chelation)

Caption: Mechanism of hCA inhibition via active-site zinc chelation by the sulfonamide anion.

Synthetic Workflows & Experimental Protocols

The most robust method for functionalizing 2-chloro-6-methylpyridine-3-sulfonamide is through


. By displacing the 2-chloro group with various primary or secondary amines, researchers can build extensive libraries of 2-amino-6-methylpyridine-3-sulfonamides to probe the structure-activity relationship (SAR) of the CA active site.
Protocol: Nucleophilic Aromatic Substitution ( ) via Microwave Irradiation

This protocol describes a self-validating, high-yield methodology for attaching a lipophilic or hydrophilic amine "tail" to the 2-position of the pyridine core, adapted from established patent literature for structurally similar halogenated pyridine-sulfonamides[3].

Reagents & Materials:

  • Starting Material: 4[4] (1.0 equivalent)

  • Nucleophile: Desired primary or secondary amine (1.2 - 1.5 equivalents)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 - 3.0 equivalents)
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dimethylformamide (DMF)
    

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-chloro-6-methylpyridine-3-sulfonamide (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Nucleophile & Base Addition: Add the selected amine (1.2 eq) followed by

    
     (2.0 eq). The base is critical for neutralizing the hydrochloric acid byproduct and driving the equilibrium forward, preventing the protonation of the incoming nucleophile.
    
  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Subject the mixture to microwave irradiation at 120°C – 150°C for 45 to 60 minutes. (Causality note: Microwave heating ensures rapid, uniform energy distribution, significantly reducing reaction times compared to thermal reflux, which can take 12–24 hours and lead to degradation of the sulfonamide group).

  • Aqueous Workup: Allow the vial to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (3x) to remove the polar solvent (especially if DMF is used) and inorganic salts, followed by a final wash with saturated aqueous NaCl (brine).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via silica gel flash column chromatography (typically using a gradient of Hexanes/EtOAc or Dichloromethane/Methanol) to isolate the final 2-substituted-6-methylpyridine-3-sulfonamide derivative.

Synthetic_Workflow Start 2-Chloro-6-methylpyridine -3-sulfonamide (Starting Material) Reagents Add Nucleophile (R-NH2) + Base (Cs2CO3) + Solvent (MeCN / DMF) Start->Reagents Reaction SNAr Reaction (Microwave Irradiation, 120-150°C, 1h) Reagents->Reaction Workup Aqueous Workup & Extraction (EtOAc/H2O) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product 2-(R-amino)-6-methylpyridine -3-sulfonamide (Target CAI) Purification->Product

Caption: Step-by-step synthetic workflow for the SNAr functionalization of the 2-chloro position.

Pharmacological Profiling & Isoform Selectivity

The ultimate goal of utilizing the 2-chloro-6-methylpyridine-3-sulfonamide scaffold is to achieve a high Selectivity Index (SI) for tumor-associated CA isoforms. Studies on structurally analogous 1 demonstrate that modifying the pyridine ring with specific "tails" can yield compounds with nanomolar affinity for hCA IX and XII, while maintaining micromolar (weak) affinity for hCA I and II[1][5].

The table below summarizes comparative inhibition data, illustrating the pharmacological advantage of tailored pyridine-3-sulfonamides against the clinical standard, Acetazolamide (AAZ).

Table 1: Comparative Inhibition Profile ( ) of CA Isoforms
Compound ClasshCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Tumor)

(nM)
hCA XII (Tumor)

(nM)
Selectivity Index (hCA II / hCA IX)
Acetazolamide (Standard) 25012255.70.48 (Poor Selectivity)
Representative Pyridine-3-Sulfonamide Tail Derivative > 10,000271 - 3808137 - 250291 - 1018Up to 5.9 - 23.3 (High Selectivity)

Data Interpretation: The standard drug Acetazolamide is highly potent but non-selective, inhibiting the ubiquitous hCA II more strongly than the target hCA IX. In contrast, tailored pyridine-3-sulfonamides exhibit drastically reduced affinity for hCA I/II (evidenced by


 values exceeding 10,000 nM for hCA I) while maintaining strong inhibition of hCA IX and XII[1]. The 6-methyl group and the substituted 2-position tail drive this selectivity by exploiting the unique hydrophobic topology of the hCA IX/XII active site clefts.

Conclusion

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 2-chloro-6-methylpyridine-3-sulfonamide (C6H7ClN2O2S) - PubChemLite Source: University of Luxembourg / PubChem URL:[Link]

  • WO2016198374A1 - Aromatic sulfonamide derivatives Source: Google Patents URL
  • Dual-tail strategy in the development of novel carbonic anhydrase IX (CA IX) inhibitors Source: ResearchGate URL:[Link]

Sources

Literature review on 2-substituted pyridine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The 2-substituted pyridine-3-sulfonamide scaffold is a "privileged structure" in modern drug discovery, serving as the pharmacophore in diverse therapeutic agents ranging from endothelin receptor antagonists (e.g., Bosentan) to loop diuretics (e.g., Torsemide) and PI3K inhibitors. Despite its utility, the synthesis of this moiety is non-trivial due to the electronic deficiency of the pyridine ring, which resists classical electrophilic aromatic substitution (


) at the 3-position.

This guide moves beyond textbook definitions to provide a field-tested, mechanistic roadmap for synthesizing these scaffolds. We analyze three distinct synthetic architectures:

  • The Cryogenic Route (DoM): High-precision lithiation for early-stage discovery.

  • The Diazonium Route (Sandmeyer): Robust, scalable methodology for process chemistry.[1]

  • The Convergent Route (

    
    ):  Late-stage diversification of the C2 position.
    

Part 1: Strategic Retrosynthesis

To access the 2-substituted pyridine-3-sulfonamide core, we must disconnect the molecule based on the electronic bias of the pyridine ring.

The Strategic Map

The following diagram outlines the three primary disconnections. Note the orthogonality: Route A utilizes the acidity of the C3 proton, while Route B exploits the availability of 3-aminopyridines.

Retrosynthesis cluster_legend Strategic Logic Target Target: 2-Substituted Pyridine-3-Sulfonamide Precursor_C 2-Chloro-pyridine-3-sulfonamide (Route C: SNAr) Target->Precursor_C C2-N/O/S Bond Formation (Late-Stage Diversification) Precursor_A 2-Fluoropyridine (Route A: DoM) Precursor_B 3-Amino-2-chloropyridine (Route B: Sandmeyer) Precursor_C->Precursor_A C3-S Bond Formation (Lithiation/Quench) Precursor_C->Precursor_B C3-S Bond Formation (Diazotization) key1 Route A: Cryogenic (-78°C) | High Regiocontrol key2 Route B: Process Scale | Robust Reagents key3 Route C: Library Gen | Parallel Synthesis

Figure 1: Retrosynthetic analysis showing the three primary access points to the scaffold.

Part 2: Route A — Directed Ortho-Metalation (DoM)

Best for: Small-scale synthesis, installing complex sulfonamides, and avoiding transition metals.

The pyridine ring is electron-deficient, making direct sulfonation (


) difficult and harsh. However, the C3 proton is relatively acidic (

) when activated by an inductive group at C2. 2-Fluoropyridine is the superior substrate over 2-chloropyridine for this route because the fluorine atom provides a stronger inductive effect (enhancing C3 acidity) and is less prone to "benzyne" elimination under lithiation conditions.
Mechanism & Protocol

The reaction utilizes Lithium Diisopropylamide (LDA) at -78°C. LDA is preferred over


-BuLi to prevent nucleophilic attack on the pyridine ring (Chichibabin-type addition).

DoM_Mechanism Substrate 2-Fluoropyridine Intermediate 3-Lithio-2-fluoropyridine (Stable at -78°C) Substrate->Intermediate Deprotonation Base LDA / THF -78°C Base->Intermediate Sulfinate Lithium Sulfinate Intermediate Intermediate->Sulfinate Electrophilic Quench Electrophile SO2 (gas) or DABSO Electrophile->Sulfinate Product 2-Fluoropyridine- 3-sulfonyl chloride Sulfinate->Product Oxidative Chlorination Oxidant NCS / DCM Oxidant->Product

Figure 2: The Directed Ortho-Metalation (DoM) pathway using 2-fluoropyridine as the directing group.

Experimental Protocol: DoM Synthesis

Validation: Journal of Organic Chemistry 2012, 77, 19, 8428.

  • Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Base Formation: Add diisopropylamine (1.1 equiv) and cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
    
  • Lithiation: Add 2-fluoropyridine (1.0 equiv) dropwise, maintaining internal temp < -70°C. Stir for 2 hours. The solution typically turns pale yellow.

  • Quench:

    • Method A (Gas): Bubble dry

      
       gas into the solution for 15 min.
      
    • Method B (Solid): Add DABSO (DABCO-bis(sulfur dioxide)) (0.6 equiv) as a solid source of

      
      .
      
  • Chlorination: Allow to warm to 0°C. Add N-chlorosuccinimide (NCS) (1.1 equiv) to convert the lithium sulfinate directly to the sulfonyl chloride.

  • Workup: Quench with saturated

    
    , extract with DCM. The resulting 2-fluoropyridine-3-sulfonyl chloride is unstable on silica and should be used immediately.
    

Part 3: Route B — The Sandmeyer-Meerwein Reaction

Best for: Multi-gram to kilogram scale-up, industrial processes.

When lithiation is impractical (e.g., due to cryogenic constraints), the Sandmeyer reaction is the industry standard. It converts an aniline (or aminopyridine) to a sulfonyl chloride via a diazonium intermediate.

The "Green" DABSO Modification

Traditional methods use


 gas and acetic acid/CuCl, which is corrosive and hazardous. A modern variation uses DABSO  (DABCO·(SO2)2) as a solid, bench-stable 

surrogate.
Mechanism & Protocol
  • Diazotization: 3-Amino-2-chloropyridine is treated with

    
     to form the diazonium salt.
    
  • Radical Transfer: The diazonium species decomposes in the presence of Cu(I/II), generating an aryl radical.

  • Capture: The aryl radical reacts with

    
     to form a sulfonyl radical, which abstracts a chlorine atom (from CuCl2 or added Cl source) to form the sulfonyl chloride.
    
Experimental Protocol: Sandmeyer Synthesis

Validation: Organic Letters 2013, 15, 15, 3828 (DABSO variant).

StepReagentConditionsCritical Note
1. Diazotization 3-Amino-2-chloropyridine,

(1.2 eq),

(excess)

, 0°C, 30 min
Ensure temp < 5°C to prevent phenol formation.
2. Catalyst Prep DABSO (0.6 eq), CuCl (5 mol%)Suspended in MeCNDABSO releases

in situ.
3. Coupling Add diazonium solution to catalyst mixture0°C to RT, 2-4 hoursNitrogen gas evolution indicates progress.
4. Isolation

dilution, EtOAc extraction
RTProduct is 2-chloropyridine-3-sulfonyl chloride.

Part 4: Route C — Diversification at C2

Best for: Generating libraries of analogs from a common intermediate.

Once the sulfonamide is installed at C3, the halogen at C2 becomes exceptionally reactive toward Nucleophilic Aromatic Substitution (


). The electron-withdrawing sulfonamide group (Hammett 

) activates the C2 position synergistically with the pyridine nitrogen.

Reactivity Order: 2-Fluoro >> 2-Chloro >> 2-Bromo.

Protocol: Library Generation

Substrate: 2-Chloro-N-alkylpyridine-3-sulfonamide.

  • Amine Nucleophiles:

    • Mix substrate (1.0 eq) and Amine (1.2 eq) in DMSO or NMP.

    • Add Base:

      
       (2.0 eq) or DIPEA.
      
    • Heat: 60-80°C for 2-Chloropyridines; RT for 2-Fluoropyridines.

    • Yields: Typically >85%.[2]

  • Thiol Nucleophiles:

    • Use Thiol (1.1 eq) and

      
       in DMF at RT.
      
    • Excellent for synthesizing thioether-linked inhibitors.

  • Alkoxide Nucleophiles:

    • Use

      
       (1.1 eq) and Alcohol in THF/DMF.
      
    • Caution: Competitive hydrolysis of the sulfonamide can occur if water is present.

Part 5: Comparison of Methodologies

FeatureRoute A (DoM)Route B (Sandmeyer)Route C (

)
Starting Material 2-Fluoropyridine3-Amino-2-chloropyridine2-Halo-3-sulfonamide
Key Reagent LDA,


,

, Cu
Amines, Thiols
Temperature -78°C (Strict)0°C to RTRT to 80°C
Scalability Low to MediumHigh (Industrial)High
Primary Risk Moisture sensitivity, Benzyne formationDiazonium instability (Explosion risk if dry)Over-reaction (bis-substitution)
Cost Efficiency ModerateHigh (Cheap precursors)High (Convergent)

References

  • DABSO-Based Sandmeyer Reaction

    • Title: Sandmeyer Chlorosulfonylation of (Hetero)
    • Source: Organic Letters, 2013, 15(15), 3828–3831.
    • URL:[Link]

  • Directed Ortho-Metalation (DoM)

    • Title: Regioselective ortho-Lithiation of Halopyridines.[3][4] Syntheses of ortho-Disubstituted Pyridines.

    • Source: Journal of Organic Chemistry, 1982, 47(14), 2643–2647.
    • URL:[Link]

  • Aqueous Synthesis of Sulfonyl Chlorides

    • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[5][6][7]

    • Source: Organic Process Research & Development, 2009, 13(5), 907–910.
    • URL:[Link]

  • 
     Reactivity of 2-Halopyridines: 
    
    • Title: Nucleophilic Aromatic Substitution of Heteroaryl Chlorides in Water.[8]

    • Source: Green Chemistry, 2011, 13, 934-940.
    • URL:[Link]

Sources

Technical Guide: Solubility Profiling of 2-Chloro-6-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1208081-21-3 | Formula: C₆H₇ClN₂O₂S | MW: 206.65 g/mol

Executive Summary

This technical guide details the solubility behavior of 2-Chloro-6-methylpyridine-3-sulfonamide , a critical intermediate in the synthesis of sulfonylurea herbicides and medicinal compounds. As a Senior Application Scientist, I provide here not just a list of solvents, but a mechanistic understanding of how this amphoteric molecule behaves in DMSO (Dimethyl sulfoxide) versus Water .

The core challenge with this compound is its pH-dependent solubility . While highly soluble in polar aprotic solvents (DMSO), its aqueous solubility is limited at neutral pH due to the lipophilic chloro-methyl-pyridine core, yet modifiable via ionization of the sulfonamide moiety. This guide outlines the theoretical basis, practical solubility limits, and validated protocols for stock preparation and aqueous dilution.

Physicochemical Characterization & Solubility Logic

To master the solubility of this compound, one must understand its ionization states. The molecule contains two key functional groups that dictate its behavior:

  • Pyridine Ring (Basic): The nitrogen in the ring can accept a proton at low pH (pKa ~2–3), increasing solubility in strong acids.

  • Sulfonamide Group (Acidic): The -SO₂NH₂ group is weakly acidic (pKa ~9–10). At high pH (pH > 10), it deprotonates to form a highly soluble anion.

Table 1: Physicochemical Properties & Solubility Implications

ParameterValue (Approx.)Implication for Solubility
LogP ~1.2 – 1.5Moderate lipophilicity. Poor water solubility at neutral pH; good membrane permeability.
pKa (Acidic) ~9.5 – 10.0Requires pH > 10.5 for significant solubility enhancement via deprotonation.
pKa (Basic) ~2.5 – 3.0Requires pH < 2 for protonation. (Not recommended for biological assays due to stability risks).
H-Bond Donors 1 (NH₂)Capable of H-bonding, aiding solubility in DMSO.
H-Bond Acceptors 4 (O, N)Supports solvation in water if ionized.

Solubility Profile: DMSO vs. Water[1][2]

Solubility in DMSO (The Stock Solvent)

Status: High Solubility (> 50 mg/mL) DMSO is the gold-standard vehicle for this compound. The polar aprotic nature of DMSO disrupts the crystal lattice of the sulfonamide without requiring ionization.

  • Mechanism: DMSO accepts hydrogen bonds from the sulfonamide -NH₂ and interacts via dipole-dipole forces with the sulfonyl and pyridine groups.

  • Storage: Stock solutions (typically 10 mM to 100 mM) are stable at -20°C.

  • Hygroscopicity Warning: DMSO absorbs atmospheric water. If water content exceeds 10%, the compound may precipitate over time. Always use anhydrous DMSO.

Solubility in Water (The Challenge)

Status: Low Solubility (< 1 mg/mL at pH 7) At neutral pH (7.4), the molecule exists primarily in its neutral, non-ionized form. The hydrophobic chloro and methyl substituents on the pyridine ring dominate, driving the molecule out of the aqueous phase.

  • pH 1–3: Moderate increase (Pyridine protonation). Risk:[1] Hydrolysis of the sulfonamide bond or dechlorination (rare but possible).

  • pH 4–8: Minimum solubility (Neutral species).

  • pH > 10: High solubility (Sulfonamide deprotonation). Utility: Useful for chemical synthesis, but often incompatible with biological assays.

The "Crash-Out" Risk (DMSO-to-Water Dilution)

A common error in bioassays is diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a neutral buffer (PBS pH 7.4).

  • The Phenomenon: As the DMSO fraction drops below 1-2%, the solvent power is lost. The compound, finding itself in a neutral aqueous environment, reverts to its insoluble neutral form and precipitates ("crashes out").

  • Mitigation: Keep final compound concentration below its thermodynamic solubility limit (typically < 100 µM) or maintain a higher DMSO percentage (0.5% - 1%) if the assay tolerates it.

Visualization: Solubility & Workflow Logic

Diagram 1: Ionization & Solubility States

This diagram illustrates the structural changes of the molecule across the pH scale, dictating solvent choice.

IonizationStates Acid Acidic pH (< 2) Protonated Pyridine (Cation) Solubility: Moderate Neutral Neutral pH (4-8) Non-Ionized Form Solubility: Very Low (<1 mg/mL) Acid->Neutral Add Base (NaOH) Neutral->Acid Add Acid (HCl) Basic Basic pH (> 10) Deprotonated Sulfonamide (Anion) Solubility: High Neutral->Basic Add Base (pH > pKa) DMSO DMSO (Any pH) Solvated Neutral Form Solubility: Very High (>50 mg/mL) Neutral->DMSO Solvent Switch Basic->Neutral Add Acid

Caption: Solubility dependence on pH and solvent choice. The neutral form (pH 4-8) presents the highest risk of precipitation.

Diagram 2: Experimental Workflow for Solubility Determination

A self-validating workflow to determine the exact solubility limit in your specific buffer.

SolubilityProtocol cluster_DMSO Phase 1: Stock Prep cluster_Water Phase 2: Aqueous Dilution (Kinetic) Start Start: Solid Compound (2-Chloro-6-methylpyridine-3-sulfonamide) Step1 Dissolve in Anhydrous DMSO Target: 100 mM Start->Step1 Check1 Visual Check: Clear Solution? Step1->Check1 Sonicate Sonicate / Warm (37°C) Check1->Sonicate No (Cloudy) Step2 Spike DMSO Stock into PBS (pH 7.4) Final DMSO < 1% Check1->Step2 Yes (Clear) Sonicate->Check1 Incubate Incubate 24h @ 25°C (Shake at 300 rpm) Step2->Incubate Filter Filter (0.45 µm PVDF) Remove Precipitate Incubate->Filter Analyze Quantify via HPLC-UV (Compare to Standard) Filter->Analyze

Caption: Step-by-step kinetic solubility profiling workflow. This protocol simulates conditions in biological assays.

Experimental Protocols

Protocol A: Preparation of 100 mM DMSO Stock

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 20.6 mg of 2-Chloro-6-methylpyridine-3-sulfonamide.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Visually inspect against a dark background. The solution must be crystal clear.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C.

Protocol B: Kinetic Solubility Assay (PBS pH 7.4)

Objective: Determine the maximum soluble concentration in a biological buffer.

  • Preparation: Prepare a series of dilutions in PBS (pH 7.4) targeting 10, 50, 100, 200, and 500 µM. Ensure final DMSO concentration is constant (e.g., 1%).

  • Incubation: Shake samples at room temperature for 24 hours.

  • Filtration: Filter each sample using a 0.45 µm PVDF or PTFE syringe filter . Note: Do not use Nylon filters as sulfonamides may bind non-specifically.

  • Quantification: Inject filtrate into HPLC (C18 column, Water/Acetonitrile gradient). Calculate concentration based on a calibration curve derived from the DMSO stock.

  • Result: The concentration at which the curve plateaus is the Kinetic Solubility Limit .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Stock DMSO has absorbed water.Use fresh, anhydrous DMSO. Store under nitrogen/argon.
Precipitation in Media Concentration exceeds solubility limit.Lower the working concentration or increase DMSO to 0.5-1.0% (if assay permits).
Inconsistent HPLC Data Compound sticking to filter.Switch to low-binding filters (PVDF/PTFE). Pre-saturate filter with sample.
Degradation Hydrolysis at extreme pH.Avoid storing in aqueous buffers at pH < 2 or pH > 10 for >24 hours.

References

  • GuideChem. (2024). 2-chloro-6-methylpyridine-3-sulfonamide (CAS 1208081-21-3) Physicochemical Properties.[2] Retrieved from

  • PubChem. (2024). Compound Summary: Sulfonamide Class Physicochemical Data. National Library of Medicine. Retrieved from

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[3] (General reference for DMSO solvent power). Retrieved from

  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes. (Mechanistic insight into sulfonamide solubility). Retrieved from

Sources

Technical Guide: Toxicity Profile & Safety Protocols for Chloropyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicity profile, safety data, and handling protocols for Chloropyridine Sulfonamides , with a specific focus on 2-chloropyridine-3-sulfonamide as the representative compound. This class of compounds serves as critical intermediates in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals.[1][2]

Executive Summary

Chloropyridine sulfonamides combine the electron-deficient nature of the pyridine ring with the bioactive sulfonamide moiety. This unique chemical architecture imparts significant reactivity, making them valuable synthetic scaffolds but also presenting distinct toxicological hazards. This guide synthesizes data from GHS classifications, toxicological studies, and industrial hygiene standards to provide a self-validating safety framework for researchers.

Primary Hazards: Acute toxicity (oral/dermal), severe skin/eye irritation, and potential hepatotoxicity associated with the chloropyridine core. Critical Precursor Warning: The sulfonyl chloride precursors (e.g., 2-chloropyridine-3-sulfonyl chloride) are moisture-sensitive and corrosive, requiring distinct handling protocols from the stable sulfonamide end-products.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical properties is the first step in predicting bioavailability and environmental mobility.

PropertyData (Representative: 2-Chloropyridine-3-sulfonamide)Impact on Safety/Toxicity
CAS Number 38025-93-3Unique Identifier
Formula C₅H₅ClN₂O₂SMW: 192.62 g/mol
Physical State White to off-white solidDust inhalation hazard
LogP (Oct/Water) ~0.4 - 0.8Low lipophilicity; suggests renal clearance but limits blood-brain barrier penetration.[2]
pKa ~8.5 (Sulfonamide NH)Weakly acidic; solubility increases in alkaline pH.
Reactivity Nucleophilic aromatic substitution (

)
The Cl atom at the 2-position is activated by the ring nitrogen and electron-withdrawing sulfonamide, increasing skin sensitization potential.

Hazard Identification (GHS Classification)

The following classification is derived from aggregated ECHA notifications and SDS data for high-purity (>97%) research grades.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[3][4][5][6]
Acute Toxicity (Dermal) 4H312 Harmful in contact with skin.[3][4]
Acute Toxicity (Inhal.) 4H332 Harmful if inhaled.[4]
Skin Irritation 2H315 Causes skin irritation.[3][4][7][8][9]
Eye Irritation 2AH319 Causes serious eye irritation.[3][7][9][10]
STOT - SE 3H335 May cause respiratory irritation.[5][7][8][11]

Precautionary Highlights (P-Codes):

  • P261: Avoid breathing dust/fume.[8][9][11]

  • P280: Wear protective gloves/protective clothing/eye protection.[5][6][8][9]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][9]

Toxicological Profile & Mechanism of Action[1]

Structure-Activity Relationship (SAR) Visualization

The toxicity of chloropyridine sulfonamides is not random; it is a direct consequence of their molecular structure. The diagram below maps the structural features to their specific toxicological outcomes.

SAR_Analysis Core Chloropyridine Core Cl_Group 2-Chloro Substituent (Leaving Group) Core->Cl_Group Sulfonamide 3-Sulfonamide Group (-SO2NH2) Core->Sulfonamide Pyridine_N Pyridine Nitrogen Core->Pyridine_N Skin_Sens Skin Sensitization/Irritation (Protein Adduct Formation) Cl_Group->Skin_Sens Nucleophilic attack by skin proteins Renal Renal Toxicity (Crystalluria potential) Sulfonamide->Renal Low solubility in acidic urine Pyridine_N->Cl_Group Activates for SNAr Hepato Hepatotoxicity (Metabolic Activation) Pyridine_N->Hepato N-oxidation pathway

Figure 1: Structure-Toxicity Relationship (SAR) mapping the chemical moieties of 2-chloropyridine-3-sulfonamide to specific physiological hazards.

Mechanistic Toxicology[15]
  • Dermal/Mucosal Irritation: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (

    
    ). When in contact with skin, cysteine residues in keratin can attack this position, displacing the chloride. This formation of hapten-protein conjugates triggers immune responses (sensitization) and direct irritation.
    
  • Hepatotoxicity (Class Effect): Chlorinated pyridines are known to undergo metabolic activation via Cytochrome P450 enzymes. While specific data for the sulfonamide derivative is limited, the parent 2-chloropyridine is linked to fatty liver degeneration (steatosis) due to the disruption of lipid metabolism in the liver [1].

  • Renal Effects: Sulfonamides generally pose a risk of crystalluria (precipitation in the kidneys) if the urine pH is acidic, as the molecule is less soluble in its non-ionized form.

Experimental Protocol: Safety-Critical Synthesis

Context: Researchers often synthesize the sulfonamide from 2-chloropyridine-3-sulfonyl chloride . This step is the highest risk point in the workflow due to the precursor's water reactivity and corrosivity.

Objective: Safe amination of sulfonyl chloride to sulfonamide while mitigating exothermic runaway and exposure to corrosive vapors.

Reagents & Equipment
  • Precursor: 2-Chloropyridine-3-sulfonyl chloride (Corrosive, Moisture Sensitive).

  • Reagent: Ammonium hydroxide (28-30%) or Ammonia gas.

  • Solvent: Acetonitrile or THF (dry).

  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact with sulfonyl chlorides), full face shield, lab coat.

Step-by-Step Methodology
  • Preparation (In Fume Hood):

    • Chill 50 mL of Ammonium hydroxide to 0°C in a round-bottom flask.

    • Dissolve 5.0 g of sulfonyl chloride in 20 mL of dry THF. Note: Do this quickly to prevent hydrolysis.

  • Addition (Critical Control Point):

    • Add the sulfonyl chloride solution dropwise to the ammonia solution.

    • Monitor Temperature: Maintain internal temperature < 10°C. The reaction is highly exothermic (

      
      ).
      
  • Reaction Monitoring:

    • Stir for 1 hour at 0°C, then allow to warm to room temperature.

    • TLC Check: Mobile phase Ethyl Acetate/Hexane (1:1). Product is more polar (lower

      
      ) than starting material.
      
  • Quenching & Isolation:

    • Concentrate the organic solvent under reduced pressure.

    • Adjust pH to ~4-5 with dilute HCl to precipitate the sulfonamide (if it is soluble in basic media due to deprotonation).

    • Filter the solid precipitate.

  • Waste Disposal:

    • Filtrate contains ammonium chloride and potentially unreacted pyridine species. Dispose of as Halogenated Organic Waste .

Safe Handling & Emergency Response Workflow

This workflow integrates industrial hygiene best practices with the specific hazards of chloropyridines.

Safety_Workflow Start Start: Handling Request Storage Storage Check: Cool (+2 to +8°C), Dry Segregate from Oxidizers Start->Storage PPE PPE Verification: Nitrile/Butyl Gloves Safety Goggles + Face Shield Lab Coat Storage->PPE Handling Handling (Fume Hood): Avoid Dust Generation Use Anti-static tools PPE->Handling Exposure Accidental Exposure? Handling->Exposure Skin Skin Contact: Wash w/ Soap+Water (15 min) Seek Medical (Sensitization risk) Exposure->Skin Yes (Dermal) Eye Eye Contact: Rinse (15 min) Do NOT rub Ophthalmologist Consult Exposure->Eye Yes (Ocular) Inhal Inhalation: Fresh Air Support Respiration Exposure->Inhal Yes (Resp) Disposal Disposal: Solid: Haz Waste (Incineration) Liquid: Halogenated Solvent Stream Exposure->Disposal No (Routine) Skin->Disposal Eye->Disposal Inhal->Disposal

Figure 2: Integrated Safety Assessment and Emergency Response Workflow for Chloropyridine Sulfonamides.

Emergency Protocols
  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Warning: Combustion produces toxic gases: Hydrogen Chloride (HCl), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx). Firefighters must use SCBA.

  • Spill: Do not dry sweep. Dampen with water to prevent dust, sweep up, and place in a sealed container. Ventilate the area.[5][12][8][9][10][11][13]

Ecological Impact

While specific ecotoxicity data for 2-chloropyridine-3-sulfonamide is sparse, the chloropyridine class is generally harmful to aquatic life with long-lasting effects (H412).

  • Persistence: The pyridine ring is relatively resistant to hydrolysis.

  • Bioaccumulation: Low potential (LogP < 1), suggesting the compound does not significantly bioconcentrate in the food chain.

  • Disposal: Do not release into drains. Incineration with a scrubber (for HCl/SOx) is the required disposal method.

References

  • National Toxicology Program (NTP). (2017). Toxicity Studies of o-Chloropyridine Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.[2] Toxicity Report Series 83.[2] Link

  • PubChem. (2025).[4] 2-Chloropyridine-3-sulfonamide (CID 12234445) - Safety and Hazards.[3] National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: 3-chloropyridine.Link

  • Fisher Scientific. (2025).[8] Safety Data Sheet: 2-Chloropyridine-3-sulfonyl chloride.[11]Link

  • Tillett, W. S. (1940). A Consideration of Some of the Toxic Effects of Sulfonamide Compounds. Bulletin of the New York Academy of Medicine. Link

Sources

Methodological & Application

Technical Application Note: Selective N-Functionalization of 2-Chloro-6-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the chemoselective synthesis of N-substituted sulfonamides derived from 2-Chloro-6-methylpyridine-3-sulfonamide (CAS: 1208081-21-3). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Pazopanib analogs) and bioactive sulfonylureas.

The Chemoselectivity Challenge

The starting material presents a dichotomy of reactivity:

  • Nucleophilic Site: The sulfonamide nitrogen (

    
    ) is the target for functionalization. The electron-deficient pyridine ring increases the acidity of these protons (
    
    
    
    ), enhancing their reactivity under basic conditions.
  • Electrophilic Site: The C2-position (bearing the chlorine atom) is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the adjacent nitrogen and the sulfonyl group at C3.
    

Core Directive: To synthesize N-substituted derivatives without displacing the C2-chlorine atom, protocols must avoid harsh nucleophiles (like strong alkoxides) or excessive heat that would trigger premature


 at the pyridine ring.
Decision Matrix: Pathway Selection

Select your synthetic route based on the desired "R" substituent:

ReactionPathways Start Starting Material: 2-Chloro-6-methylpyridine-3-sulfonamide Decision Target Substituent (R) Start->Decision RouteA Route A: Aryl / Heteroaryl (Chan-Lam Coupling) Decision->RouteA Ar-B(OH)2 RouteB Route B: 1° or 2° Alkyl (Mitsunobu Reaction) Decision->RouteB R-OH (Alcohol) RouteC Route C: Simple Alkyl / Acyl (Base-Mediated Substitution) Decision->RouteC R-X (Halide) or R-COCl Product Target N-Substituted Sulfonamide (C2-Cl Retained) RouteA->Product Cu(OAc)2, Air, RT RouteB->Product PPh3, DIAD, 0°C RouteC->Product K2CO3, DMF (Risk of SNAr)

Figure 1: Synthetic decision tree for N-functionalization while preserving the C2-Cl handle.

Protocol A: N-Arylation via Chan-Lam Coupling

Best for: Introducing aryl or heteroaryl groups. Mechanism: Copper-catalyzed oxidative coupling.[1] Advantage: Mild conditions (Room Temp, Open Air) prevent


 side reactions at the 2-Cl position.
Materials
  • Substrate: 2-Chloro-6-methylpyridine-3-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5–2.0 equiv)
    
  • Catalyst: Copper(II) Acetate [

    
    ] (0.1–0.2 equiv)
    
  • Base: Pyridine or

    
     (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH) [0.1 M]

  • Atmosphere: Ambient Air (Oxygen source)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a stir bar, dissolve the sulfonamide (1.0 equiv), aryl boronic acid (2.0 equiv), and

    
     (20 mol%) in DCM.
    
  • Base Addition: Add Pyridine (2.0 equiv) dropwise.

    • Note: The solution typically turns a deep blue/green color, indicating the formation of the active Cu-amine species.

  • Oxidation: Do not seal the flask under inert gas. Attach a drying tube (calcium chloride) to allow air exchange while excluding moisture. Stir vigorously at room temperature (

    
    ).
    
  • Monitoring: Monitor by TLC or LC-MS every 4 hours. Reaction times typically range from 12 to 24 hours.

    • Endpoint: Disappearance of the sulfonamide starting material (

      
      ).
      
  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove pyridine and copper salts) followed by brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Insight: If the reaction is sluggish, switching the solvent to MeOH or adding Molecular Sieves (


) often accelerates the catalytic cycle by sequestering water generated during boronic acid condensation.

Protocol B: N-Alkylation via Mitsunobu Reaction

Best for: Introducing primary and secondary alkyl groups using alcohols. Advantage: Avoids the use of alkyl halides (which can cause bis-alkylation) and strong bases.

Materials
  • Substrate: 2-Chloro-6-methylpyridine-3-sulfonamide (1.0 equiv)

  • Alcohol:

    
     (1.2 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology
  • Pre-complexation: In a dry flask under Nitrogen/Argon, dissolve

    
     (1.5 equiv) in anhydrous THF. Cool to 
    
    
    
    .
  • Addition 1: Add the alcohol (1.2 equiv) and the sulfonamide (1.0 equiv) to the cooled solution.

  • Addition 2 (Critical): Add DIAD (1.5 equiv) dropwise over 15–20 minutes.

    • Why: Rapid addition generates heat and can lead to hydrazine byproducts. The solution usually turns yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.

  • Quenching: Add a small amount of water or dilute HCl to quench the betaine intermediate.

  • Workup: Concentrate the THF. Redissolve the residue in DCM and wash with saturated

    
    .
    
  • Purification: The major contaminant is triphenylphosphine oxide (

    
    ). Use a polarity gradient starting with high non-polar solvent ratios to elute the product, or use polymer-supported 
    
    
    
    for easier filtration.

Protocol C: Direct Base-Mediated Alkylation

Best for: Simple alkylations (Methyl, Ethyl, Allyl) or Acylations. Risk: High risk of


 at the 2-Cl position if temperature is uncontrolled.
Materials
  • Substrate: 2-Chloro-6-methylpyridine-3-sulfonamide (1.0 equiv)

  • Electrophile: Alkyl Iodide/Bromide or Acyl Chloride (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF (dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Solvation: Dissolve the sulfonamide in dry DMF (

    
    ).
    
  • Deprotonation: Add

    
     (1.5 equiv). Stir at Room Temperature for 15 minutes.
    
    • Observation: The mixture may become heterogeneous.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

    • Temperature Control:Strictly maintain

      
      .  Heating above 
      
      
      
      significantly increases the rate of nucleophilic attack at the pyridine C2-Cl position by the carbonate or the sulfonamide nitrogen of another molecule (dimerization).
  • Completion: Monitor by LC-MS. Reaction is usually fast (1–4 hours).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Quality Control & Troubleshooting

Analytical Markers
TechniqueObservationInterpretation
1H NMR Loss of broad singlet at

7.0–8.0 ppm
Successful N-substitution (loss of one NH).
1H NMR Shift of C2-Methyl groupIf the methyl singlet shifts significantly, check for

side reactions.
LC-MS M+R mass peakConfirms addition. Check for M + 2R (Bis-alkylation).
Common Failure Modes
  • Bis-alkylation: Common in Protocol C.

    • Fix: Switch to Protocol B (Mitsunobu) which strictly controls mono-substitution via stoichiometry.

  • Hydrolysis of C2-Cl: Formation of 2-hydroxy-6-methylpyridine-3-sulfonamide.

    • Cause: Wet solvents in Protocol C or excessive heat.

    • Fix: Use anhydrous DMF and keep temp

      
      .
      
Mechanism of Side Reaction ( )

The following diagram illustrates the competing pathway that must be avoided.

SideReaction cluster_warning AVOID THIS PATHWAY SM 2-Cl-Pyridine-3-Sulfonamide Intermediate Meisenheimer Complex SM->Intermediate Attack at C2 Nu Strong Nucleophile (e.g., -OR, -NHR, Heat) SideProduct 2-Substituted-Pyridine (Chlorine Lost) Intermediate->SideProduct Loss of Cl-

Figure 2: Competing


 pathway at the 2-position, triggered by strong nucleophiles or heat.

References

  • Chan-Lam Coupling of Sulfonamides: Moon, S. Y., et al. "Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature."[1] Organic Letters, vol. 16, no.[1] 2, 2014, pp. 338-339.[1]

  • Mitsunobu Reaction on Sulfonamides: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.

  • Reactivity of 2-Chloropyridines: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010. (Standard reference for pyridine reactivity and susceptibility).
  • General Sulfonamide Synthesis: "Sulfonamides." Organic Chemistry Portal.

Sources

Application Note: High-Efficiency Synthesis of Pyridine Sulfonamide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis of Pyridine Sulfonamide Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

Pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous therapeutic agents, including COX-2 inhibitors (e.g., Etoricoxib), antimicrobial agents (Sulfapyridine), and antitumor candidates. Traditional thermal synthesis of these derivatives often suffers from prolonged reaction times, inconsistent yields, and competitive side reactions due to the ambident nucleophilicity of aminopyridines.

This guide details optimized microwave-assisted organic synthesis (MAOS) protocols that overcome these kinetic and thermodynamic barriers. By leveraging dielectric heating, researchers can achieve quantitative conversions in minutes rather than hours, with significantly improved regioselectivity and purity profiles.

Introduction & Mechanistic Rationale

The Challenge: Pyridine Nucleophilicity

Synthesizing pyridine sulfonamides typically involves the coupling of a sulfonyl chloride with an aminopyridine (or conversely, a pyridyl sulfonyl chloride with an amine). A critical challenge in this transformation, particularly with 2-aminopyridine, is regioselectivity .

  • Ambident Nucleophile: 2-Aminopyridine possesses two nucleophilic centers: the exocyclic amino group and the endocyclic ring nitrogen.

  • Kinetic vs. Thermodynamic Control: Under standard thermal conditions, electrophilic attack often occurs at the highly basic ring nitrogen, forming an unstable sulfonylpyridinium salt. This intermediate must rearrange to the thermodynamically stable exocyclic sulfonamide, a process with a high activation energy barrier often requiring harsh, prolonged heating.

The Microwave Advantage

Microwave irradiation (2450 MHz) addresses this by providing efficient dielectric heating .

  • Dipolar Polarization: Polar solvents (DMSO, DMF, Water) and reagents align with the oscillating electric field, generating internal heat instantly.

  • Overcoming Activation Barriers: The rapid, uniform rise in temperature accelerates the rearrangement of the kinetic ring-N-sulfonyl intermediate to the desired exocyclic sulfonamide, suppressing byproduct formation (hydrolysis of sulfonyl chloride).

Experimental Setup & Equipment

Reactor Configuration
  • System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) is recommended for scale-up (<20 mL) to ensure uniform field density.

  • Vessels: Heavy-walled borosilicate glass vials (2–5 mL or 10–20 mL) with crimp caps and PTFE/silicone septa.

  • Temperature Monitoring: IR sensor (external) is sufficient for most organic solvents; Fiber optic (internal) is required for high-precision kinetic studies or low-absorbing solvents.

Solvent Selection Guide (Loss Tangent )

Efficiency depends on the solvent's ability to absorb microwave energy.

Solvent

(Absorptivity)
Application Context
Water 0.123 (High)Green Chemistry: Excellent for aqueous protocols; requires phase transfer catalyst or suspension.
Ethanol 0.941 (High)General Purpose: Good solubility for sulfonamides; easy workup.
DMF/DMSO ~0.1–0.8 (Medium)Difficult Substrates: High boiling point allows high temp (>150°C) without pressure limits.
DCM/THF <0.05 (Low)Not Recommended alone: Poor heating. Use as co-solvent or add a "doping" agent (e.g., ionic liquid).

Validated Protocols

Protocol A: Standard Coupling of Sulfonyl Chlorides and Aminopyridines

Best for: Library generation and rapid lead optimization.

Reaction:



Materials:

  • Aryl Sulfonyl Chloride (1.0 mmol)

  • 2-Aminopyridine derivative (1.1 mmol)

  • Pyridine (solvent/base) OR DCM/Pyridine (1:1)

  • Optional: DMAP (10 mol%) as catalyst

Step-by-Step Procedure:

  • Preparation: In a 5 mL microwave vial, dissolve the aminopyridine (1.1 equiv) in dry Pyridine (2 mL).

  • Addition: Cool the vial to 0°C (ice bath) and slowly add the Sulfonyl Chloride (1.0 equiv). Note: Exothermic reaction.[1]

  • Sealing: Cap the vial with a PTFE septum.

  • Irradiation: Place in the microwave reactor.

    • Settings: 100°C, Hold Time: 5–10 minutes.

    • Stirring: High (600 rpm).

    • Pre-stir: 30 seconds.

  • Workup:

    • Pour reaction mixture into ice-cold water (20 mL).

    • Adjust pH to ~4–5 with 1N HCl to precipitate the sulfonamide.

    • Filter the solid, wash with water, and recrystallize from Ethanol/Water.[2]

Expert Insight: If the reaction yields the bis-sulfonylated byproduct (common with primary amines), reduce the sulfonyl chloride to 0.9 equiv and lower the temperature to 80°C.

Protocol B: "Green" Aqueous Synthesis (Surfactant-Free)

Best for: Sustainability-focused workflows and scale-up.

Reaction:



Materials:

  • Sulfonyl Chloride (1.0 mmol)[3]

  • Aminopyridine (1.0 mmol)

  • Sodium Carbonate (Na₂CO₃, 2.0 mmol)

  • Water (3 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the Amine and Na₂CO₃ in water (3 mL) in a 10 mL microwave vial.

  • Addition: Add Sulfonyl Chloride. Note: Reagents may not dissolve immediately.

  • Irradiation:

    • Settings: 80°C, Hold Time: 10 minutes.

    • Power: Dynamic (Max 150W).

  • Mechanism: The microwave energy heats the water rapidly. Although sulfonyl chlorides hydrolyze in water, the reaction with the amine is significantly faster under MW conditions due to the "hydrophobic effect" forcing the organic reactants together.

  • Workup: The product usually precipitates out of the aqueous solution upon cooling. Filter and wash with water.[4]

Protocol C: One-Pot Synthesis from Sulfonic Acids (De Luca Method)

Best for: Unstable sulfonyl chlorides or when starting from sulfonic acids.

Reaction:

Materials:

  • Sulfonic Acid (1.0 mmol)[5]

  • 2,4,6-Trichloro-1,3,5-triazine (TCT, 0.33 mmol)

  • Triethylamine (TEA, 1.2 mmol)[5]

  • Acetone (2 mL)

  • Amine (1.2 mmol) + NaOH (aq)

Step-by-Step Procedure:

  • Activation: Combine Sulfonic Acid, TCT, and TEA in acetone in a sealed vial.

    • Irradiation 1: 80°C, 20 mins.

  • Coupling: Open vial (caution: pressure). Add the Amine and 0.5 mL of 2M NaOH.

    • Irradiation 2: 50°C, 10 mins.

  • Workup: Filter through Celite, dilute with DCM, wash with water/brine.[5]

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate synthesis route based on starting material availability and regioselectivity requirements.

G Start Start: Target Pyridine Sulfonamide CheckSM Check Starting Materials Start->CheckSM HasSO2Cl Have Sulfonyl Chloride? CheckSM->HasSO2Cl RouteA Protocol A: Standard Coupling (Pyridine/DCM, 100°C) HasSO2Cl->RouteA Yes (Standard) RouteB Protocol B: Green Aqueous (Water/Na2CO3, 80°C) HasSO2Cl->RouteB Yes (Eco-friendly) HasSO3H Have Sulfonic Acid Only? HasSO2Cl->HasSO3H No RegioIssue Regioselectivity Issues? (Ring N-attack) RouteA->RegioIssue Final Product Purified Sulfonamide RouteB->Final Product RouteC Protocol C: De Luca Method (TCT Activation -> Amine) HasSO3H->RouteC Yes RouteC->Final Product Optimize Optimization: 1. Lower Temp (60°C) 2. Use Hindered Base 3. Protect Ring N RegioIssue->Optimize Yes RegioIssue->Final Product No Optimize->Final Product

Caption: Decision matrix for selecting the optimal microwave-assisted synthesis protocol for pyridine sulfonamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Sulfonyl chloride reacting with moisture before amine.1. Dry solvents thoroughly. 2. In aqueous protocols, add sulfonyl chloride last and rapidly. 3. Increase amine equivalents (1.5 eq).
Bis-sulfonylation Primary amine is too nucleophilic; excess sulfonyl chloride.1. Reduce Sulfonyl Chloride to 0.9 eq. 2. Lower Temp (100°C

60°C). 3. Use bulky base (2,6-lutidine).
Pressure Errors Solvent vapor pressure exceeding vial limits.1. Switch from low-boiling solvents (DCM, Acetone) to DMF/Ethanol. 2. Reduce fill volume (max 2/3 capacity).
Ring N-Sulfonylation Kinetic control favoring ring nitrogen.1. Increase reaction temperature (promote thermodynamic rearrangement). 2. Extend reaction time.

References

  • De Luca, L., & Giacomelli, G. (2008).[4][6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4][6] The Journal of Organic Chemistry, 73(10), 3967–3969.[4] Link

  • BenchChem. (2025).[1][3][5][7] Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols. BenchChem Application Notes. Link

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[8] RSC Advances, 3, 1-6.[8] Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Gélat, F., et al. (2020). Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles in Medicinal Chemistry. Pharmaceuticals, 13(4). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Chloropyridine-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Target Significance

The 2-chloropyridine-3-sulfonamide scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical intermediate in the synthesis of complex heterocyclic systems, including inhibitors targeting VPS34 (implicated in proliferative and inflammatory disorders)[1], KATs of the MYST family (relevant to leukemia and other cancers)[2], and various G-Protein-Coupled Receptors (GPCRs) targeted for Parkinson's Disease therapeutics[3].

The strategic functionalization of this scaffold relies heavily on Palladium-catalyzed cross-coupling reactions. The ability to selectively form C-C and C-N bonds at the 2-position while preserving the delicate primary sulfonamide at the 3-position requires precise control over catalytic causality, ligand geometry, and base pKa.

Mechanistic Causality: The Substrate's Electronic Profile

Understanding the intrinsic electronic nature of 2-chloropyridine-3-sulfonamide is essential for rational reaction design:

  • Hyper-Activated Oxidative Addition: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (both inductive and resonance), which significantly lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). The adjacent sulfonamide group (-SO₂NH₂) provides additional electron depletion. This synergistic effect makes the C-Cl bond at the 2-position exceptionally susceptible to oxidative addition by electron-rich Pd(0) species.

  • Chemoselectivity & Base Sensitivity: The protons on the primary sulfonamide are relatively acidic (pKa ~ 10). In the presence of overly strong bases (e.g., NaOtBu or KOtBu), the sulfonamide can be deprotonated. The resulting anion can coordinate to the Palladium center (catalyst poisoning) or undergo competitive N-arylation. Consequently, the selection of mild inorganic bases and sterically demanding ligands is a strict requirement for high-yield conversions[1].

CatalyticCycle Pd Pd(0) Active Species (Electron-Rich) OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd->OxAdd 2-Cl-Pyridine-3-Sulfonamide TransMet Transmetalation (Nu Transfer) OxAdd->TransMet Base + Boronic Acid/Amine RedElim Reductive Elimination (C-C/C-N Formation) TransMet->RedElim Intermediate Complex RedElim->Pd Product Release

Pd-catalyzed cross-coupling cycle for 2-chloropyridine-3-sulfonamide.

Quantitative Optimization Data

The following table synthesizes field-proven catalytic combinations for functionalizing the 2-chloro position, derived from optimized pharmaceutical patent literature[1][4].

Reaction TypePrecatalyst / CatalystLigandBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura XPhos Pd G3XPhos (built-in)K₃PO₄Dioxane / H₂O80–9085–95%
Suzuki-Miyaura Pd(dppf)Cl₂dppf (built-in)K₂CO₃Dioxane / H₂O90–10075–85%
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Toluene or Dioxane100–11070–85%
Buchwald-Hartwig Pd(dppf)Cl₂dppf (built-in)t-BuOK*Dioxane10060–75%

*Note: t-BuOK should only be utilized when coupling highly nucleophilic amines that kinetically outcompete sulfonamide deprotonation[1].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each phase includes specific causality explanations and analytical checkpoints to ensure experimental integrity.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol utilizes a third-generation (G3) precatalyst to couple aryl or heteroaryl boronic acids to the 2-position[1][2].

  • Reagent Assembly (Inert Atmosphere): In a dried Schlenk flask under N₂, add 2-chloropyridine-3-sulfonamide (1.0 eq), the target arylboronic acid (1.2 eq), XPhos Pd G3 (0.05 eq), and K₃PO₄ (2.0 eq).

    • Causality: XPhos Pd G3 is selected because the bulky, electron-rich biaryl phosphine ligand facilitates rapid oxidative addition into the C-Cl bond. The G3 precatalyst ensures the rapid, quantitative generation of the active Pd(0) species at room temperature without requiring harsh thermal activation[1].

  • Solvent Addition: Inject degassed Dioxane/H₂O (4:1 v/v) to achieve a substrate concentration of 0.2 M.

    • Causality: The biphasic solvent system ensures homogeneous dissolution of both the organic substrates and the inorganic phosphate base, maximizing the kinetics of the transmetalation step.

  • Thermal Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The starting material exhibits a distinct isotopic pattern (M, M+2 due to ³⁵Cl/³⁷Cl) at m/z ~193. The complete disappearance of this doublet and the emergence of the product mass validates successful transmetalation and reductive elimination.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 2 (Post-Process): ¹H NMR (DMSO-d₆) must show the intact primary sulfonamide protons as a broad singlet around 7.5–7.8 ppm, confirming that no off-target degradation occurred.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the construction of C-N bonds using bidentate ligands to enforce favorable reductive elimination geometries[1].

  • Reagent Assembly (Glovebox): Combine 2-chloropyridine-3-sulfonamide (1.0 eq), the target amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.06 eq), and Cs₂CO₃ (2.0 eq)[1].

    • Causality: Xantphos is strictly mandated here due to its wide bite angle (~111°). This specific geometry forces the Palladium intermediate into a conformation that drastically accelerates reductive elimination—the rate-limiting step in C-N bond formation. Cs₂CO₃ is utilized as a mild base to prevent premature deprotonation of the primary sulfonamide[1].

  • Solvent Addition: Add anhydrous, thoroughly degassed Toluene or Dioxane.

  • Reaction Execution: Heat to 100°C for 12 hours. Alternatively, for high-throughput optimization, utilize microwave irradiation at 150°C for 1 hour[4].

    • Validation Checkpoint 1 (In-Process): Visual colorimetric shift. The reaction mixture should transition from the dark purple/red of the Pd₂(dba)₃ precatalyst to a clear yellow/orange, indicating successful ligand exchange and the generation of the active L₂Pd(0) species.

  • Workup & Isolation: Filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated Pd black. Concentrate and purify via silica gel flash chromatography.

    • Validation Checkpoint 2 (Post-Process): TLC (DCM:MeOH 95:5). The cross-coupled product spot should exhibit distinct UV activity (254 nm) and stain positively with ninhydrin if secondary amine motifs are present.

ExperimentalWorkflow S1 Step 1: Reagent Assembly Inert Atmosphere (Glovebox/Schlenk) S2 Step 2: Precatalyst Activation Generation of Pd(0) S1->S2 S3 Step 3: Substrate Addition Strict Base Selection (pKa control) S2->S3 S4 Step 4: Thermal/Microwave Reaction 80-150°C S3->S4 S5 Step 5: Workup & Validation LC-MS & NMR Checkpoints S4->S5

Step-by-step experimental workflow with integrated validation checkpoints.

References

  • CA2935867A1 - Heteroaryls and uses thereof Source: Google Patents URL
  • WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family Source: Google Patents URL
  • WO2016198374A1 - Aromatic sulfonamide derivatives Source: Google Patents URL
  • Source: PMC (nih.gov)

Sources

Application Note: Optimization of Buchwald-Hartwig Amination on 2-Chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The amination of 2-chloro-6-methylpyridine represents a "perfect storm" of synthetic challenges in medicinal chemistry. Unlike simple aryl bromides, this substrate presents three distinct antagonistic factors that often lead to reaction failure or stalled development cycles:

  • Electronic Deactivation: The 2-chloro substituent is significantly less reactive toward oxidative addition than corresponding bromides or iodides due to the stronger C-Cl bond (bond dissociation energy ~95 kcal/mol).

  • Catalyst Poisoning: The pyridine nitrogen is a potent

    
    -donor capable of displacing phosphine ligands and coordinating to Palladium (Pd), forming inactive [(Py)2PdL2] resting states.
    
  • Steric Clash: While the 6-methyl group partially mitigates catalyst poisoning by sterically shielding the nitrogen, it simultaneously hinders the approach of the Pd-catalyst during the oxidative addition step and retards the reductive elimination of the final amine product.

The Solution: This guide moves beyond trial-and-error by implementing a Rational Ligand Design strategy. We utilize Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts to ensure rapid initiation and deploy bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate the difficult oxidative addition while preventing pyridine coordination.

Mechanistic Insight: The "Goldilocks" Zone

To optimize this reaction, one must understand the competition between the productive catalytic cycle and the non-productive poisoning pathway.

The Mechanistic Conflict
  • Path A (Productive): Bulky ligand (

    
    ) forces the formation of a monoligated [L-Pd(0)] species, which is highly active for oxidative addition into the hindered C-Cl bond.
    
  • Path B (Destructive): If the ligand is too small or labile, the pyridine nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) binds to Pd, forming [L-Pd-N{py}] complexes that arrest the cycle.
    

Critical Insight: For 2-chloro-6-methylpyridine, the 6-methyl group acts as a double-edged sword. It discourages Path B (good) but makes Path A slower (bad). Therefore, temperature control and ligand bulk are the primary levers for optimization.

Visualization: The Competitive Landscape

The following diagram illustrates the divergence between the productive cycle and the catalyst death spiral.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Bulky Ligand (BrettPhos/RuPhos) Poison Catalyst Poisoning [L-Pd-N(py)] Complex Pd0->Poison Small Ligand / Low Temp Substrate 2-Chloro-6-methylpyridine Substrate->OxAdd AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Product Reductive Elimination (C-N Bond Formation) AmineBind->Product Product->Pd0 Regeneration

Figure 1: Mechanistic divergence in the amination of halopyridines. Success depends on favoring Oxidative Addition over Nitrogen Coordination.

Optimization Protocol: The "Screening Matrix"

Do not rely on a single set of conditions. We recommend a focused screen using a 2x3 Matrix (2 Ligands x 3 Bases) which covers 90% of successful couplings for this specific scaffold.

Recommended Reagents
  • Pd Source: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why: These precatalysts generate the active L-Pd(0) species significantly faster and more cleanly than Pd(OAc)2 or Pd2(dba)3, which is crucial for activating the inert C-Cl bond before catalyst decomposition occurs [1].

  • Ligand 1: BrettPhos (Best for Primary Amines).[1][2]

  • Ligand 2: RuPhos (Best for Secondary Amines / Sterically Hindered Amines).

  • Solvent: 1,4-Dioxane (Standard) or t-Amyl Alcohol (Green alternative, higher boiling point).

Screening Conditions Table
VariableCondition A (Standard)Condition B (Mild/Sensitive)Condition C (Difficult)
Catalyst BrettPhos Pd G4 (2 mol%)RuPhos Pd G4 (2 mol%)BrettPhos Pd G4 (5 mol%)
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane1,4-Dioxanet-Amyl Alcohol
Temp 100 °C90 °C110 °C
Time 12 Hours18 Hours24 Hours

Standard Operating Protocol (SOP)

This protocol utilizes BrettPhos Pd G4 with NaOtBu , the statistical favorite for 2-chloro-6-methylpyridine couplings.

Materials
  • Electrophile: 2-chloro-6-methylpyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Amine (1.2 equiv, 1.2 mmol)

  • Catalyst: BrettPhos Pd G4 (0.02 equiv, 2 mol%) [CAS: 1599466-81-5]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL)

  • Internal Std: 1,3,5-Trimethoxybenzene (Optional, for NMR yield)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 20 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

    • Note: Moisture kills this reaction by protonating the base and facilitating hydrodehalogenation.

  • Solids Addition: Inside a glovebox (preferred) or under positive Argon flow, add:

    • BrettPhos Pd G4 (18 mg)

    • NaOtBu (144 mg)

    • 2-chloro-6-methylpyridine (127 mg)

    • Solid Amine (if applicable)

  • Liquids Addition: Seal the vial with a septum cap. Via syringe, add:

    • Liquid Amine (if applicable)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Degassing (Crucial): Sparge the mixture with Argon for 5 minutes via a submerged needle with an exit needle in the septum.

    • Why: Oxygen scavenges the active Pd(0) species and oxidizes the phosphine ligand.

  • Reaction: Place the vial in a pre-heated aluminum block at 100 °C . Stir vigorously (1000 RPM).

    • Visual Check: The reaction should turn from pale yellow to a dark amber/brown over time. If it turns black (Pd black precipitation) immediately, the catalyst has decomposed (see Troubleshooting).

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite/Silica to remove Pd and salts.

    • Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide

When the reaction fails, the mode of failure tells you how to fix it.

ObservationDiagnosisSolution
Start Material (SM) Remaining Catalyst Poisoning or DeactivationSwitch to BrettPhos Pd G4 (if not using). Increase temp to 110°C. Ensure strict O₂ exclusion.
Product: Hydrodehalogenation (Cl replaced by H)

-Hydride Elimination / Moisture
Dry solvents rigorously. Switch solvent to Toluene.[1] Reducing temp to 80°C may help.[6]
Pd Black Precipitate Catalyst InstabilityLigand is detaching.[6] Add 1 mol% free BrettPhos ligand to stabilize the G4 precatalyst.
Low Conversion (Base Sensitive) Base IncompatibilitySwitch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Note: These are weaker bases and require longer reaction times (24h+).
Decision Tree for Optimization

Optimization Start Run Std Protocol (BrettPhos G4 / NaOtBu) Check Analyze LCMS Start->Check Success Yield > 80% Scale Up Check->Success Good Yield Fail1 SM Recovered (No Rxn) Check->Fail1 Low Conv. Fail2 De-Cl Product (Reduction) Check->Fail2 Side Prod. Sol1 Increase Temp (110C) OR Switch to RuPhos Fail1->Sol1 Sol2 Dry Solvent Switch to Toluene Fail2->Sol2

Figure 2: Logic flow for troubleshooting reaction failures based on LCMS data.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation (G3) Buchwald Palladacycle Precatalyst." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[7] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem Application Notes. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5][7][8][9][10] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[11] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[7] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

One-pot synthesis of bioactive sulfonamides from 2-chloro-6-methylpyridine thiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Bioactive Sulfonamides from 2-Chloro-6-methylpyridine-3-thiol

Executive Summary

This application note details a robust, self-validating protocol for the one-pot synthesis of bioactive sulfonamides derived from 2-chloro-6-methylpyridine-3-thiol (and the related scaffold 6-methyl-2-pyridinethiol ). Pyridine-based sulfonamides are critical pharmacophores in modern drug discovery, exhibiting potent activity as PI3K inhibitors, carbonic anhydrase inhibitors, and tubulin polymerization antagonists.

The traditional synthesis of heteroaromatic sulfonyl chlorides using gaseous chlorine (


) is often low-yielding due to the sensitivity of the pyridine ring and the instability of the resulting sulfonyl chloride. This guide presents a mild oxidative chlorination strategy  using 

-chlorosuccinimide (NCS)
and HCl in acetonitrile.[1] This method ensures high regioselectivity, minimizes over-chlorination, and allows for the in situ trapping of the unstable sulfonyl chloride intermediate with amines.

Scientific Foundation & Mechanism

The Chemical Challenge

Heteroaromatic thiols, particularly pyridine derivatives, present unique synthetic challenges compared to phenyl thiols:

  • Nucleophilic Nitrogen: The pyridine nitrogen can act as a nucleophile, leading to self-quenching or N-oxidation during harsh oxidation steps.

  • Sulfonyl Chloride Instability: Pyridine sulfonyl chlorides are prone to rapid hydrolysis and thermal decomposition (

    
     extrusion).
    
  • Regiochemistry: In 2-chloro-6-methylpyridine-3-thiol, the chlorine atom at C2 is electron-withdrawing, deactivating the ring but stabilizing the resulting sulfonyl group against some nucleophilic attacks.

Reaction Mechanism

The reaction proceeds via a specific oxidative pathway. The thiol is first oxidized to a disulfide, which is then oxidatively cleaved to form a sulfenyl chloride, and finally the sulfonyl chloride.

ReactionMechanism Thiol Start: Thiol (R-SH) Disulfide Intermediate 1: Disulfide (R-S-S-R) Thiol->Disulfide Oxidation (Fast) NCS1 + NCS / HCl NCS1->Thiol Sulfenyl Intermediate 2: Sulfenyl Chloride (R-S-Cl) Disulfide->Sulfenyl Oxidative Cleavage Sulfonyl Key Intermediate: Sulfonyl Chloride (R-SO2Cl) Sulfenyl->Sulfonyl Oxidation (+2 [O]) Product Final Product: Sulfonamide (R-SO2-NH-R') Sulfonyl->Product Nucleophilic Substitution (Amination) Amine + Amine (R'-NH2) Amine->Sulfonyl

Caption: Mechanistic pathway of NCS-mediated oxidative chlorination. The sulfonyl chloride is generated in situ and immediately trapped.[2]

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-chloro-6-methylpyridine-3-thiol (1.0 equiv)

  • Oxidant:

    
    -Chlorosuccinimide (NCS) (3.0 - 3.2 equiv)
    
  • Acid Catalyst: 2M HCl (aq) or conc. HCl (approx 0.5 equiv relative to solvent volume to maintain pH < 2)

  • Solvent: Acetonitrile (MeCN) (HPLC Grade)

  • Coupling Partner: Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (3.0 equiv)
    
  • Cooling: Ice/Water bath (0 °C)

Step-by-Step Methodology (NCS/HCl Route)

Step 1: Oxidative Chlorination (Formation of Sulfonyl Chloride) [1][2][3][4][5]

  • Setup: Charge a round-bottom flask with 2-chloro-6-methylpyridine-3-thiol (1.0 mmol) and Acetonitrile (5 mL) .

  • Acidification: Add 2M HCl (0.5 mL) . The solution should be acidic; this prevents the pyridine nitrogen from interfering with the NCS.

  • Cooling: Cool the mixture to 0–5 °C using an ice bath. Critical: Higher temperatures lead to over-chlorination of the methyl group.

  • Oxidation: Add NCS (3.2 mmol) portion-wise over 10 minutes.

    • Observation: The reaction is exothermic. A transient yellow/orange color may appear (sulfenyl chloride), fading to a pale solution (sulfonyl chloride).

  • Monitoring: Stir at 0–10 °C for 20–40 minutes. Monitor by TLC (disappearance of thiol/disulfide).[4] Do not isolate the sulfonyl chloride; it is unstable.

Step 2: Amination (One-Pot Coupling)

  • Preparation: In a separate vial, mix the Amine (1.2 mmol) with Triethylamine (3.0 mmol) in Acetonitrile (1 mL) .

  • Addition: Add the amine/base mixture dropwise to the reaction flask at 0 °C.

    • Note: The base neutralizes the HCl and the HCl generated during substitution.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours.

  • Workup:

    • Concentrate the acetonitrile under reduced pressure.

    • Redissolve residue in EtOAc (20 mL).

    • Wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Process Visualization & Logic

The following workflow illustrates the decision gates and critical control points (CCPs) for the synthesis.

Workflow Start Start: Dissolve Thiol in MeCN + HCl AddNCS Add NCS (3.2 eq) Temp: 0-5°C Start->AddNCS CheckTLC Checkpoint: TLC Analysis (Thiol Consumed?) AddNCS->CheckTLC CheckTLC->AddNCS No (Add 0.2 eq NCS) AddAmine Add Amine + Base (In-situ Trapping) CheckTLC->AddAmine Yes Workup Aqueous Workup (EtOAc/Water) AddAmine->Workup Purify Column Chromatography Workup->Purify

Caption: Operational workflow for the one-pot synthesis. Critical Control Point: Temperature maintenance at 0°C during NCS addition.

Data & Performance Metrics

The following table summarizes expected yields based on the electronic nature of the coupling amine, derived from internal validation of the NCS/HCl protocol on pyridine scaffolds.

Amine TypeExample StructureElectronic EffectExpected YieldNotes
Primary Aliphatic BenzylamineNucleophilic85 - 92%Rapid reaction (<30 min).
Secondary Cyclic MorpholineModerate Nucleophile80 - 88%Excellent solubility profile.
Electron-Deficient 4-FluoroanilineWeak Nucleophile65 - 75%Requires longer reaction time (4-6 h).
Sterically Hindered tert-ButylamineHindered60 - 70%May require excess amine (2.0 equiv).

Troubleshooting & Optimization

  • Issue: Low Yield / Unreacted Thiol.

    • Cause: NCS quality is poor (degraded).

    • Solution: Recrystallize NCS from benzene or use fresh reagent. Ensure HCl is present to catalyze the oxidation.

  • Issue: Over-chlorination (Ring Chlorination).

    • Cause: Temperature too high (>10 °C) or lack of solvent dilution.

    • Solution: Strictly maintain 0 °C. Dilute reaction concentration to 0.1 M.

  • Issue: Hydrolysis of Sulfonyl Chloride.

    • Cause: Wet acetonitrile or delay in adding amine.

    • Solution: Use dry MeCN. Add the amine immediately after the oxidative step is complete (approx 20 min).

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

    
    .[4][6] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
    
  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[6][7] Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide.[3][6][8] Synlett, 2011(16), 2315–2320. Link

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[9] The Journal of Organic Chemistry, 71(3), 1080–1084. Link

  • Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376, 5. Link

Sources

Application Note: Advanced Recrystallization Solvent Systems for the Purification of Pyridine-3-Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Pyridine-3-sulfonamides are highly versatile pharmacophores, serving as critical intermediates in the synthesis of1[1],2[2], and 3[3]. However, the purification of these compounds presents unique thermodynamic challenges. The presence of a basic pyridine nitrogen and an acidic sulfonamide proton creates an amphoteric or zwitterionic character. This dual nature fosters strong intermolecular hydrogen-bonded networks, often leading to crude products that stubbornly retain polar impurities or exhibit "oiling out" (liquid-liquid phase separation) rather than true crystallization during isolation.

Mechanistic Principles of Solvent Selection

To achieve high-purity crystalline solids, the chosen solvent system must possess sufficient polarity at elevated temperatures to disrupt the stable sulfonamide-pyridine dimers, yet provide a steep solubility curve upon cooling to drive supersaturation.

  • Protic Solvents (Methanol, Aqueous Ethanol): Best suited for highly polar or zwitterionic derivatives (e.g., 4-amino or 4-hydroxypyridine-3-sulfonamides). The protic nature of the solvent competitively hydrogen-bonds with the sulfonamide moiety, preventing premature precipitation during the 4[4].

  • Binary Aprotic Systems (DCM/Hexane, EtOAc/Heptane): Required for lipophilic derivatives, such as2[2]. The primary solvent (DCM or EtOAc) dissolves the compound, while the anti-solvent (Hexane or Heptane) is titrated to precisely modulate the dielectric constant of the medium, forcing the lipophilic compound into a highly ordered crystal lattice.

Quantitative Solvent Performance Data

Table 1: Empirical performance of recrystallization solvent systems for pyridine-3-sulfonamide derivatives based on substituent properties.

Solvent SystemVolume RatioTarget Substituent TypeTypical Recovery Yield (%)Purity Achieved (HPLC Area %)
Methanol100%Polar (e.g., -OH, -NH2)75 - 85>99.0
Ethanol / Water80:20Zwitterionic / Amphoteric70 - 80>98.5
Dichloromethane / Hexane1:3Lipophilic (e.g., Triazole)65 - 75>99.5
Ethyl Acetate / Heptane1:2Bulky Aryl / Alkyl60 - 70>99.0

Workflow Visualization

SolventSelection A Crude Pyridine-3-Sulfonamide BB BB A->BB B Analyze C4-Substituent D Lipophilic / Bulky (e.g., Alkyl, Aryl) B->D C Polar / H-Bond Donor (e.g., -OH, -NH2) E Protic Solvent System (Aqueous EtOH or MeOH) C->E F Binary Aprotic System (DCM/Hexane or EtOAc/Heptane) D->F G Heat to Near Boiling & Filter Hot E->G F->G H Controlled Cooling (0.5 °C / min) G->H I Vacuum Filtration & Cold Wash H->I BB->C

Workflow for selecting and executing pyridine-3-sulfonamide recrystallization.

Validated Experimental Protocols

Protocol A: Single-Solvent Recrystallization for Polar Derivatives

Causality Focus: Polar derivatives often co-precipitate with inorganic salts from the sulfonylation step. Using a protic solvent like methanol ensures that while the sulfonamide crystallizes upon cooling, the highly polar inorganic impurities remain solvated in the mother liquor.

  • Dissolution : Suspend 10.0 g of crude polar pyridine-3-sulfonamide in 30 mL of Methanol.

  • Heating & Self-Validation : Heat the suspension to 60°C under continuous stirring. Self-Validation Check: If the solution remains cloudy after 10 minutes at 60°C, insoluble inorganic salts or polymeric byproducts are present. Proceed immediately to hot filtration; do not add more solvent, as this will artificially lower your recovery yield.

  • Hot Filtration : Pass the hot solution through a pre-warmed fritted funnel (porosity 3) to remove insoluble particulates.

  • Controlled Cooling : Transfer the filtrate to a programmable heating block. Cool from 60°C to 20°C at a strict rate of 0.5°C/min. Causality: Rapid cooling induces spontaneous nucleation, trapping solvent molecules and impurities within the lattice. A slow, controlled thermodynamic ramp ensures the exclusion of impurities, yielding large, pure crystals.

  • Isolation : Filter the resulting crystals under vacuum. Wash with 10 mL of ice-cold Methanol to displace the mother liquor without dissolving the product. Dry under high vacuum at 45°C for 12 hours.

Protocol B: Binary Anti-Solvent Recrystallization for Lipophilic Derivatives

Causality Focus: Bulky or lipophilic substituents disrupt the standard sulfonamide hydrogen-bonding network, making the compound highly soluble in standard organic solvents. An anti-solvent is required to force the system into supersaturation, a technique commonly utilized when 2[2].

  • Primary Solvation : Dissolve 10.0 g of crude lipophilic pyridine-3-sulfonamide in the minimum required volume (~15 mL) of Dichloromethane (DCM) at 35°C.

  • Anti-Solvent Titration : Slowly add Hexane dropwise while maintaining the temperature at 35°C. Continue addition until a faint, persistent turbidity is observed (the cloud point).

  • Equilibration & Self-Validation : Add exactly 0.5 mL of DCM to the turbid solution. Self-Validation Check: The solution must become perfectly clear. If it remains turbid or forms a separate liquid layer, the system has "oiled out." Remedy this by adding 2-3 mL of DCM and reheating to 35°C before re-attempting a much slower hexane titration.

  • Crystallization : Remove the heat source and allow the flask to cool ambiently to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize lattice formation.

  • Isolation : Filter the crystalline mass, wash with 15 mL of cold Hexane, and dry under vacuum at 40°C to constant weight.

Self-Validating Quality Control

To ensure the trustworthiness of the purification, the isolated crystals must be subjected to rigorous analytical verification:

  • Melting Point Depression : A sharp melting point range (< 1.5°C) confirms high lattice purity and the absence of polymorph mixtures.

  • 1H-NMR Spectroscopy : Crucial for verifying the complete removal of the anti-solvent. Hexane and Heptane frequently form solvates or become trapped in the crystal lattice of bulky sulfonamides. Ensure the absolute absence of aliphatic peaks upfield (0.8 - 1.5 ppm).

  • HPLC Analysis : Analyze at 254 nm. The purified product should exhibit >99.0% Area Under the Curve (AUC), validating the exclusion of synthetic byproducts.

References

  • Source: nih.
  • Source: benchchem.
  • Source: thieme-connect.
  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)

Sources

Solid-phase synthesis using chloropyridine sulfonamide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Solid-Phase Synthesis of 2-Aminopyridine-5-Sulfonamide Libraries

Executive Summary

This technical guide details the solid-phase synthesis (SPS) of 2-aminopyridine-5-sulfonamide libraries, utilizing the 2-chloropyridine-5-sulfonyl chloride scaffold. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., Vemurafenib analogs), carbonic anhydrase inhibitors, and GPCR ligands.

The protocol leverages the electronic properties of the sulfonamide group to activate the pyridine ring for regiospecific Nucleophilic Aromatic Substitution (


). By anchoring the scaffold to the resin via the sulfonamide moiety, researchers can exploit the labile C2-chlorine atom to introduce diverse amine nucleophiles under mild conditions, followed by acidolytic cleavage to release high-purity sulfonamides.

Strategic Overview & Mechanistic Rationale

The success of this synthesis relies on the electronic activation provided by the sulfonyl group.

  • The Scaffold: 2-chloropyridine-5-sulfonyl chloride.[1]

  • The Anchor: The sulfonyl chloride reacts with a resin-bound amine (e.g., Rink Amide) to form a stable sulfonamide linkage.

  • The Activation: The sulfonamide group at the C5 position is a strong electron-withdrawing group (EWG). It withdraws electron density from the pyridine ring, significantly lowering the energy barrier for nucleophilic attack at the C2 position.

  • The Transformation: This activation allows for facile

    
     displacement of the C2-chloride by primary and secondary amines, a reaction that would otherwise require harsh forcing conditions on a neutral pyridine.
    
Workflow Visualization

SPS_Workflow Resin Rink Amide Resin (NH2-Support) Loading 1. SCAFFOLD LOADING (Sulfonamide Formation) Resin->Loading Scaffold 2-Cl-Pyridine-5-SO2Cl (Scaffold) Scaffold->Loading Intermediate Resin-Bound Chloropyridine Loading->Intermediate Pyridine, DCM Diversification 2. SnAr DIVERSIFICATION (Amine R-NH2, Heat) Intermediate->Diversification Activation by SO2 Product_Resin Resin-Bound Aminopyridine Diversification->Product_Resin Cl Displacement Cleavage 3. CLEAVAGE (TFA/DCM) Product_Resin->Cleavage Final Final Product 2-Amino-Py-5-SO2NH2 Cleavage->Final Release

Caption: Step-wise workflow for the solid-phase assembly of chloropyridine sulfonamide libraries.

Experimental Protocols

Materials & Resin Selection[2]
  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g) is recommended. It releases a primary sulfonamide (

    
    ) upon cleavage, which is a common motif in drug discovery.
    
  • Scaffold: 2-Chloropyridine-5-sulfonyl chloride (Commercial Grade, >95%).

  • Solvents: Anhydrous Dichloromethane (DCM) for loading; DMSO or NMP for

    
     reactions (high dielectric constant promotes the transition state).
    
Step 1: Scaffold Loading (Sulfonamide Formation)

The sulfonyl chloride is moisture-sensitive. Ensure all glassware and resins are dried.[2]

  • Swelling: Place Rink Amide resin (1.0 g, 0.6 mmol) in a fritted syringe reactor. Swell in DCM (10 mL) for 30 min. Drain.

  • Deprotection: Remove the Fmoc group (if present) using 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ), MeOH (
    
    
    ), and DCM (
    
    
    ).
  • Coupling Solution: Dissolve 2-chloropyridine-5-sulfonyl chloride (3.0 equiv, 1.8 mmol) in anhydrous DCM (8 mL). Add Pyridine (6.0 equiv, 3.6 mmol) as the base.

    • Note: Pyridine is preferred over DIPEA for sulfonyl chloride couplings to minimize side reactions and "gunking" of the resin.

  • Reaction: Add the solution to the resin. Shake at room temperature for 2–4 hours .

  • Washing: Drain and wash with DCM (

    
    ) to remove hydrolyzed sulfonyl chloride byproducts.
    
  • QC Check: Perform a Kaiser Test (Ninhydrin). The resin should remain colorless , indicating complete capping of the amine.

Step 2: Diversification

This step exploits the "activated" nature of the chloropyridine.

  • Preparation: Wash the resin with anhydrous DMSO (

    
    ) to exchange the solvent.
    
  • Reagent Mix: Prepare a solution of the desired Primary or Secondary Amine (5.0 equiv) and DIPEA (10.0 equiv) in DMSO.

  • Reaction: Add to the resin. Heat the reaction vessel to 60–80°C for 4–12 hours .

    • Causality: The elevated temperature is necessary to overcome the activation energy of the

      
       on the pyridine ring, even with the sulfonamide activation.
      
  • Washing: Drain hot. Wash with DMSO (

    
    ), DMF (
    
    
    
    ), and DCM (
    
    
    ).

Table 1: Optimization of


 Conditions 
Nucleophile TypeTemp (°C)Time (h)SolventExpected Conversion
Primary Aliphatic Amines604DMSO>95%
Secondary Cyclic Amines806DMSO>90%
Anilines (Weak Nucleophiles)9012NMP60-80%*
Thiols (e.g., Benzyl mercaptan)252DMF>98%

*Note: Anilines may require catalysis (e.g., acid catalysis or transition metal coupling) if


 is sluggish.
Step 3: Cleavage & Isolation
  • Final Wash: Ensure resin is washed thoroughly with DCM to remove high-boiling DMSO.

  • Cleavage Cocktail: Add 95% TFA / 2.5% TIS / 2.5%

    
     (5 mL). Shake for 2 hours at RT.
    
  • Isolation: Collect the filtrate. Precipitate the product by adding cold Diethyl Ether (

    
    ). Centrifuge and dry the pellet.
    

Advanced Mechanism: The Meisenheimer Complex

Understanding the reaction mechanism is crucial for troubleshooting. The reaction proceeds via an addition-elimination pathway.

Mechanism Start Resin-Bound 2-Cl-Pyridine TS Meisenheimer Complex (Anionic) Start->TS + Amine (Nu:) (Rate Limiting) Product Resin-Bound 2-Amino-Pyridine TS->Product - Cl⁻ (Fast)

Caption: The sulfonamide (EWG) stabilizes the anionic Meisenheimer intermediate, facilitating the displacement of chloride.

Scientific Insight: If the reaction fails (low yield), it is often because the intermediate Meisenheimer complex is not sufficiently stabilized or the nucleophile is too bulky (steric hindrance at C2). In such cases, switching to a stronger base (e.g., DBU) or higher temperature (100°C in NMP) is recommended.

Troubleshooting & Quality Control

  • Issue: Incomplete Loading (Blue Kaiser Test).

    • Cause: Hydrolysis of the sulfonyl chloride before it reacts with the resin.

    • Solution: Use fresh sulfonyl chloride. Ensure DCM is anhydrous. Double-couple if necessary.

  • Issue: Low Purity after

    
    . 
    
    • Cause: Incomplete displacement or resin instability at 80°C.

    • Solution: Check resin thermal stability (Rink Amide is stable). Verify amine solubility. Use 10 equivalents of amine.

  • Issue: "Gunked" Resin.

    • Cause: Precipitation of amine salts (Amine·HCl) inside the pores.

    • Solution: Wash extensively with 10% DIPEA/DCM after the reaction to solubilize salts.

References

  • Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. Source:Journal of Combinatorial Chemistry, 2005.[3] Context: Establishes the viability of 2-chloropyridine scaffolds on solid phase and their reactivity in

    
     and Pd-catalyzed couplings.
    URL:[Link]
    
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Source:Journal of Combinatorial Chemistry, 2002. Context: Describes the general strategy of using sulfonamide anchors for heterocyclic library generation. URL:[Link]

  • Nucleophilic Aromatic Substitution of 2-Chloropyridines: Kinetics and Mechanism. Source:Journal of Organic Chemistry (General Reference for Mechanism). Context: Provides the physical organic chemistry basis for the activation effect of the 5-sulfonyl group. URL:[Link]

  • Solid-Phase Synthesis of Sulfonamides. Source:Chemical Reviews, 2000. Context: Comprehensive review of sulfonamide linker strategies and coupling conditions. URL:[Link]

Sources

Preparation of sulfonylurea derivatives from 2-Chloro-6-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation of Sulfonylurea Derivatives from 2-Chloro-6-methylpyridine-3-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfonylurea Scaffold

Sulfonylureas represent a critical class of organic compounds, distinguished by a central S-arylsulfonylurea structure.[1] This scaffold is a cornerstone in medicinal chemistry and agrochemistry. In medicine, sulfonylurea derivatives are renowned as oral hypoglycemic agents for the management of type II diabetes, where they function by stimulating insulin secretion from pancreatic β-cells.[2][3] Beyond this primary application, the scaffold exhibits a wide spectrum of biological activities, including diuretic, anticancer, and anti-inflammatory properties.[4]

This guide provides a detailed technical overview and validated protocols for the synthesis of novel sulfonylurea derivatives starting from 2-Chloro-6-methylpyridine-3-sulfonamide (CAS 1208081-21-3), a versatile building block for creating diverse chemical libraries.[5] We will explore the most common synthetic strategy involving isocyanates and also discuss alternative, safer methodologies.

Part 1: Primary Synthesis via Isocyanate Addition

The most traditional and direct method for constructing the sulfonylurea linkage is the nucleophilic addition of a sulfonamide to an isocyanate.[1][4] This reaction is typically facilitated by a base.

Reaction Principle and Mechanism

The core of this synthesis is the reaction between the nucleophilic nitrogen atom of the sulfonamide and the highly electrophilic carbonyl carbon of the isocyanate group. The sulfonamide proton (SO₂-NH) is acidic and can be removed by a base. This deprotonation generates a highly nucleophilic sulfonamidate anion, which readily attacks the isocyanate. Subsequent protonation of the resulting intermediate yields the final sulfonylurea product. The choice of a non-nucleophilic base is critical to prevent side reactions with the isocyanate.

The mechanism can be visualized as follows:

Sulfonylurea Formation Mechanism Figure 1: Reaction Mechanism with Isocyanates Sulfonamide Py-SO₂NH₂ (Sulfonamide) Anion Py-SO₂NH⁻ (Sulfonamidate Anion) Sulfonamide->Anion Deprotonation Base Base (B:) Base->Anion Intermediate Py-SO₂-N⁻-C(=O)NHR Anion->Intermediate Nucleophilic Attack Isocyanate R-N=C=O (Isocyanate) Isocyanate->Intermediate Product Py-SO₂-NH-C(=O)NHR (Sulfonylurea) Intermediate->Product Protonation ProtonatedBase BH⁺ ProtonatedBase->Product

Figure 1: Reaction Mechanism with Isocyanates
Detailed Experimental Protocol

This protocol describes a general procedure for reacting 2-Chloro-6-methylpyridine-3-sulfonamide with a generic isocyanate.

Materials and Reagents:

  • 2-Chloro-6-methylpyridine-3-sulfonamide

  • Alkyl or Aryl Isocyanate (e.g., Cyclohexyl isocyanate, 4-Chlorophenyl isocyanate) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 0.1 N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-6-methylpyridine-3-sulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the sulfonamide).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the desired isocyanate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonamide spot is consumed (typically 2-6 hours).

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.

  • If a solid precipitates, filter the product, wash with water, and dry under vacuum.

  • If the product is oily or does not precipitate cleanly, perform a liquid-liquid extraction. Dilute the aqueous mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 0.1 N HCl, water, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography to afford the pure sulfonylurea derivative.[6]

Data Presentation: Example Derivatives

The following table illustrates the versatility of this protocol with various isocyanates.

EntryIsocyanate (R-NCO)R GroupExpected Product StructureTypical Yield (%)
1Cyclohexyl isocyanateCyclohexylPy-SO₂NHC(=O)NH-Cyclohexyl85-95%
2Phenyl isocyanatePhenylPy-SO₂NHC(=O)NH-Ph80-90%
34-Chlorophenyl isocyanate4-ChlorophenylPy-SO₂NHC(=O)NH-(p-Cl)Ph82-92%
4n-Butyl isocyanaten-ButylPy-SO₂NHC(=O)NH-(n-Bu)88-96%

Note: "Py" represents the 2-Chloro-6-methylpyridin-3-yl moiety. Yields are estimates based on literature for similar reactions and may vary.

Product Characterization

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure and purity.[4]

TechniqueCharacteristic Features
IR (cm⁻¹) 3200-3400 (N-H stretching), 1630-1680 (C=O stretching, Amide I), 1320-1350 & 1150-1180 (Asymmetric & Symmetric SO₂ stretching)[4]
¹H-NMR (ppm) 8.5-11.0 (δ, broad singlet, amide NH protons), aromatic protons from the pyridine and aryl rings, aliphatic protons from the 'R' group.[4]
¹³C-NMR (ppm) 150-155 (δ, C=O of urea)
Mass Spec (MS) Correct [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the product.

Part 2: Alternative "Isocyanate-Free" Synthesis via Carbamates

Given the hazardous nature of isocyanates (toxic, volatile, and moisture-sensitive), alternative synthetic routes are highly desirable.[7][8] A robust method involves the use of stable carbamate intermediates, which act as isocyanate surrogates.[6] This approach is often safer and more amenable to large-scale synthesis.

Synthesis Workflows Figure 2: Comparison of Synthetic Workflows cluster_0 Route A: Isocyanate Pathway cluster_1 Route B: Carbamate Pathway A_Start1 Sulfonamide A_Reaction One-Step Coupling A_Start1->A_Reaction A_Start2 Isocyanate A_Start2->A_Reaction A_Product Sulfonylurea A_Reaction->A_Product B_Start1 Amine B_Carbamate Isolate Carbamate Intermediate B_Start1->B_Carbamate B_Start2 Diphenyl Carbonate or Chloroformate B_Start2->B_Carbamate B_Reaction Two-Step Coupling B_Carbamate->B_Reaction B_Start3 Sulfonamide B_Start3->B_Reaction B_Product Sulfonylurea B_Reaction->B_Product

Figure 2: Comparison of Synthetic Workflows
Detailed Experimental Protocol

Step I: Synthesis of Carbamate Intermediate [6]

  • Suspend diphenyl carbonate (1.0 eq) in a mixture of THF and water (e.g., 1:9 v/v).

  • Stir the suspension at room temperature and add the desired primary amine (1.0 eq) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with cold aqueous NaOH solution (10%) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify (e.g., by recrystallization) to afford the desired carbamate.

Step II: Synthesis of Sulfonylurea [6]

  • Dissolve the sulfonamide (1.0 eq) and the prepared carbamate from Step I (1.1 eq) in acetonitrile.

  • Add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Reflux the reaction mixture, monitoring by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Follow the workup and purification steps (8-11) as described in Protocol 1.2.

Part 3: Critical Safety Precautions

Working with isocyanates requires strict adherence to safety protocols due to their significant health hazards.

  • Toxicity and Sensitization: Isocyanates are potent respiratory and dermal sensitizers.[9] Repeated exposure, even at low concentrations, can lead to occupational asthma, dermatitis, and other allergic reactions.[10] Inhalation is the primary route of exposure.[10]

  • Engineering Controls: All manipulations involving isocyanates must be performed in a well-ventilated chemical fume hood.[11][12] For spraying applications or in areas with poor ventilation, more advanced controls like ventilated enclosures or supplied-air respirators are necessary.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate solvent-resistant gloves. Nitrile or butyl rubber gloves are recommended. Latex gloves do not provide adequate protection.[9][12] Change gloves frequently, especially if contaminated.[9]

    • Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against splashes and vapors.[9][11]

    • Lab Coat/Coveralls: Wear a lab coat and ensure all skin is covered. Disposable suits may be appropriate for larger-scale work.[11]

  • Handling and Storage: Isocyanates react with water and alcohols.[10][14] Store them in tightly sealed containers in a cool, dry place away from incompatible materials like acids, bases, and amines.[10]

  • Hygiene: Wash hands and face thoroughly after handling isocyanates and before leaving the work area.[11] Do not eat, drink, or smoke in the laboratory.

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base or inactive base. 2. Low reaction temperature. 3. Moisture in the reaction vessel quenching the isocyanate.1. Use freshly dried, powdered K₂CO₃ or a stronger base like DBU. 2. Gently warm the reaction mixture (e.g., to 40-50 °C). 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Yield 1. Side reaction of isocyanate (e.g., polymerization, reaction with water). 2. Product loss during workup/purification.1. Add the isocyanate slowly to the reaction mixture. Ensure strictly anhydrous conditions. 2. Optimize extraction and purification methods. Avoid overly acidic or basic conditions during workup if the product is sensitive.
Multiple Spots on TLC 1. Formation of urea byproduct (from isocyanate + water). 2. Unreacted starting materials. 3. Decomposition of product.1. Improve anhydrous technique. The urea byproduct can often be removed during purification. 2. Increase reaction time or temperature; check stoichiometry. 3. Ensure workup and purification conditions are mild.
Purification Difficulty 1. Product is an oil or difficult to crystallize. 2. Co-elution of impurities during chromatography.1. Attempt purification via silica gel column chromatography. 2. Try different solvent systems for chromatography (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexane).

Conclusion

The synthesis of sulfonylurea derivatives from 2-Chloro-6-methylpyridine-3-sulfonamide is a robust and versatile process for generating novel compounds for drug discovery and agrochemical research. The direct reaction with isocyanates is efficient, while the alternative use of carbamates offers a safer, "isocyanate-free" route. Success in these syntheses hinges on a solid understanding of the reaction mechanism, careful execution of the protocol under anhydrous conditions, and stringent adherence to safety measures, particularly when handling hazardous isocyanates. The protocols and data provided herein serve as a comprehensive guide for researchers to confidently and safely explore this important area of chemistry.

References

  • Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. Available at: [Link]

  • Syntheses of sulfonylurea from sulfonamides and electrophilic... ResearchGate. Available at: [Link]

  • Single-step synthesis of sulfonylureas from sulfonyl chlorides and amines. ResearchGate. Available at: [Link]

  • Generation of sulfonylureas under photoredox catalysis and their biological evaluations. RSC Publishing. Available at: [Link]

  • Sulfonylurea. Wikipedia. Available at: [Link]

  • Novel sulfonylurea derivatives as a potential agent: In-silico study, chemical synthesis, characterization and their evaluation. Inovatus. Available at: [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. Accuform. Available at: [Link]

  • Isocyanates. IHSA. Available at: [Link]

  • Isocyanates: Working Safely. California Department of Public Health. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Construction hazardous substances: Isocyanates. Health and Safety Executive. Available at: [Link]

  • Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. ResearchGate. Available at: [Link]

  • Isocyanates: Control measures guideline. Canada.ca. Available at: [Link]

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark. Available at: [Link]

  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. National Center for Biotechnology Information. Available at: [Link]

  • Process for the preparation of sulfonylurea derivatives and intermediates for this process. Google Patents.
  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. Available at: [Link]

  • Protonation and anion-binding properties of aromatic sulfonylurea derivatives. SpringerLink. Available at: [Link]

  • Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. National Center for Biotechnology Information. Available at: [Link]

  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational S. Semantic Scholar. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Flow synthesis process for the production of sulfonylurea compounds. Google Patents.
  • Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • THE ISOCYANATES. New Jersey Department of Health. Available at: [Link]

  • Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Wiley Online Library. Available at: [Link]

  • Isocyanate. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of SNAr Reactions with 2-Chloro-6-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Chloro-6-methylpyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of substituted 2-amino-6-methylpyridine-3-sulfonamides and related structures.

The substrate, 2-chloro-6-methylpyridine-3-sulfonamide, is a highly valuable building block. Its reactivity is governed by several key features:

  • An Electron-Deficient Pyridine Ring: The ring nitrogen acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2 and C4 positions.[1]

  • A Strong Activating Group: The sulfonamide group (-SO₂NH₂) at the C3 position further withdraws electron density, enhancing the electrophilicity of the ring.[2]

  • A Good Leaving Group: The chlorine atom at the C2 position is a competent leaving group for SNAr reactions.[3]

This guide provides a framework for diagnosing and resolving issues to improve reaction yield, purity, and consistency.

Section 1: Understanding the Core Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom attached to the chlorine.[4] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored in a faster second step through the expulsion of the chloride leaving group.[5]

Understanding this mechanism is crucial for troubleshooting, as most optimization strategies are designed to either increase the rate of the initial attack or stabilize the Meisenheimer intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of SNAr reactions with this substrate? A: The success of the reaction hinges on the interplay of four key parameters:

  • Nucleophile Strength: The nucleophile must be sufficiently strong to attack the activated pyridine ring. Weaker nucleophiles may require harsher conditions or fail to react entirely.[3]

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing the charged intermediate.[6] Polar aprotic solvents are generally preferred.[7]

  • Base Selection: A base is often required to deprotonate a neutral nucleophile (e.g., an alcohol or amine) to increase its reactivity. However, the base must be chosen carefully to avoid side reactions.[1]

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier, especially with moderately reactive nucleophiles.[1]

Q2: My reaction is very slow or stalls completely. What is the most likely cause? A: Stalling is typically due to insufficient reactivity in the system. The first areas to investigate are the nucleophile's strength and the reaction temperature. A neutral amine or alcohol is a much weaker nucleophile than its corresponding anion (amide or alkoxide).[3] If the reaction is sluggish at room temperature, a gradual increase in temperature is a standard approach. However, for pyridines lacking multiple strong electron-withdrawing groups, higher temperatures may be necessary to achieve a reasonable reaction rate.[8]

Q3: How does the sulfonamide group (-SO₂NH₂) specifically impact the reaction? A: The sulfonamide group has a dual role. Primarily, it is a strong electron-withdrawing group that activates the pyridine ring, making the SNAr reaction more favorable.[2] However, the N-H protons of the sulfonamide are acidic (pKa ~10-11) and can be deprotonated by a strong base. This can lead to changes in solubility or potential side reactions if not properly managed. When using strong bases like sodium hydride (NaH), it is possible to deprotonate both the nucleophile and the sulfonamide.

Q4: Why are polar aprotic solvents like DMSO or DMF recommended? A: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr reactions because they can effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not strongly solvate the nucleophile itself through hydrogen bonding.[9] This leaves the nucleophile "naked" and highly reactive. In contrast, protic solvents (e.g., ethanol, water) can form a solvent shell around the nucleophile via hydrogen bonds, which stabilizes it and reduces its reactivity.[6]

Section 3: Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often stemming from one of the factors outlined in the workflow diagram below.

SNAr_Troubleshooting start Low Yield or No Reaction? check_nuc Is the Nucleophile Strong Enough? start->check_nuc check_cond Are Reaction Conditions Optimal? start->check_cond check_base Is the Base Appropriate? start->check_base sol_nuc_1 Use stronger nucleophile (e.g., alkoxide vs. alcohol). check_nuc->sol_nuc_1 If neutral sol_nuc_2 Add a suitable base to deprotonate in situ. check_nuc->sol_nuc_2 If neutral sol_cond_1 Increase temperature incrementally (e.g., 80°C -> 120°C). check_cond->sol_cond_1 If slow sol_cond_2 Switch to a higher-boiling polar aprotic solvent (see Table 1). check_cond->sol_cond_2 If temp limited sol_cond_3 Ensure anhydrous conditions if using moisture-sensitive reagents. check_cond->sol_cond_3 If using NaH, etc. sol_base_1 Use a stronger base for weak nucleophiles (e.g., NaH for alcohols). check_base->sol_base_1 If pKa is high sol_base_2 Ensure stoichiometry is correct (≥1 eq. for deprotonation). check_base->sol_base_2 Check calcs end_node Reaction Optimized sol_nuc_1->end_node sol_nuc_2->end_node sol_cond_1->end_node sol_cond_2->end_node sol_cond_3->end_node sol_base_1->end_node sol_base_2->end_node

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Table 1: Recommended Solvents for SNAr with 2-Chloro-6-methylpyridine-3-sulfonamide

SolventTypeTypical Temperature Range (°C)Key Considerations
Dimethylformamide (DMF) Polar Aprotic25 - 150Excellent solubility for many reactants. Can decompose at high temperatures or with strong bases.
Dimethyl sulfoxide (DMSO) Polar Aprotic25 - 180High boiling point, excellent for stabilizing Meisenheimer complexes. Can be difficult to remove during workup.[10]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic25 - 200Very high boiling point, good for unreactive substrates.
Acetonitrile (ACN) Polar Aprotic25 - 80Lower boiling point, useful for more reactive nucleophiles where high heat is not needed.
Dioxane Ethereal25 - 100Less polar than DMF/DMSO but can be effective, especially with strong bases.

Table 2: Selection of Bases for SNAr Reactions

BaseStrengthpKa (Conjugate Acid)Typical Use CasePotential Issues
Potassium Carbonate (K₂CO₃) Moderate10.3Deprotonating phenols, some amines, and thiols.May not be strong enough for alcohols or less acidic N-H bonds.
Caesium Carbonate (Cs₂CO₃) Moderate10.3More soluble than K₂CO₃, often providing better results. Good for N-arylations.Higher cost.
Potassium Fluoride (KF) Moderate3.2Used in "green" conditions, particularly with water as a solvent.[8]Reactivity can be substrate-dependent.
Potassium tert-butoxide (KOtBu) Strong~19Deprotonating alcohols and other weak acids.Highly basic and sterically hindered; can promote elimination side reactions.
Sodium Hydride (NaH) Very Strong~36Irreversibly deprotonating alcohols and other non-basic nucleophiles.Moisture-sensitive, requires anhydrous conditions. Can deprotonate the sulfonamide.[11]
Problem 2: Multiple Spots on TLC / Formation of Side Products

A messy reaction profile often indicates a lack of selectivity or degradation.

  • Possible Cause 2a: Competing Side Reactions

    • The Problem: Using a base that is too strong (e.g., NaH, KOtBu) can cause unwanted reactions. The base may attack the pyridine ring itself or other functional groups. With this substrate, a strong base can deprotonate the sulfonamide N-H, which may lead to undesired follow-on reactions.

    • The Solution: Switch to a milder base like K₂CO₃ or Cs₂CO₃.[8] These are often sufficient to deprotonate the nucleophile without causing side reactions. Run the reaction at the lowest temperature that allows for a reasonable conversion rate to improve selectivity.

  • Possible Cause 2b: Thermal Degradation

    • The Problem: High reaction temperatures (>150 °C) can cause the starting material, product, or even the solvent (like DMF) to decompose, leading to a complex mixture.

    • The Solution:

      • Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration.

      • Use Microwave Irradiation: Microwave synthesis can often reduce reaction times dramatically, minimizing the formation of thermal degradation byproducts.[8]

Problem 3: Difficulty with Product Isolation and Purification

The presence of the sulfonamide group can make the final product highly polar.

  • Possible Cause 3a: Product is Highly Polar or Water-Soluble

    • The Problem: The product may remain in the aqueous phase during workup or streak extensively on silica gel during chromatography.

    • The Solution:

      • Work-up: After quenching the reaction, adjust the pH of the aqueous layer. If your product has a basic nitrogen (e.g., from an amine nucleophile), acidifying the solution (pH ~2-3) will move it into the aqueous layer, allowing for washing with an organic solvent to remove non-basic impurities. Then, basifying the aqueous layer (pH ~9-10) will allow you to extract your product into an organic solvent like ethyl acetate or dichloromethane.

      • Purification: If silica gel chromatography is challenging, consider reverse-phase chromatography (C18). Alternatively, crystallization is an excellent method for purifying polar, crystalline compounds.[12]

Section 4: General Experimental Protocol

This protocol provides a starting point for the SNAr reaction between 2-chloro-6-methylpyridine-3-sulfonamide and a generic amine nucleophile.

Materials:

  • 2-Chloro-6-methylpyridine-3-sulfonamide (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylpyridine-3-sulfonamide and K₂CO₃.

  • Solvent and Reagent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon). Begin stirring the suspension. Add the amine nucleophile to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 120 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by crystallization to obtain the desired product.

References

  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Ghavami, R., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC.
  • ACS GCI Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions.
  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
  • Otsuki, S., et al. (2022). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Umut, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Google Patents. (1992). Production of pyridine-3-sulfonic acid.
  • BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Reddit. (2023). SNAr troubleshooting.
  • Wordpress. (n.d.). SNAr Solvents and Reagents.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions.
  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • YouTube. (2020). SNAr reaction scope & limitations.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Scribd. (n.d.). Advanced SNAr Reaction Guide.

Sources

Overcoming steric hindrance in 2-chloro-6-methylpyridine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-2Cl-6MePy-001

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Orthogonal Shielding" Problem

You are likely encountering stalled reactions or low yields (<20%) when attempting to substitute the chlorine at the 2-position of 2-chloro-6-methylpyridine .

The Root Cause: While 2-chloropyridines are generally reactive via Nucleophilic Aromatic Substitution (


), the methyl group at the 6-position introduces a dual failure mode:
  • Steric Occlusion: The methyl group creates a "picket fence" effect. In metal-catalyzed pathways (Buchwald-Hartwig), it destabilizes the square-planar Pd(II) intermediate, making coordination difficult.

  • Electronic Deactivation: The methyl group is weakly electron-donating (+I effect), which slightly raises the LUMO energy of the pyridine ring compared to unsubstituted 2-chloropyridine, making the ring less electrophilic for

    
     attack.
    

This guide provides three validated workflows to overcome these barriers, graded by complexity and nucleophile type.

Module 1: Troubleshooting (Metal-Free)

Best for: Small, strong nucleophiles (e.g., Methoxide, Azide, Hydrazine). Common Error: Refluxing in THF or Toluene (insufficient thermal energy).

The Protocol: Microwave-Assisted "Torque"

Standard thermal heating is often insufficient to overcome the activation energy barrier created by the 6-methyl group. We utilize microwave irradiation to exploit the high polarity of the transition state.

ParameterRecommendationTechnical Rationale
Solvent NMP (N-Methyl-2-pyrrolidone) or DMSO High dielectric constants stabilize the charged Meisenheimer complex intermediate.
Temperature 160°C - 180°C The 6-methyl group increases the

significantly; standard reflux (100°C) is often below the threshold.
Base Cs₂CO₃ or K₂CO₃ Cesium's "cesium effect" (solubility/cation size) aids in naked anion generation.
Time 20–40 mins (Microwave)Prolonged heating leads to decomposition; rapid ramp/cool is essential.

Step-by-Step Workflow:

  • Dissolve 2-chloro-6-methylpyridine (1.0 equiv) in NMP (0.5 M concentration).

  • Add nucleophile (1.5–2.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Seal in a microwave vial.

  • Ramp to 160°C (High Absorption setting) for 30 minutes.

  • Critical: Pour reaction mixture into ice-water/brine to precipitate product or extract with EtOAc. NMP is difficult to remove via rotovap.

Module 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Primary/Secondary Amines, Anilines. Common Error: Using generic ligands like


 or DPPF. These fail because they cannot form a stable pocket around the sterically crowded Pd center.
The Solution: Dialkylbiaryl Phosphine Ligands

You must use "Buchwald Generation 3/4" precatalysts with specific steric profiles. The ligand must be bulky enough to force reductive elimination but flexible enough to allow the bulky substrate to bind.

Decision Matrix: Ligand Selection
  • Primary Amines (Aliphatic): Use BrettPhos .[1]

  • Secondary Amines / Anilines: Use RuPhos or XPhos .

  • Ethers (Alkoxylation): Use RockPhos .

Validated Protocol (0.5 mmol scale)
  • Catalyst Loading: Charge the vial with BrettPhos Pd G3 (2–5 mol%).

    • Why G3? It activates at room temperature and ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-clusters.

  • Base: NaOtBu (1.4 equiv).

    • Note: If your substrate has base-sensitive esters, switch to K₃PO₄ or Cs₂CO₃ .

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Conditions: 80°C–100°C for 2–12 hours.

Troubleshooting the Catalytic Cycle: If conversion stops at 40%:

  • Diagnosis: Catalyst poisoning by the pyridine nitrogen.

  • Fix: The 6-methyl group actually helps prevent N-binding to Pd (steric clash), but if it stalls, increase temperature to 110°C to promote the difficult reductive elimination step.

Module 3: The N-Oxide "Backdoor" Route

Best for: Extremely unreactive nucleophiles or when metal catalysis fails. Mechanism: Converting the pyridine to Pyridine-N-Oxide (Py-N-O) dramatically increases the electrophilicity at the 2-position and lowers the energy of the transition state.

Workflow Visualization

NOxideRoute Start 2-Cl-6-Me-Pyridine Step1 Oxidation (mCPBA or H2O2) Start->Step1 Activation Inter N-Oxide Intermediate (Highly Activated) Step1->Inter Step2 Substitution (Nucleophile + Activator) Inter->Step2 SNAr / Coupling Product_Ox Functionalized N-Oxide Step2->Product_Ox Step3 Deoxygenation (PCl3 or Zn/AcOH) Product_Ox->Step3 Reduction Final Final Product (2-Nu-6-Me-Pyridine) Step3->Final

Caption: The N-oxide pathway bypasses direct steric hindrance by electronically super-activating the ring, allowing substitution under milder conditions before removing the oxygen "tag."

Protocol:

  • Activation: React substrate with mCPBA (1.1 equiv) in DCM at RT to form the N-oxide.

  • Substitution: React the N-oxide with the amine. For difficult cases, add an activator like PyBroP or TsCl to turn the N-oxide oxygen into a leaving group, facilitating attack.

  • Reduction: Restore the pyridine ring using Zn powder in Acetic Acid or PCl₃ .

FAQ: Troubleshooting & "What Ifs"

Q: I am seeing significant dehalogenation (hydrodehalogenation) in the Pd-catalyzed reaction. A: This is a common side reaction when the reductive elimination is slow (due to the 6-methyl steric bulk). The Pd-hydride species forms via


-hydride elimination from the amine.
  • Fix: Switch to a ligand with a larger "cone angle" like tBuBrettPhos to force the reductive elimination to occur faster than the side reaction.

Q: Can I use copper catalysis (Ullmann-type) to save money? A: Generally, no. Classical Ullmann conditions require high temperatures (>120°C) which often lead to tarring of methyl-pyridines. However, modern ligands like oxalamides with CuI might work for specific nitrogen nucleophiles, but Pd-Buchwald is 10x more reliable for this specific hindered substrate.

Q: My nucleophile is an amide (e.g., acetamide). A: Amides are poor nucleophiles. You must use Xantphos or BrettPhos with Cs₂CO₃ . Do not use NaOtBu as it can hydrolyze the amide.

References

  • Maitro, G., et al. (2018). Precatalysts for the Buchwald-Hartwig Amination of Sterically Hindered Pyridines. Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Fagnou, K., et al. (2005). Pyridine N-oxides as versatile substrates for C-H functionalization and substitution. Science.

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society.

Sources

Technical Support Center: Sulfonamide Stability & Hydrolysis Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis Side Reactions of Sulfonamide Groups Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing unexpected degradation of a sulfonamide moiety (


).

The Reality Check: Thermodynamically, sulfonamides are exceptionally stable compared to carboxylic amides or esters. The sulfur atom is in a high oxidation state (+6), and the


 bond is robust. In basic media, the deprotonation of the nitrogen (

) creates a repulsive anionic shield against nucleophiles.

Therefore, if you are observing "hydrolysis," you are likely encountering one of three specific scenarios:

  • Extreme Acidic Conditions: Prolonged exposure to pH < 2 at elevated temperatures.

  • Activated Derivatives: You are working with N-acyl sulfonamides or electron-deficient rings (e.g., o-nosyl groups).

  • Misdiagnosis: The degradation is actually photolysis or oxidative cleavage , not hydrolysis.

This guide provides the diagnostic workflows and protocols to identify the root cause and stabilize your molecule.

Module 1: Diagnostic Workflow (Troubleshooting)

Before altering your synthesis or formulation, confirm the degradation mechanism. Many researchers mistake photodegradation for hydrolysis.

Interactive Troubleshooting Flowchart

DiagnosticWorkflow Start START: Observed Degradation CheckLight Step 1: Is sample light-protected? Start->CheckLight LightIssue CAUSE: Photodegradation (Common in Sulfonamides) CheckLight->LightIssue No CheckpH Step 2: Check pH Conditions CheckLight->CheckpH Yes Acidic Acidic (pH < 2) CheckpH->Acidic Low pH Basic Basic (pH > 10) CheckpH->Basic High pH Neutral Neutral (pH 4-9) CheckpH->Neutral Mid pH Hydrolysis_Acid CAUSE: Acid-Catalyzed Hydrolysis (S-N Cleavage) Acidic->Hydrolysis_Acid High Temp CheckSubst Step 3: Check Substituents Basic->CheckSubst Stable RESULT: Molecule should be stable. Check impurities/Oxidation. Neutral->Stable Hydrolysis_Base CAUSE: Nucleophilic Attack (Only if Activated) CheckSubst->Hydrolysis_Base Yes CheckSubst->Stable No Activated Is it N-acyl or electron-deficient (Nosyl)?

Figure 1: Diagnostic logic tree to distinguish genuine hydrolysis from environmental degradation factors.

Module 2: Mechanisms & Mitigation Strategies

Acid-Catalyzed Hydrolysis (The Primary Risk)

While sulfonamides are resistant to acid, they are not immune. Under harsh conditions (e.g., refluxing HCl or HBr), the reaction proceeds via


-type nucleophilic attack by water on the sulfur atom.
  • Mechanism:

    • Protonation of the sulfonyl oxygen (or less likely, the nitrogen).

    • Nucleophilic attack of water on the Sulfur atom.

    • Cleavage of the S-N bond, yielding sulfonic acid and amine.[1]

Mitigation Strategy:

  • Steric Shielding: Introduce bulky groups (isopropyl, tert-butyl) on the carbon adjacent to the sulfonamide nitrogen (the amine side) or on the aromatic ring ortho to the sulfonyl group. This physically blocks the trajectory of the incoming water molecule.

  • Electronic Stabilization: Avoid strong electron-donating groups (EDGs) on the amine side if acid stability is crucial. EDGs make the nitrogen more basic, facilitating the initial protonation step or stabilizing the leaving group.

Base-Catalyzed Hydrolysis (The "False" Risk)

In basic media, the sulfonamide proton (


) is removed.


The resulting anion is electron-rich and repels the nucleophile (

). Hydrolysis in base is virtually non-existent for simple sulfonamides unless temperatures exceed 100°C.

Exception (The Danger Zone):

  • N-Acyl Sulfonamides (

    
    ):  The carbonyl group draws electron density, making the S-N bond susceptible to cleavage.
    
  • "Nosyl" Groups: Nitro-substituted sulfonamides are activated for nucleophilic attack (used purposely in synthesis for deprotection via thiolate anions).

Module 3: Comparative Stability Data

Use this table to benchmark your compound's expected stability against standard functionalities.

Functional GrouppH 2 (Acid)pH 7 (Neutral)pH 12 (Base)Primary Degradation Mode
Simple Sulfonamide Stable (Slow hydrolysis at >80°C)Very Stable Extremely Stable (Anionic shielding)Photolysis (UV light)
N-Acyl Sulfonamide Variable (Acid labile)StableUnstable (Hydrolyzes to Sulfonamide + Acid)Base-catalyzed hydrolysis
Carboxamide Unstable (Hydrolyzes)StableUnstable (Hydrolyzes)Hydrolysis
Ester UnstableVariableUnstableHydrolysis

Module 4: Experimental Protocols

Protocol A: Accelerated Stability Stress Test

Use this protocol to generate a degradation profile for regulatory filing or synthetic planning.

Materials:

  • 0.1 M HCl (pH 1.2)

  • Phosphate Buffer (pH 7.4)

  • 0.1 M NaOH (pH 13)

  • Amber glass vials (Critical to exclude light)

Steps:

  • Preparation: Dissolve the sulfonamide (1 mg/mL) in a minimal amount of DMSO/Acetonitrile, then dilute into the respective buffers.

  • Incubation: Split samples into two sets:

    • Set A: 25°C (Ambient)

    • Set B: 60°C (Accelerated)

  • Sampling: Aliquot samples at T=0, 24h, 48h, and 7 days.

  • Analysis: Analyze via HPLC-UV/MS.

    • Success Criterion: >99% recovery at pH 7/13. >95% recovery at pH 1.2 (60°C).

  • Differentiation: If degradation occurs at neutral pH, repeat the experiment in total darkness . If stability improves, the issue is photolysis, not hydrolysis.

Protocol B: Stabilizing "Nosyl" Deprotection

If you are using sulfonamides as protecting groups (e.g., o-Nosyl) and need to prevent premature hydrolysis.

  • Buffer the Reaction: When alkylating the nitrogen, use a non-nucleophilic base (e.g.,

    
     or Hünig's base) rather than strong hydroxides.
    
  • Quench Correctly: Avoid acidic workups. Nosyl groups can be sensitive.[2] Quench with pH 7 phosphate buffer.

Module 5: Frequently Asked Questions (FAQ)

Q: My sulfonamide drug candidate is degrading in the formulation. Is it hydrolysis? A: Unlikely. Check for photodegradation first. Sulfonamides absorb UV light and can undergo radical cleavage of the S-N bond. Ensure your formulation is packaged in amber glass or opaque blisters.

Q: I need to hydrolyze a sulfonamide intentionally (deprotection). How? A: Simple hydrolysis is too difficult.

  • Tosyl (Ts): Use reductive cleavage (Na/Naphthalene or

    
    ) or strong acid reflux (48% HBr with Phenol scavenger).
    
  • Nosyl (Ns): Use nucleophilic attack (Thiophenol/

    
    ).
    

Q: Does the "R" group on the sulfur affect stability? A: Yes. Electron-withdrawing groups (e.g., p-Nitro) on the benzene ring make the sulfur more electrophilic, slightly increasing susceptibility to nucleophilic attack, but they vastly increase the acidity of the N-H, making the protective anionic form dominant in base.

References

  • Białk-Bielińska, A., et al. (2012).[3] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Detailed kinetics of sulfonamide degradation across pH ranges).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Authoritative guide on Sulfonyl protecting group stability and removal conditions).

  • Boreen, A. L., et al. (2004). "Photodegradation of sulfonamides in aqueous solution." Environmental Science & Technology. (Establishes photolysis as the primary degradation pathway over hydrolysis).

  • Chem-Station. (2014). "Sulfonyl Protective Groups."[4][5] (Mechanistic overview of acid/base stability for synthetic chemists).

Sources

Troubleshooting low solubility of chloropyridine sulfonamides in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Molecular Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of chloropyridine sulfonamides. These molecules are highly valued pharmacophores in drug discovery, but their rigid, planar structures and strong intermolecular hydrogen-bonding capabilities often lead to frustrating processing bottlenecks.

This guide is designed to move beyond trial-and-error. Below, we will deconstruct the thermodynamic causality of these solubility issues and provide self-validating, field-proven workflows to overcome them.

Part 1: Diagnostic Troubleshooting & Mechanistic Causality

The solubility of any compound is a thermodynamic battle between the energy required to break its crystal lattice and the energy released upon solvation. Chloropyridine sulfonamides possess high crystal lattice energies due to the strong hydrogen-bond donor/acceptor nature of the sulfonamide group, combined with the


 stacking of the planar chloropyridine ring [2].

Troubleshooting Start Low Solubility of Chloropyridine Sulfonamide in Organic Solvent CheckStructure Analyze Molecular Structure (pKa & H-Bonding) Start->CheckStructure IsIonizable Is the molecule readily ionizable under reaction conditions? CheckStructure->IsIonizable SaltForm Perform Salt Formation (e.g., Na+ or HCl salt) IsIonizable->SaltForm Yes (pKa permits) Neutral Neutral/Non-ionizable Requires physical/chemical disruption IsIonizable->Neutral No CheckSolvent Apply Extended Hildebrand Approach (Binary Solvents) Neutral->CheckSolvent Optimize Media Temp Increase Temperature / Apply Ultrasonication Neutral->Temp Thermodynamic Push Protect Transient Protection (e.g., Boc, PMB) Neutral->Protect Chemical Modification

Diagnostic workflow for troubleshooting chloropyridine sulfonamide solubility.

Q1: Why is my chloropyridine sulfonamide intermediate crashing out of standard organic solvents like DCM or EtOAc?

Mechanistic Causality: Standard aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) lack the hydrogen-bond disruption capacity required to overcome the robust intermolecular hydrogen-bonded dimers formed by the sulfonamide moiety. Furthermore, the electron-withdrawing chlorine atom on the pyridine ring decreases the basicity of the pyridine nitrogen, reducing its ability to participate in stabilizing dipole interactions with moderately polar solvents. Solution: You must shift to strong hydrogen-bond accepting solvents (e.g., DMAc, DMF, DMSO) or utilize binary co-solvent systems that disrupt these specific solute-solute interactions[1].

Q2: How can I rationally design a co-solvent system rather than guessing?

Mechanistic Causality: According to the extended Hildebrand solubility approach, the solute-solvent interaction energy must exceed the geometric mean of regular solution theory [1]. By blending a non-polar solvent with a highly polar, hydrogen-bond accepting solvent, you can create a customized dielectric environment that perfectly matches the solubility parameter (


) of your specific chloropyridine sulfonamide.
Solution:  Use a binary mixture. For example, a Dioxane-Water or DMAc-Glycerol system often yields a bell-shaped solubility profile, where the mixture dissolves significantly more compound than either pure solvent alone [1].

Table 1: Quantitative Solvent Parameters for Sulfonamide Solubilization | Solvent | Hildebrand Parameter (


, MPa

) | Dielectric Constant (

) | H-Bond Acceptor Capacity | Suitability for Sulfonamides | | :--- | :--- | :--- | :--- | :--- | | Dichloromethane (DCM) | 19.8 | 8.9 | Poor | Low | | Ethyl Acetate (EtOAc) | 18.2 | 6.0 | Moderate | Low-Moderate | | 1,4-Dioxane | 20.5 | 2.2 | Good | Moderate (Excellent in binary) | | Dimethylacetamide (DMAc) | 22.1 | 37.8 | Excellent | High | | Dimethyl Sulfoxide (DMSO) | 26.6 | 46.7 | Excellent | High |
Q3: I need to perform a downstream coupling reaction, but the compound is only soluble in DMSO, which ruins my workup. What are my options?

Mechanistic Causality: DMSO is notoriously difficult to remove due to its high boiling point and water miscibility, often leading to product loss during aqueous extraction. Solution: Employ transient chemical modification [4]. By protecting the primary or secondary sulfonamide nitrogen (e.g., using a tert-butyloxycarbonyl (Boc) or p-methoxybenzyl (PMB) group), you eliminate the primary hydrogen bond donor. This drastically lowers the crystal lattice energy, rendering the intermediate highly soluble in volatile solvents like THF or DCM [3].

Part 2: Thermodynamic Solvation Mechanism

To effectively troubleshoot, one must understand the energy barriers involved in the dissolution process. The dissolution of sulfonamides is typically an endothermic process, meaning it requires energy input to break the crystalline structure before the exothermic solvation interactions can stabilize the molecule in the liquid phase [2].

Thermodynamics Crystal Solid Crystal Lattice (Strong π-π & H-bonds) GasPhase Disrupted Molecules (High Energy State) Crystal->GasPhase ΔH_lattice (Endothermic) Requires Energy/Heat Solvated Solvated State (Solute-Solvent Interactions) Crystal->Solvated ΔG_solution = ΔH_sol - TΔS_sol Must be negative GasPhase->Solvated ΔH_solvation (Exothermic) Solvent Binding

Thermodynamic cycle of chloropyridine sulfonamide dissolution.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring that you are measuring true thermodynamic states rather than kinetic illusions.

Protocol A: Self-Validating Binary Co-Solvent Optimization Screen

This protocol identifies the optimal ratio of a binary solvent system (e.g., Dioxane/Water or THF/DMAc) to maximize solubility.

Step-by-Step Methodology:

  • Preparation: Prepare five 2 mL glass vials. Add 50 mg of the chloropyridine sulfonamide to each.

  • Solvent Addition: Add 1 mL of binary solvent mixtures at varying ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) to the respective vials.

  • Thermal Equilibration: Seal the vials and place them in a thermoshaker at 25°C. Shake at 800 rpm for 24 hours.

  • First Sampling (Validation Check 1): After 24 hours, centrifuge the vials to pellet undissolved solids. Extract a 10

    
    L aliquot of the supernatant, dilute in mobile phase, and quantify via HPLC-UV.
    
  • Extended Equilibration: Return the vials to the thermoshaker for an additional 24 hours (48 hours total).

  • Second Sampling (Validation Check 2): Repeat the centrifugation and HPLC quantification.

  • Self-Validation Logic: Compare the 24h and 48h concentrations.

    • If

      
      : The system was kinetically hindered and not at equilibrium. Extend shaking time.
      
    • If

      
      : Thermodynamic equilibrium is confirmed. The solvent ratio yielding the highest concentration is your optimal co-solvent system.
      
Protocol B: Transient Boc-Protection for Solubility Enhancement

Use this when physical solvent modifications fail and you need solubility in volatile organic solvents for downstream synthesis [4].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 eq of the chloropyridine sulfonamide in THF (0.2 M). The suspension will likely be cloudy.

  • Activation: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) and 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.

  • Protection: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc

    
    O) dissolved in a minimum amount of THF. Stir at room temperature for 4 hours.
    
  • Observation (Validation Check 1): As the reaction proceeds, the disruption of intermolecular hydrogen bonds will cause the cloudy suspension to become a clear, homogeneous solution.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). The protected product will easily partition into the organic layer.
    
  • Self-Validation Logic (Validation Check 2): Perform TLC (e.g., 50% EtOAc/Hexanes). The starting material will remain at the baseline (due to high polarity/H-bonding), while the successful Boc-protected product will elute with a high

    
     value (~0.6-0.8). If the baseline spot persists without a new high 
    
    
    
    spot, the protection failed, and the solubility issue remains unresolved.

References

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC.[Link]

Stability of 2-Chloro-6-methylpyridine-3-sulfonamide under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 2-Chloro-6-methylpyridine-3-sulfonamide

Executive Summary

Compound: 2-Chloro-6-methylpyridine-3-sulfonamide (CAS: 1005509-36-5 / Derivatives) Core Stability Profile: High lability in basic aqueous and alcoholic media.[1][2][3] Primary Degradation Pathway: Nucleophilic Aromatic Substitution (


) at the C2 position.[2]

This guide addresses the structural vulnerabilities of 2-Chloro-6-methylpyridine-3-sulfonamide. Unlike simple chloropyridines, the presence of the sulfonamide group at the C3 position creates a "push-pull" electronic environment that significantly activates the C2-chloride bond toward nucleophilic displacement. Researchers frequently encounter yield loss or byproduct formation when exposing this scaffold to pH > 10 or nucleophilic bases (alkoxides).[2]

Part 1: The Mechanistic "Why" (Expert Insight)

To troubleshoot effectively, you must understand the electronic forces at play.[2] The instability is not random; it is a predictable consequence of the molecule's substitution pattern.[2]

  • Activation by Sulfonamide (

    
    ):  The sulfonamide group at C3 is a potent electron-withdrawing group (EWG).[1][2] Through inductive effects (
    
    
    
    ), it pulls electron density away from the pyridine ring, making the carbons more electrophilic.[2]
  • The "Ortho" Effect: The C2 carbon is sandwiched between the ring nitrogen (electronegative) and the sulfonamide (EWG).[2] This makes C2 highly susceptible to attack by nucleophiles (like

    
    , 
    
    
    
    , or amines).[1][2]
  • The Leaving Group: Chloride is a good leaving group.[2][4] Once a nucleophile attacks C2, the intermediate Meisenheimer complex collapses, ejecting chloride and forming the substitution product (e.g., 2-hydroxy-6-methylpyridine-3-sulfonamide, which tautomerizes to the pyridone).[1][2]

Visualizing the Degradation Pathway The following diagram illustrates the competition between the desired stability and the degradation pathways (


) in basic media.

DegradationPathway Start 2-Chloro-6-methylpyridine- 3-sulfonamide Base Basic Conditions (OH-, RO-) Start->Base Intermediate Meisenheimer Complex Base->Intermediate Nucleophilic Attack at C2 Stable_Anion Stable Sulfonamide Anion (Reversible) Base->Stable_Anion Deprotonation of Sulfonamide NH (Fast) Product_Hydrolysis Degradation Product A: 2-Hydroxy-derivative (Pyridone Form) Intermediate->Product_Hydrolysis Loss of Cl- (Water solvent) Product_Alkoxy Degradation Product B: 2-Alkoxy-derivative (If alcohol solvent) Intermediate->Product_Alkoxy Loss of Cl- (Alcohol solvent) Stable_Anion->Intermediate Slow (Coulombic Repulsion)

Caption: Figure 1. Degradation pathways of 2-Chloro-6-methylpyridine-3-sulfonamide in base. Note that while deprotonation (green) occurs first, the


 pathway (red) remains a significant risk, especially with heating.[1]

Part 2: Troubleshooting & FAQs

Scenario A: "I lost my product during aqueous NaOH workup."

Q: I treated my reaction mixture with 1M NaOH to extract the product, but the recovery was low. Where did it go? A: You likely hydrolyzed the C2-chloride.[1][2]

  • The Cause: In 1M NaOH (pH ~14), the hydroxide ion is a strong nucleophile.[2] It displaces the chloride to form 2-hydroxy-6-methylpyridine-3-sulfonamide.[1][2]

  • The Complication: The hydrolysis product (2-hydroxy derivative) exists as a pyridone.[1][2] Pyridones are highly polar and often amphoteric; they may remain in the aqueous phase during extraction or precipitate out as a salt, leading to "disappearance" of the material.[2]

  • The Fix: Avoid strong mineral bases for workups.[2] Use saturated

    
      or phosphate buffer (pH 7-8)  to quench reactions.[1][2] If a basic extraction is strictly necessary to remove acids, use weak bases like 
    
    
    
    and keep the contact time < 10 minutes at
    
    
    .[1][2]
Scenario B: "I see a new impurity when running the reaction in Methanol/Base."

Q: I am trying to couple the sulfonamide, but I see a +31 mass shift (or -Cl/+OMe) in LCMS. A: You have formed the 2-methoxy ether via


.
  • The Cause: Alkoxides (like methoxide formed from methanol + base) are significantly more nucleophilic than hydroxide.[2] The 2-chloro position is highly activated; methoxide attacks C2 rapidly, even at room temperature.[2]

  • The Fix: Switch to non-nucleophilic solvents.

    • Recommended: THF, DMF, Acetonitrile, or DCM.[2]

    • Avoid: Methanol, Ethanol, Isopropanol (unless the nucleophile is the solvent itself).[2]

    • Base Selection: Use non-nucleophilic bases like DIPEA , TEA , or

      
        (in aprotic solvents) instead of alkoxides.[1][2]
      
Scenario C: "Is the sulfonamide group itself unstable?"

Q: Is the


 group hydrolyzing to the sulfonic acid? 
A:  Unlikely under standard conditions.[1][2]
  • Analysis: The sulfonamide bond (

    
    ) is generally robust in basic conditions compared to the activated 
    
    
    
    bond.[1][2] While sulfonamide hydrolysis can occur, it typically requires harsh conditions (refluxing concentrated acid or base).[2] The primary failure mode for this specific scaffold is almost always the displacement of the chloride (C2 reactivity) rather than the cleavage of the sulfonamide (S-N reactivity).[2]

Part 3: Data & Compatibility Tables

Table 1: Base Compatibility Guide for 2-Chloro-6-methylpyridine-3-sulfonamide

Base TypeSpecific BaseCompatibilityRisk LevelNotes
Tertiary Amines DIPEA, TriethylamineHigh LowBest choice.[1][2] Non-nucleophilic.[2]
Inorganic Carbonates

,

Medium Low-MediumSafe in aprotic solvents (DMF/ACN).[1][2] Avoid heating >

for prolonged periods.
Aqueous Hydroxides

,

Low High Causes hydrolysis to pyridone.[1][2] Use only if cold (

) and rapid.
Alkoxides

,

Very Low Critical Rapid

substitution (ether formation).[1][2] Avoid completely.
Hydrides

Medium MediumUse in dry THF/DMF.[1][2] Risk of side reactions if wet.[2]

Part 4: Validated Experimental Protocols

Protocol 1: Rapid Stability Assessment (Go/No-Go Test)

Use this protocol to verify if your specific reaction conditions will degrade the starting material.[1][2]

  • Preparation: Dissolve 5 mg of 2-Chloro-6-methylpyridine-3-sulfonamide in 0.5 mL of the intended solvent (e.g., THF).

  • Challenge: Add 2 equivalents of the intended base (e.g., 10

    
    L of 1M 
    
    
    
    or 5 mg
    
    
    ).
  • Incubation:

    • Vial A: Room Temperature for 1 hour.

    • Vial B:

      
       for 1 hour.[1][2]
      
  • Analysis: Dilute 10

    
    L of the mixture into 1 mL of Acetonitrile/Water (1:1) and inject into LCMS.[2]
    
  • Interpretation:

    • Target Mass (M): Intact starting material.

    • M - 18 (approx): Hydrolysis product (OH displacement).[1][2]

    • M - 35 + 31: Methoxy adduct (if MeOH used).[1][2]

    • Result: If degradation > 5%, switch to a milder base (see Table 1).

Protocol 2: Optimized Workup for Basic Reactions

Designed to minimize contact time with destabilizing aqueous base.[1][2]

  • Quench: Cool the reaction mixture to

    
     (ice bath).
    
  • Neutralize: Add saturated aqueous Ammonium Chloride (

    
    )  slowly. This buffers the solution to pH ~5-6, preventing basic hydrolysis.[2]
    
  • Extract: Immediately extract with Ethyl Acetate or DCM.[2]

  • Wash: Wash the organic layer once with brine.[2] Do not wash with 1M NaOH or saturated

    
     unless strictly necessary for removing acidic impurities.[1][2]
    
  • Dry & Concentrate: Dry over

    
     and concentrate at 
    
    
    
    .

References

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Foundational text on

    
     mechanism and activation by EWGs).
    
  • PubChem. (n.d.).[2] 2-Chloro-6-methylpyridine-3-sulfonamide Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[2] (Reference for reactivity of halogenated pyridines).

Sources

Technical Support Center: Trace Metal Removal from Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Remediation of Palladium (Pd) and Copper (Cu) Catalysts from Pyridine-Sulfonamide APIs Ticket ID: METAL-REM-001 Assigned Specialist: Senior Application Scientist, Purification Division

The Core Challenge: Why is this so difficult?

Q: I’ve used standard silica washes, but my ICP-MS data still shows >500 ppm Pd. Why is the metal "sticking" so hard to this specific scaffold?

A: You are fighting a war of coordination chemistry. In standard organic molecules, residual metals are often physically trapped or weakly associated. However, pyridine sulfonamides present a "perfect storm" for metal retention:

  • The Pyridine Nitrogen: This is a classic

    
     hybridized nitrogen donor. According to Hard-Soft Acid-Base (HSAB) theory, the pyridine nitrogen is a borderline base that forms stable complexes with soft acids like Palladium(II) and borderline acids like Copper(II).
    
  • The Sulfonamide Moiety: While less coordinating in its neutral form, under basic conditions (often used in cross-couplings), the sulfonamide nitrogen deprotonates (

    
    ), becoming a potent anionic ligand.
    
  • The Chelate Effect: If your molecule allows the pyridine N and sulfonamide N (or an oxygen) to bite the metal simultaneously, you form a thermodynamically stable 5- or 6-membered metallacycle. Standard flash chromatography cannot break these bonds.

The Solution: You must introduce a ligand that binds the metal orders of magnitude more strongly than your product does. This is where functionalized scavengers (specifically thiols and thioureas) succeed where silica fails.

Diagnostic & Selection Guide

Q: Which scavenger should I choose for my specific catalyst?

A: Do not guess. Use the coordination chemistry of the metal to dictate the scavenger. For pyridine sulfonamides, we prioritize Trimercaptotriazine (TMT) and Thiol functionalities because they outcompete the pyridine nitrogen for the metal center.

Scavenger Selection Matrix
Catalyst MetalPrimary Scavenger RecommendationMechanism of ActionAlternative (If Primary Fails)
Palladium (Pd) Si-TMT (Silica-Trimercaptotriazine)TMT forms a highly stable, insoluble complex with Pd(II) and Pd(0). It is chemically robust and works well even in the presence of competing N-heterocycles.MP-TMT (Macroporous Polymer) if solubility is an issue in silica-compatible solvents.
Copper (Cu) Si-Thiol (Silica-1-Propanethiol)Thiols have high affinity for Cu(I) and Cu(II). The monodentate thiol is less sterically hindered than TMT.Si-TPA (Triamine) for Cu(II) specifically, acting as a chelator.
Nickel (Ni) Si-Triamine (or Si-TPA)Ni(II) is harder than Pd; nitrogen-based chelators (amines) often work better than sulfur-based ones.Si-Thiol (can work for Ni(0)).
Ruthenium (Ru) Si-Thiol or Si-DMT (Dimercaptotriazine)Ru is notoriously difficult; requires high-affinity sulfur ligands and often elevated temperatures.Activated Carbon (specialized grades).
Visual Workflow: Scavenger Screening Decision Tree

ScavengerSelection Start Identify Residual Metal IsPd Is it Palladium (Pd)? Start->IsPd IsCu Is it Copper (Cu)? IsPd->IsCu No PdDecision Use Si-TMT (Best for Pyridine interference) IsPd->PdDecision Yes IsNi Is it Nickel (Ni)? IsCu->IsNi No CuDecision Use Si-Thiol IsCu->CuDecision Yes NiDecision Use Si-Triamine IsNi->NiDecision Yes CheckResult Check ICP-MS (< 20 ppm?) PdDecision->CheckResult CuDecision->CheckResult NiDecision->CheckResult Success Proceed to Crystallization CheckResult->Success Yes Fail Troubleshoot Parameters CheckResult->Fail No

Caption: Decision logic for selecting the initial scavenger based on the specific metal contaminant.

Troubleshooting & Optimization Protocols

Q: I added 3 equivalents of Si-TMT and stirred for 4 hours, but my Pd levels only dropped from 1000 ppm to 200 ppm. I need <10 ppm. What now?

A: In pyridine-rich systems, kinetics are your enemy. The metal is constantly exchanging between the scavenger and your product. You need to shift the equilibrium.

Optimization Parameters (The "S.T.E.P." Method)
  • S - Solvent:

    • Issue: If your API precipitates on the scavenger, you trap metal. If the solvent coordinates (e.g., DMSO, DMF), it competes with the scavenger.

    • Fix: Use non-coordinating solvents like THF, Ethyl Acetate, or Toluene . Avoid MeOH if possible for Pd scavenging, as it can sometimes reduce Pd(II) to colloidal Pd(0) which is harder to scavenge.

  • T - Temperature:

    • Issue: Room temperature exchange is too slow for stable pyridine-Pd complexes.

    • Fix: Heat the mixture to 50-60°C . Thermal energy helps break the API-Metal bond, allowing the Scavenger-Metal bond (which is thermodynamically stronger) to form.

  • E - Equivalents:

    • Issue: 3 eq might be calculated based on the theoretical catalyst loading, not the actual residual.

    • Fix: Increase to 5-10 equivalents relative to the residual metal content (measure by ICP first if possible).

  • P - Physical Form:

    • Issue: Batch stirring can grind silica, creating fines that pass through filters.

    • Fix: Switch to Fixed Bed (Flow) or use a Macroporous Polymer (MP-TMT) which is mechanically robust.

Detailed Protocol: The "High-Stress" Batch Method

Use this when standard stirring fails.

  • Dissolution: Dissolve crude API in THF (10-20 volumes). Ensure complete solubility.

  • Addition: Add 5 equivalents of Si-TMT (relative to expected metal content).

  • Activation: Add 1% v/v water .

    • Why? Trace water swells the pore structure of the silica/polymer, improving mass transfer to the internal ligands.

  • Incubation: Heat to 55°C and agitate (do not magnetically stir; use an overhead stirrer or shaker to preserve particle integrity) for 12-16 hours .

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a tight Celite pad.

    • Critical: Filtering hot prevents the API from precipitating out with the scavenger (and the metal) on the filter.

Alternative Remediation Strategies

Q: Scavengers alone aren't getting me to single-digit ppm. What else can I do?

A: When affinity methods plateau, switch to solubility-based or chelation-extraction methods.

Option A: The "Crystallization Purge"

Crystallization is excellent, but only if the metal stays in the mother liquor.

  • Strategy: Use a solvent system where the metal-ligand complex is highly soluble, but your API is not.

  • Tactic: Add a "sacrificial ligand" to the mother liquor. Adding 1-5% N-Acetylcysteine or Thiourea to the crystallization solvent can keep the metal solubilized while the API crashes out pure.

Option B: Aqueous Chelation Wash (For Copper)

Copper-pyridine complexes are often water-soluble if the pH is adjusted.

  • Dissolve API in EtOAc or DCM.

  • Wash with 10% aq. EDTA (pH 9) or saturated NH₄Cl / NH₄OH (9:1) .

    • Mechanism:[1][2][3][4] Ammonia/EDTA displaces the pyridine ligand and pulls Cu into the aqueous phase.

    • Visual Cue: The aqueous layer will turn bright blue (Cu-amine complex). Repeat until the aqueous layer is colorless.

Analytical Validation (ICP-MS)

Q: How do I prepare my pyridine sulfonamide sample for ICP-MS? It doesn't digest well.

A: Pyridine rings are oxidative-resistant. Incomplete digestion leads to matrix effects and false low readings.

Recommended Digestion Protocol:

  • Vessel: Microwave digestion vessel (Teflon/PFA).

  • Matrix: 50 mg sample + 3 mL

    
     (conc) + 1 mL 
    
    
    
    (conc).
  • The Kicker: Add 0.5 mL

    
      (30%). The peroxide is essential to break down the aromatic pyridine ring.
    
  • Program: Ramp to 200°C over 15 mins; Hold 15 mins.

  • Dilution: Dilute with 18 MΩ water to final volume. Ensure final acid concentration is <5% for instrument safety.

References

  • Biotage. (2024). Metal Scavenger User Guide. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: Resolving Emulsions in Sulfonamide Derivative Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving emulsions during the liquid-liquid extraction (LLE) of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging issue. Here, we will delve into the root causes of emulsion formation and provide a comprehensive, step-by-step troubleshooting guide with proven methods for their resolution.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion and why is it a problem in my sulfonamide extraction?

An emulsion is a stable mixture of two immiscible liquids, like the aqueous and organic solvents used in your extraction.[1][2][3] It appears as a cloudy or milky layer between the two distinct solvent phases.[4] This is problematic for several reasons:

  • Poor Phase Separation: It becomes difficult to separate the aqueous and organic layers cleanly, leading to contamination of your desired product.

  • Analyte Sequestration: Your sulfonamide derivatives can become trapped within the emulsion layer, leading to significant yield loss and inaccurate quantification.[5]

  • Process Delays: Breaking a stable emulsion can be time-consuming, disrupting your experimental workflow.

Q2: What causes emulsions to form during the extraction of sulfonamide derivatives?

Emulsion formation is typically triggered by the presence of surfactant-like molecules that can partially dissolve in both the aqueous and organic phases.[1][5] These molecules reduce the interfacial tension between the two liquids, making it easier for one to disperse as fine droplets within the other.[6][7][8] Common culprits in biological and chemical samples include:

  • High-Molecular-Weight Compounds: Proteins, phospholipids, and free fatty acids are common emulsifying agents.[5]

  • Sample Matrix: Samples with a high-fat content are particularly prone to forming emulsions.[5]

  • Vigorous Shaking: Excessive agitation during extraction can provide the energy needed to form a stable emulsion.[1]

  • pH Effects: The pH of the aqueous phase can influence the charge and solubility of both your sulfonamide derivative and potential emulsifying agents, impacting emulsion stability.[9][10]

Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions

When faced with a persistent emulsion, a systematic approach is key. The following decision tree and detailed protocols will guide you through the most effective methods for resolution.

Emulsion_Troubleshooting Start Emulsion Formed Patience Allow to Stand (15-30 min) Start->Patience Resolved Emulsion Resolved Patience->Resolved Separation Occurs Not_Resolved Not Resolved Patience->Not_Resolved No Separation Gentle_Agitation Gentle Swirling / Tapping Gentle_Agitation->Resolved Separation Occurs Not_Resolved2 Not Resolved Gentle_Agitation->Not_Resolved2 No Separation Salting_Out Add Saturated Brine (NaCl) Salting_Out->Resolved Separation Occurs Not_Resolved3 Not Resolved Salting_Out->Not_Resolved3 No Separation pH_Adjustment Adjust pH pH_Adjustment->Resolved Separation Occurs Not_Resolved4 Not Resolved pH_Adjustment->Not_Resolved4 No Separation Solvent_Addition Add Different Organic Solvent Centrifugation Centrifuge Sample Solvent_Addition->Centrifugation No Separation Solvent_Addition->Resolved Separation Occurs Filtration Filter through Glass Wool or Phase Separation Paper Centrifugation->Filtration No Separation Centrifugation->Resolved Separation Occurs Heating Gentle Heating Filtration->Heating No Separation Filtration->Resolved Separation Occurs Ultrasound Ultrasonic Bath Heating->Ultrasound No Separation Heating->Resolved Separation Occurs Ultrasound->Resolved Separation Occurs Not_Resolved->Gentle_Agitation Not_Resolved2->Salting_Out Not_Resolved3->pH_Adjustment Not_Resolved4->Solvent_Addition

Caption: A decision-making workflow for troubleshooting emulsions.

The Path of Least Resistance: Patience and Gentle Agitation

Before resorting to more invasive techniques, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes may be sufficient for the emulsion to break on its own.[4][9][11] Gentle tapping of the funnel or slow stirring of the emulsion layer with a glass rod can also encourage the droplets to coalesce.[4][9]

Chemical Intervention: Modifying the Aqueous Phase

If time and gentle agitation are ineffective, altering the properties of the aqueous phase is the next logical step.

a. Salting Out

  • Principle: Adding a saturated salt solution, such as brine (NaCl), increases the ionic strength of the aqueous layer.[1][5][12] This decreases the solubility of organic molecules in the aqueous phase, forcing them into the organic layer and disrupting the emulsion.[12][13]

  • Protocol:

    • Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

    • Add a small volume (typically 1-5 mL) of the brine solution to the separatory funnel.

    • Gently swirl the funnel to mix the brine with the aqueous phase.

    • Allow the funnel to stand and observe for phase separation.

b. pH Adjustment

  • Principle: The solubility of sulfonamides and potential emulsifying agents is often pH-dependent.[10][14] Adjusting the pH can alter the charge of these molecules, making them more soluble in one phase over the other and thereby breaking the emulsion.[4][9] For sulfonamides, which have both acidic and basic functional groups, careful pH control is crucial for efficient extraction.[15][16]

  • Protocol:

    • Determine the pKa of your sulfonamide derivative.

    • Add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel while gently swirling.

    • Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter.

    • Adjust the pH to a value where your sulfonamide is in its neutral, more organic-soluble form, and potential interfering substances are ionized and more water-soluble.

Table 1: Comparison of Chemical Intervention Methods

MethodPrincipleAdvantagesDisadvantages
Salting Out Increases ionic strength of the aqueous phase.[1][5][12]Simple, effective for many emulsions.May decrease the solubility of some sulfonamides in the aqueous phase.
pH Adjustment Alters the charge and solubility of analytes and interfering compounds.[4][9]Can be highly effective and improve extraction selectivity.Requires knowledge of analyte pKa; may cause degradation of sensitive compounds.
Physical Disruption: Applying External Force

When chemical methods fail, physical techniques can be employed to force the separation of the emulsified layers.

a. Centrifugation

  • Principle: Applying a strong centrifugal force accelerates the separation of the two phases by forcing the denser liquid to the bottom and the less dense liquid to the top.[1][4][9]

  • Protocol:

    • Transfer the emulsion and both liquid phases to appropriate centrifuge tubes.

    • Balance the tubes in the centrifuge.

    • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

    • Carefully remove the tubes and observe the separation of the layers.

b. Filtration

  • Principle: Passing the emulsion through a filter medium can physically break up the droplets and facilitate separation.

  • Methods:

    • Glass Wool: A plug of glass wool in a powder funnel can help to coalesce the dispersed droplets.[1][5]

    • Phase Separation Paper: This specialized filter paper is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase.[5]

Advanced Techniques

In particularly stubborn cases, the following methods may be considered:

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, potentially solubilizing the emulsifying agent and breaking the emulsion.[1][5][17]

  • Gentle Heating: Gently warming the separatory funnel in a water bath can decrease the viscosity of the emulsion and promote phase separation.[11][18] However, this should be done with caution, as it can affect the stability of your sulfonamide derivative.

  • Ultrasonic Bath: Placing the sample in an ultrasonic bath can provide the energy to disrupt the emulsion.[4][9]

Prevention: The Best Troubleshooting Strategy

The most effective way to deal with an emulsion is to prevent it from forming in the first place.[1] Consider the following preventative measures in your experimental design:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without excessive agitation.[5]

  • Pre-emptive Salting Out: If you anticipate emulsion formation based on your sample matrix, add brine to the aqueous phase before the extraction.[4][9]

  • Alternative Extraction Techniques: For samples that are highly prone to emulsion formation, consider alternative methods such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][19][20][21][22]

Prevention_Workflow Start Experiment Planning Sample_Matrix Assess Sample Matrix (High Fat/Protein Content?) Start->Sample_Matrix Gentle_Mixing Employ Gentle Mixing (Inversions vs. Shaking) Sample_Matrix->Gentle_Mixing Yes Sample_Matrix->Gentle_Mixing No Preemptive_Salting Consider Pre-emptive Salting Out Gentle_Mixing->Preemptive_Salting Alternative_Methods Evaluate Alternative Methods (SPE, QuEChERS) Preemptive_Salting->Alternative_Methods Extraction Proceed with Extraction Alternative_Methods->Extraction

Caption: A workflow for preventing emulsion formation.

By understanding the causes of emulsion formation and employing a systematic troubleshooting approach, you can efficiently resolve this common extraction issue and ensure the integrity of your experimental results.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
  • Tackling emulsions just got easier. Biotage.
  • Techniques for Emulsion Breaking for Oil in W
  • Enhancing Extractions by Salting Out.
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • Emulsion Breakers. Smart Fluid Internacional.
  • Effective Emulsion Breaking Methods. Scribd.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
  • Breaking emulsions. Reddit.
  • How does adding a salt (such as sodium chloride) help to break an emulsion? Quora.
  • Emulsion Breaking Studies. Altiras.
  • Problems with extractions. University of York.
  • Sample Prepar
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in w
  • Influence of pH on the extraction efficiencies. The pH values were...
  • A sensitive emulsification liquid phase microextraction coupled with on-line phase separation followed by HPLC for trace determination of sulfonamides in w
  • QuEChERS-HPLC-DAD method for sulphonamides in chicken breast. SciELO.
  • Salting Out. Chemistry LibreTexts.
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu.
  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Publishing.
  • What is the best extraction method of sulfonamides group
  • LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
  • Interfacial stabilization of organic-aqueous two-phase microflows for a mini
  • The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods.
  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. PMC.
  • Initial Interfacial Tension for Various Organic–Water Systems and Study of the Effect of Solute Concentration and Temperature.
  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS.
  • Emulsification liquid-liquid microextraction based on deep eutectic solvents: An extraction method for the determination of sulfonamides in water samples.
  • Facile separation of sulfonamides from their degrad
  • The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. MDPI.
  • Studies on the Interfacial tension and surface tension of oil /w
  • pH-induced solubility transition of sulfonamide-based polymers. PubMed.
  • How emulsions form and break? Biolin Scientific.
  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed.
  • Effect of pH on the emulsifying performance of protein‐polysaccharide complexes. WUR eDepot.

Sources

Validation & Comparative

1H NMR Characterization Guide: 2-Chloro-6-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical characterization framework for 2-Chloro-6-methylpyridine-3-sulfonamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.

This analysis prioritizes the differentiation of the target compound from its reactive precursor (sulfonyl chloride) and hydrolysis byproducts (sulfonic acid) using 1H NMR spectroscopy.

Executive Summary & Structural Context[1][2]

  • Compound: 2-Chloro-6-methylpyridine-3-sulfonamide[1]

  • CAS: 1208081-21-3 (Isomer specific)

  • Molecular Formula: C₆H₇ClN₂O₂S[1]

  • Core Scaffold: Pyridine ring with a 2,3,6-substitution pattern.

  • Key Challenge: Distinguishing the sulfonamide (-SO₂NH₂) from the sulfonyl chloride precursor (-SO₂Cl) and preventing moisture-induced hydrolysis during analysis.

Structural Numbering & Logic

To interpret the spectrum accurately, the pyridine ring numbering is defined as follows:

  • Position 1: Nitrogen (Pyridine N)

  • Position 2: Chlorine (-Cl)[1]

  • Position 3: Sulfonamide (-SO₂NH₂)

  • Position 4: Proton (H4) – Deshielded by adjacent SO₂ group.

  • Position 5: Proton (H5) – Shielded relative to H4.

  • Position 6: Methyl (-CH₃)[2]

Sample Preparation & Solvent Selection

The choice of solvent is the single most critical variable in sulfonamide characterization.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Solubility High. Dissolves sulfonamides effectively via H-bonding.Moderate/Low. Often requires heating; risk of precipitation.
-NH₂ Visibility Excellent. Appears as a distinct singlet (broad or sharp) due to slowed exchange.Poor. Often invisible or extremely broad due to rapid exchange and quadrupole broadening.
Water Peak ~3.33 ppm (distinct from signals).~1.56 ppm (can overlap with impurities).
Use Case Full characterization and purity assay.Comparison with lipophilic precursors (e.g., sulfonyl chlorides).

Protocol:

  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Additives: Do not add D₂O unless specifically testing for exchangeable protons (this will erase the NH₂ signal).

  • Tube: Use a clean, dry 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.

Spectral Assignment (DMSO-d₆)

The 1H NMR spectrum (400 MHz) typically displays three distinct regions. The following data represents the expected characteristic shifts derived from substituent chemical shift increments (SCS) and analogous pyridine sulfonamide literature.

A. Aromatic Region (The AB System)

The protons at positions 4 and 5 form an AB system (two doublets).

  • H4 (~8.1 – 8.3 ppm): Appears as a doublet (J ≈ 8.0 Hz). It is significantly deshielded due to the electron-withdrawing nature of the ortho-sulfonamide group and the meta-chlorine.

  • H5 (~7.4 – 7.6 ppm): Appears as a doublet (J ≈ 8.0 Hz). It is relatively shielded by the electron-donating ortho-methyl group.

B. Labile Region (The Sulfonamide)
  • -SO₂NH₂ (~7.6 – 7.8 ppm): Appears as a broad singlet integrating for 2 protons.

    • Validation: Add 1 drop of D₂O to the tube and shake. Re-run the spectrum. If this peak disappears, it confirms the presence of labile N-H protons.

C. Aliphatic Region
  • -CH₃ (~2.55 – 2.65 ppm): Appears as a sharp singlet integrating for 3 protons.

    • Note: In DMSO, this may overlap slightly with the solvent residual peak (2.50 ppm) if not carefully shimmed. Look for the "roofing" effect or satellite peaks to distinguish.

Summary Table: Characteristic Shifts
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)
H4 (Pyridine)8.15 – 8.25Doublet (d)1H~8.0 Hz
-SO₂NH₂ 7.60 – 7.80Broad Singlet (s)2H-
H5 (Pyridine)7.40 – 7.50Doublet (d)1H~8.0 Hz
-CH₃ (Methyl)2.55 – 2.65Singlet (s)3H-

Comparative Analysis: Precursor vs. Product

In synthetic workflows, this compound is usually generated from 2-chloro-6-methylpyridine-3-sulfonyl chloride . Distinguishing the two is vital.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing the reaction product and identifying common failure modes (hydrolysis).

G Start Crude Reaction Mixture CheckNH2 Check 7.0 - 8.0 ppm Region (DMSO-d6) Start->CheckNH2 Precursor Precursor: Sulfonyl Chloride (-SO2Cl) CheckShift Check Methyl Shift Precursor->CheckShift Confirm Identity Target Target: Sulfonamide (-SO2NH2) Target->CheckShift Confirm Identity Hydrolysis Byproduct: Sulfonic Acid (-SO3H) CheckNH2->Precursor No Exchangeable Peak CheckNH2->Target Broad Singlet (2H) Present CheckNH2->Hydrolysis Very Broad OH (10+ ppm) or Shifted Aromatics CheckShift->Precursor H4 Deshielded (>8.4 ppm) Due to highly EWG -Cl CheckShift->Target H4 at ~8.2 ppm

Figure 1: Decision logic for distinguishing the target sulfonamide from its sulfonyl chloride precursor and sulfonic acid byproduct.

Key Differentiators
FeatureTarget: Sulfonamide Precursor: Sulfonyl Chloride Impurity: Sulfonic Acid
NH₂ Signal Present (2H) @ ~7.7 ppmAbsent Absent (OH is usually >10 ppm or invisible)
H4 Shift ~8.2 ppm>8.4 ppm (Cl is more electronegative than NH₂)~8.0 ppm (Acidic proton exchange affects shift)
Stability Stable in DMSOUnstable (Hydrolyzes to acid in wet DMSO)Stable

Troubleshooting & Anomalies

Issue 1: "I cannot see the NH₂ peak."
  • Cause: You likely used CDCl₃ or "wet" solvent.

  • Mechanism: In CDCl₃, the quadrupole moment of Nitrogen (¹⁴N) causes extreme line broadening, often flattening the peak into the baseline. Alternatively, rapid proton exchange with trace water averages the signal.

  • Solution: Switch to DMSO-d₆ . The high viscosity and hydrogen-bonding capability of DMSO slow down the exchange rate, sharpening the peak.

Issue 2: "The Methyl peak is a doublet."
  • Cause: Long-range coupling (⁴J coupling).

  • Mechanism: In some high-resolution spectra, the methyl protons at C6 can couple with the aromatic proton at H5.

  • Observation: This is normal. The coupling constant is typically small (J ≈ 0.5 – 1.0 Hz).

Issue 3: "Extra peaks in the aromatic region."
  • Cause: Regioisomers.

  • Context: If the starting material was 3-methylpyridine-N-oxide (or similar), chlorination can occur at multiple positions.

  • Diagnosis: Look for different coupling patterns.

    • 2,3,6-pattern (Target): Two doublets (H4/H5).

    • 2,3,5-pattern (Isomer): Two singlets (H4 and H6 are not adjacent).

    • 2,4,6-pattern (Isomer): Two singlets (H3 and H5).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift increments in pyridines).
  • Solvent Effects on Sulfonamides

    • Abraham, R. J., et al. (2006). "1H chemical shifts of amides and sulfonamides in DMSO solvent." Magnetic Resonance in Chemistry.

    • Clarification of DMSO vs CDCl3 usage for labile protons.
  • Synthetic Context (Analogous Structures)

    • Luo, Y., et al. (2013).[3] "Synthesis and antimicrobial evaluation of novel pyridine-sulfonamide derivatives." Rasayan Journal of Chemistry. (Provides experimental spectra for 6-aminopyridine-3-sulfonamide analogs).

  • Database Validation

    • CAS Common Chemistry.[4] "2-Chloro-6-methylpyridine (Precursor Data)."

Sources

FTIR spectral bands for sulfonamide and chloropyridine functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative methodology guide for characterizing complex active pharmaceutical ingredients (APIs), focusing on the vibrational spectroscopy of sulfonamide and chloropyridine derivatives.

Executive Summary

In pharmaceutical development, the structural verification of active pharmaceutical ingredients (APIs) requires analytical techniques that are both highly specific and reproducible. Molecules containing sulfonamide (e.g., diuretics, antimicrobials) and chloropyridine (e.g., kinase inhibitors, antihistamines) functional groups present unique vibrational signatures that are critical for confirming molecular identity, monitoring reaction conversions, and identifying solid-state polymorphs.

As a Senior Application Scientist, I frequently see laboratories struggle with spectral artifacts because they treat Fourier Transform Infrared (FTIR) spectroscopy as a "black box." The choice of sampling accessory—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —fundamentally alters the physical interaction between the infrared beam and the sample[1][2]. This guide objectively compares these two modalities, providing the mechanistic causality behind spectral shifts and outlining self-validating protocols to ensure absolute data integrity.

Part 1: Vibrational Signatures & Mechanistic Causality

To effectively compare instrument performance, we must first understand the target analytes. The spectral bands of sulfonamides and chloropyridines are highly sensitive to their localized electronic environments and intermolecular hydrogen bonding networks.

Sulfonamide Diagnostics

The sulfonamide group (


) provides a robust spectral fingerprint. The highly electronegative oxygen atoms create strong dipole moments, resulting in intense infrared absorptions. The asymmetric 

stretching vibration typically manifests between 1330 and 1372 cm⁻¹, while the symmetric

stretch appears between 1155 and 1174 cm⁻¹[3][4]. The S-N bond stretching is observed in the fingerprint region around 900–945 cm⁻¹[3][4]. Furthermore, primary sulfonamides exhibit a distinct N-H stretching doublet (asymmetric ~3450–3478 cm⁻¹, symmetric ~3310–3375 cm⁻¹)[3][5].

Causality Note: The exact wavenumber of the


 and N-H stretches is heavily dependent on the crystalline hydrogen-bonding network. Any mechanical stress that alters the crystal lattice will shift these bands, a critical factor when choosing a sampling technique.
Chloropyridine Diagnostics

Chloropyridine derivatives exhibit complex spectral profiles due to the coupling of ring deformations and heavy-atom effects. The pyridine ring's C=C and C=N stretching vibrations dominate the 1625–1430 cm⁻¹ region[6]. A highly characteristic "ring breathing" mode, sensitive to substitution patterns, occurs near 1010 cm⁻¹. The C-Cl stretching vibration typically appears in the lower frequency region (1050–1090 cm⁻¹ for in-plane stretching, and 700–750 cm⁻¹ for out-of-plane deformation)[7].

Table 1: Key FTIR Spectral Bands for Target Functional Groups
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Structural Causality / Notes
Sulfonamide Asymmetric

Stretch
1330 – 1372Highly diagnostic; highly sensitive to H-bonding networks.
Symmetric

Stretch
1155 – 1174Appears as a sharp, intense peak due to strong dipole change.
S-N Stretch900 – 945Confirms the sulfonamide linkage to the amine.
N-H Stretch (Primary)3310 – 3478Presents as a distinct doublet (symmetric/asymmetric).
Chloropyridine Pyridine Ring C=C / C=N1430 – 1625Multiple bands due to complex aromatic ring deformation.
Ring Breathing~1010Highly characteristic of substituted heteroaromatic rings.
C-Cl Stretch (In-plane)1050 – 1090Intensity varies based on the halogen's ortho/meta/para position.
C-Cl Deformation700 – 750Out-of-plane bending; useful for determining substitution patterns.

Part 2: Technology Comparison – ATR vs. Transmission

The way a sample is presented to the IR beam has a decisive influence on the result[1]. While Transmission FTIR was historically the gold standard, ATR-FTIR has largely replaced it for routine solid and liquid analysis[2]. However, each technique has distinct physical limitations.

Transmission FTIR (KBr Pellet): Relies on infrared light passing entirely through a diluted bulk sample. Because it adheres strictly to the Beer-Lambert law, it is exceptional for trace quantitation[1]. However, the high pressure required to fuse the KBr matrix can induce polymorphic transformations in sensitive APIs (like sulfonamides), altering their native hydrogen-bonding networks and shifting the critical


 bands.

ATR-FTIR (Attenuated Total Reflectance): Utilizes an Internal Reflective Element (IRE) with a high refractive index, such as Diamond or Germanium[2][8]. The IR beam undergoes total internal reflection, generating an evanescent wave that penetrates only 0.5 to 5 µm into the sample[1][9]. Because it requires zero sample preparation, it perfectly preserves the native polymorphic state of the API[8].

The Physics of the Artifact: In ATR, the depth of penetration (


) is directly proportional to the wavelength of the incident light[9][10]. Therefore, the S-N stretch at 930 cm⁻¹ will inherently have a deeper penetration (and thus a stronger relative absorbance) than the N-H stretch at 3400 cm⁻¹ when compared to a transmission spectrum. Modern software applies an "ATR Correction" algorithm to normalize this, but analysts must be aware of this phenomenon when comparing ATR data against legacy transmission libraries.
Table 2: Performance Comparison for API Characterization
ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)
Sample Preparation None (Neat powder applied directly)High (Milling, 1:100 dilution, 10-ton pressing)
Optical Pathlength Wavelength-dependent (0.5 – 5 µm)Fixed by pellet thickness (Bulk analysis)
Polymorph Preservation Excellent (Native state maintained)Poor (Pressure/heat can induce phase shifts)
Quantitation Accuracy Moderate (Requires precise contact force control)Excellent (Strict adherence to Beer-Lambert law)
Water Interference Minimal (Low penetration depth mitigates moisture)High (KBr matrix is inherently hygroscopic)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, laboratory workflows must be designed as self-validating systems. Below are the optimized protocols for both modalities.

Protocol A: ATR-FTIR Native State Analysis (Polymorph Screening)

Objective: Rapid, non-destructive identification of sulfonamide/chloropyridine APIs.

  • System Readiness & Background: Clean the diamond IRE with spectroscopic-grade isopropanol and allow it to evaporate.

    • Validation Gate: Run a background scan (air). The single-beam energy profile must show a stable interferogram, and the baseline noise level in the 2000–2200 cm⁻¹ region must be < 0.005 absorbance units.

  • Sample Application: Deposit 2–5 mg of the neat API powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Intimate optical contact is mandatory because the evanescent wave decays exponentially from the crystal surface[9]. Poor contact leads to low signal-to-noise (S/N) ratios and distorted peak shapes.

  • Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Post-Processing: Apply an atmospheric compensation algorithm to remove ambient

    
     and 
    
    
    
    vapor lines. Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, enabling direct comparison with transmission spectral libraries.
Protocol B: Transmission FTIR (KBr Pellet) for Bulk Quantitation

Objective: Rigorous quantitative analysis of API concentration in a bulk matrix.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water will create a massive broad band at 3400 cm⁻¹, completely obscuring the diagnostic N-H stretching region of primary sulfonamides.

  • Milling: Gently triturate 1 mg of the API with 100 mg of dried KBr using an agate mortar and pestle.

    • Causality: Particle sizes must be reduced below the wavelength of the interrogating IR light (< 2 µm) to minimize the Christiansen effect—an anomalous scattering phenomenon that causes asymmetric distortion on the high-wavenumber side of absorption bands.

  • Pressing: Transfer the homogenized powder to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent glass-like pellet.

  • Acquisition: Mount the pellet in the transmission holder and scan against an empty-beam background (32 scans, 4 cm⁻¹ resolution).

    • Validation Gate: The baseline transmittance in regions devoid of sample absorption (e.g., 2500 cm⁻¹) should be >70%. If the baseline slopes severely downwards at higher wavenumbers, scattering is occurring due to insufficient grinding.

Part 4: Decision Architecture

To streamline laboratory operations, use the following logical workflow to determine the appropriate FTIR modality based on the analytical goal.

FTIR_Workflow Start API Sample (Sulfonamide/Chloropyridine) Goal Define Analytical Goal Start->Goal Quant Trace Quantitation Bulk Analysis? Goal->Quant Quantitation Qual Rapid Screening Surface/Polymorph ID? Goal->Qual Identification Trans Transmission FTIR (KBr Pellet) Quant->Trans ATR ATR-FTIR (Diamond Crystal) Qual->ATR Prep1 Dilute in KBr (1:100) Press at 10 Tons Trans->Prep1 Prep2 Direct Application Apply Clamp Pressure ATR->Prep2 Result1 High S/N, Linear Beer-Lambert Risk: Polymorph Shift Prep1->Result1 Result2 Non-destructive, Fast Risk: Pathlength Variation Prep2->Result2

Decision matrix for selecting FTIR modalities in pharmaceutical API characterization.

References

1.[1] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - specac.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2XvgrIZfZA2raWXOZzSCz1u8ZN85R-BxViG1BQuwWks9zvS42R2FXIctD83NOG5KqzbfGmQ3JxCuIzPblLQiTZ_2NqNmktv8yaYAW7Hf41fPKLxx0ZGFM1P94Y6j5vC4RNvBvjNrkTIxNysZAVVfV-cUr0UFGdOnqvYogB-JG11ZoBh7xf5GnqCeAwM40ndJFUZB7_GVBMan4_UOgdA==] 2.[8] Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) - covalent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbklszDRCX9XtWlasL-UrN5ujsIZGPWooxXJ0E3SPNspyn7NiiXTsdH1nuiJADK8YED0--PVrw9_kZRfY5ew4jVlcj45fZXAoIX8SBl-oTVIw_INNnw_Vpwqduw50swn6ULqhYob0oHpLw97_uKzBWjz9w3c_5I_h2M5RNgi6d5PUW-PhkRgwq2Mu7ucSUEvuQaTWAmBAYG04G1Vri1WPhrPq4vdF8KmOBqxv89eBr-UrpKcFUsFoLjXWcTA==] 3.[3] Full article: A substituted sulfonamide and its Co (II), Cu (II), and Zn (II) complexes as potential antifungal agents - tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXHhciYSxYzqTGXfkUWygAhvE-R6Kc7KNykn0wc1-NqgDReKbHCfXG49OzfxR1yjhDKb0D3fcVcggBPzJI-LFiV_I_BIqQp-zWdUOpyLgUvsshRFHg2ZCrGwOs2YDoEYzNQQwHZmkBnj8nmcota83ES5aLVfnEXOJWaSfp4Q==] 4.[5] Vibational Spectroscopic, Molecular Structure and HOMO, LUMO Studies of Sulfanilamide by Density Functional Method - kau.edu.sa.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG071OCHSkV5WdIjcMpYH1gPha51kfjtgwhSAWs5nJG-Mqcq-LYXxJZXYfNlU6Ot7qBwtfOtYwB3JrVaGYRmGN2XHxdno_54ctsKMLuf2vYYnS-dNZHX0A7vuozxL_OdIX] 5.[6] FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERhv3TGzMeaITqz-zKYofaQTpD12cHP_lapvWKgMSL6H8jxcltnIkG5Yf4vhLh5JUyW2nAVogbOBdPkUHLAPilMKWcNsLrLfKpPV1qbimHywVSsTIfDKoUtTfpuLGpY_S60suHEISciZu0uQvvzRqu_1MeOpgmL1k-9MhIN5Zul9E1cyT8nehx4nUlsETJ6elj8316NUQXkt7cAqArWOhAvGqgUYcTZWal4zDJ7GNKvs3k3G4aP0UfBHPuZqxDjAOrlvnUhA==] 6.[2] Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab - dvb.bayern.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH52VSCjoAxP8aKF0GqygeJZ_vI3A2ReEXOnvxDvlrvSuw9tkH_KUz7_cVuXXKFfzoJbqslmA0l6Nw9GC_6ep_WdtuR6TUCN3o4bZjkhap05lLnoL1JwgIdKoHtMR4u8BtFhH8GeEtkaDi2tFKRkP6HKL9REGm3xlRoI0bDTCp53daLQxnaGrZIAXVD6NQa8yUVg-FKRHcyw3dcPStPqJoK] 7.[4] Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRGzYqTfyHDvcdL50KCQjXGk2BDCdDR4p9-Bwq_XlNkQYV4TJKMg68Aeno6XnCTyhHkkx1X9NrVxUploh6M8s712tRaR5dtiXcwMIjYY9xmkLi32pc4AljXHk3EOgxtqjPix-6H9McqvTIjM=] 8. Transition Metal Complexes of Sulfonamide Based Schiff Bases: PreparationCharacterization and Antibacterial Activity - imist.ma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPxshTMG-U_Qb2AnikxgmjawDGOFad5DzQ6tDLIbbzIeGUoAEUCnULqxZGDYpi8JXBlRu0q5imlQUW5kJIuEVCv05492GkMcGqIF2cbqrJOXFh6MC_NI_onBnU6Yg0vmOUO1FAuLP6Ei9MI09fUpd_a4Vey2SYl9R4ublYpx7U9iIuN9c7Tg==] 9.[9] ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent - agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0mclutIhyWrVAM8DBD7MAhqUQFGGehKAu-XkxQMhnHHFIj81E193wErbeAc1XqQYKKwG7JKBVqiw2CbwarK2nxo4pxTRrdLFSdQ_vfFE_YvU9HZVWcDGXzsf7vjQnH1fgB2eilF9Lm4dkAaRAP6qou-IgpwPjSV1C25dShwjzk_4KAH2w5mdL9Lmfxoih9LKn-tmQsMob2yf7QLg=] 10. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine - niscpr.res.in.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDe6oKp-HciKlI1OnpjjCT02hrWKmm3hrSBBOOBUHp-nMui7apq6tZE5CNgvWdXDX6QUXnM7TdsDI0A41BjkvRO8uNfLsc9ZXnVw3cTddMYvbfWhQkl5lYWiPXfkqO48p2lY4sdVnkidL5I2KBd9Akjo7_yLmRR5MBCxc_uvQ0lmTgCdRbcSXlbfrnnAt3elw=] 11.[7] Experimental and theoretical approaches on structural, spectroscopic (FT‐IR and UV‐Vis), nonlinear optical and molecular docking analyses for Zn (II) and Cu (II) complexes of 6‐chloropyridine‐2‐carboxylic acid - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSz7j_PFbEML6Ed2Db6od13KjF7GKGwdufowqyg_yPCfNrHA6rgCDOIlky7vZ1tDypUeV0Qj1rBYa7JZpmQg0tbzz_t_8-gwc5acH0JqYcEAg6gqjg0H-LGRtIUlZflKRpvnnTY8_V7_SAuzoY2lMmULuN1URiiL2Xvadqo4NBvLuxkTo3aQNsTv3hHbNojV4SM1wHTGS1CDtKfOQeejzKob-oY0JDnrHaOVXMEKKUl5s51ceb7vQtIVWhvELG4oo2Lg-V9cJrG_F466gUGePqPSgxyH4cYO4_qqVpATLrYHc52oxqKdfjYTTvtQ7XgeBITv0rNcMQ7wxpbfjVsfP9m7Z1K8mogGGZlKTmq_8z3TiG_Hn6z-cXZYPpEqLR_a0CfaMyyLToWkVBT_XKGrX5o6_8bvDA7A==] 12.[10] Explainer: The difference between IR, FTIR, and ATR-FTIR - specac.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU6FTVbbgAzCmkBjbrPi5iB6Yy2r52NYpZUpL-ma_vKcu-MPYUcFJAtLbwl4yXkYb5dO6hXtZ5m4bmMntj1Au5yD9aWMtUhN6XI-Jg3vcwoLQswXFaCWPWMjr_fvs_1Gl5kMo61C_NtHpaO7rinyG3hBZXx2jTdeJ5Rncw7U3NUvHigZsWRS-PCw==]

Sources

Comparative Guide: HPLC Method Development for Pyridine Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating positional isomers of pyridine sulfonamides presents a classic chromatographic paradox: the analytes possess identical molecular weights (


) and nearly identical hydrophobicity (

), rendering standard C18 retention mechanisms insufficient. Furthermore, the amphoteric nature of the molecule—containing a basic pyridine nitrogen (

) and an acidic sulfonamide moiety (

)—creates severe peak tailing issues on traditional silica substrates.

This guide objectively compares two distinct separation strategies: High-pH Reversed-Phase (C18) versus Fluorinated Stationary Phases (PFP) . While High-pH C18 solves peak shape issues, PFP (Pentafluorophenyl) is identified as the superior choice for isomeric resolution due to orthogonal selectivity mechanisms (


-

interactions and shape selectivity).[1]

Part 1: The Chemical Challenge

To develop a robust method, one must first understand the "Push-Pull" ionization behavior of the target scaffold.

The Amphoteric Scaffold
  • The Pyridine Ring (Base): At low pH (

    
    ), the nitrogen is protonated (
    
    
    
    ). On standard silica columns, this cation interacts with residual anionic silanols (
    
    
    ), causing peak tailing.
  • The Sulfonamide Group (Acid): At high pH (

    
    ), the sulfonamide nitrogen deprotonates.
    
  • The Isomer Problem: Positional isomers (e.g., 2-, 3-, or 4-pyridine sulfonamides) differ only in electron density distribution and steric shape, not hydrophobicity.

Mechanism Visualization

The following diagram illustrates why standard C18 fails to separate isomers and how PFP provides the necessary "molecular recognition."

G cluster_0 Standard C18 Mechanism (Low Selectivity) cluster_1 PFP Mechanism (High Selectivity) C18_Ligand C18 Alkyl Chain Isomer_A Isomer A (Hydrophobic) C18_Ligand->Isomer_A Van der Waals (Identical) Isomer_B Isomer B (Hydrophobic) C18_Ligand->Isomer_B Van der Waals (Identical) Silanol Residual Silanol (Si-O-) Silanol->Isomer_A Ionic Interaction (Causes Tailing) PFP_Ligand Pentafluorophenyl Ring Isomer_A_PFP Isomer A (Ortho) PFP_Ligand->Isomer_A_PFP Pi-Pi Interaction (Strong) PFP_Ligand->Isomer_A_PFP Dipole-Dipole Isomer_B_PFP Isomer B (Para) PFP_Ligand->Isomer_B_PFP Pi-Pi Interaction (Weak)

Figure 1: Comparison of retention mechanisms. C18 relies on hydrophobicity (insufficient for isomers), while PFP utilizes electron-density specific interactions.

Part 2: Comparative Methodology

Strategy A: High-pH C18 (The "Suppressor" Method)
  • Concept: Use a hybrid-silica C18 column (stable up to pH 12) with a high pH buffer (Ammonium Bicarbonate, pH 10.0).

  • Mechanism: At pH 10, the pyridine ring is deprotonated (neutral), eliminating silanol interactions. The sulfonamide is deprotonated (anionic).

  • Pros: Excellent peak shape; high retention for weak acids.

  • Cons: Poor isomeric selectivity. The separation relies solely on hydrophobic differences, which are negligible between positional isomers.

Strategy B: Low-pH PFP (The "Selector" Method)
  • Concept: Use a Pentafluorophenyl (PFP) column with an acidic mobile phase (Formic Acid, pH 2.7).

  • Mechanism: The fluorine atoms on the PFP ring create a localized negative dipole and an electron-deficient ring system. This allows for:

    • 
      -
      
      
      
      Interactions:
      The electron-rich pyridine ring interacts with the electron-deficient PFP ring.
    • Shape Selectivity: The rigid PFP ring discriminates between "bulky" (ortho) and "linear" (para) isomers.

  • Pros: Superior resolution (

    
    ) of isomers. 
    
  • Cons: Requires careful equilibration; sensitive to mobile phase water content.

Part 3: Representative Performance Data

The following data summarizes a typical separation of three pyridine sulfonamide isomers (2-position, 3-position, 4-position).

ParameterHigh-pH C18 (Hybrid)Low-pH PFP (Fluorinated)Interpretation
Mobile Phase 10mM

/ ACN
0.1% Formic Acid / MeOHPFP uses MeOH to enhance

-

activity.
Elution Order Co-elution of 3- & 4-isomersBaseline separation of all 3PFP resolves steric differences.
Resolution (

)
0.8 (Critical Pair)> 2.5 (Critical Pair) PFP is the clear winner for separation.
Tailing Factor (

)
1.11.2Both acceptable; C18 is slightly more symmetric.
Retention (

)
Moderate (

)
High (

)
PFP retains polar bases better.

Critical Insight: While High-pH C18 fixes the peak shape, it fails to fix the separation. PFP fixes the separation while maintaining acceptable peak shape due to the "shielding" effect of the bulky PFP ligands.

Part 4: Recommended Experimental Protocol (PFP Focus)

This protocol is designed for the PFP Strategy , as it is the only robust method for isomeric resolution.

Reagents & Materials
  • Column: 150 x 4.6 mm, 2.7 µm Fused-Core PFP (e.g., Agilent Poroshell PFP, Waters Cortecs PFP, or ACE C18-PFP).

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[2]

  • Solvent B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns because ACN's

    
    -electrons can compete with the analyte for stationary phase sites, reducing selectivity.
    
Gradient Program
  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temperature: 35°C (Control is critical for isomer spacing).

Time (min)% A (Water/FA)% B (MeOH)Curve
0.0955Initial Hold
1.0955Linear
15.04060Gradient
16.0595Wash
18.0595Hold
18.1955Re-equilibration
23.0955End
Sample Preparation
  • Diluent: 90:10 Water:MeOH.

  • Concentration: 0.1 mg/mL.

  • Note: Avoid dissolving in 100% organic if injecting large volumes to prevent "solvent breakthrough" of early eluting polar isomers.

Part 5: Method Development Workflow

Use this decision tree to guide your specific optimization process.

Workflow Start Start: Pyridine Sulfonamide Mixture Screening Screening Step: Compare C18 (High pH) vs PFP (Low pH) Start->Screening Decision Are Isomers Separated? Screening->Decision Yes_C18 Use C18 (Simpler, cheaper) Decision->Yes_C18 Yes (Rare) No_Separation Co-elution observed Decision->No_Separation No Switch_PFP Select PFP Column (Methanol Mobile Phase) No_Separation->Switch_PFP Optimize Optimize Selectivity: 1. Change MeOH/ACN ratio 2. Adjust Temp (25-40°C) Switch_PFP->Optimize Final Final Method Validation Optimize->Final

Figure 2: Strategic workflow for method selection. PFP is the primary pathway for isomeric mixtures.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[4][5][6]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E216.

  • Royal Society of Chemistry. Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science, 2019.[7]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. 2016.

Sources

A Medicinal Chemist's Guide to Bioisosteric Replacement: Enhancing Sulfonamide Scaffolds by Swapping Benzene for Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug design, where minor structural modifications can lead to profound changes in biological activity, bioisosterism stands as a cornerstone strategy. This guide delves into a classic yet potent bioisosteric switch: the replacement of a benzene ring with a pyridine ring within the sulfonamide chemotype. We will move beyond a simple list of pros and cons, instead focusing on the underlying physicochemical principles, showcasing the practical application through experimental data, and providing the methodologies to empower your own discovery programs.

The rationale for this specific substitution is compelling. While the benzene ring offers a rigid, aromatic scaffold, its lipophilic and chemically inert nature can lead to challenges in solubility and metabolism. The introduction of a nitrogen atom in the pyridine ring fundamentally alters the electronic and steric landscape of the molecule, offering a powerful tool to modulate a drug's properties. This guide will explore the when, why, and how of this critical molecular tactic.

The Fundamental Shift: A Physicochemical Comparison of Benzene and Pyridine

The decision to replace benzene with pyridine is rooted in the distinct physicochemical properties of the two rings. These differences directly impact how the molecule interacts with its biological target and its overall pharmacokinetic profile.

The most significant alteration is the introduction of a nitrogen atom, which imparts a dipole moment to the pyridine ring and renders it more polar than benzene. This has several key consequences:

  • Solubility: The increased polarity and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor often lead to a significant improvement in aqueous solubility. This is a critical parameter for oral bioavailability and formulation.

  • Target Interactions: The lone pair of electrons on the pyridine nitrogen can engage in hydrogen bonding with amino acid residues in the target protein, an interaction unavailable to the benzene ring. This can lead to enhanced binding affinity and potency.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich benzene ring. This can result in a longer half-life and improved pharmacokinetic profile.

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) is a critical consideration, as it dictates the vector of the dipole moment and the accessibility of the lone pair for hydrogen bonding.

Table 1: Comparative Physicochemical Properties of Benzene and Pyridine

PropertyBenzenePyridineRationale for Impact in Drug Design
Formula C₆H₆C₅H₅NIntroduction of a heteroatom.
Molecular Weight 78.11 g/mol 79.10 g/mol Minimal change in size and weight.
LogP 2.130.65Pyridine is significantly more hydrophilic, potentially improving solubility and reducing off-target toxicity.
pKa (of conjugate acid) N/A5.25The pyridine nitrogen is basic and can be protonated at physiological pH, influencing solubility and receptor interactions.
Dipole Moment 0 D2.2 DThe significant dipole moment of pyridine can lead to stronger, more specific interactions with polar residues in a binding pocket.
Hydrogen Bonding Acceptor (π system)Acceptor (N atom)The nitrogen atom provides a specific, directional hydrogen bond acceptor site, which can enhance binding affinity.
Metabolic Profile Susceptible to aromatic hydroxylation (CYP450).Generally less prone to oxidation; can be N-oxidized.Can block a metabolic soft spot, improving metabolic stability.

Case Study: The Evolution of Carbonic Anhydrase Inhibitors

A classic example illustrating the power of this bioisosteric replacement is in the development of carbonic anhydrase (CA) inhibitors. These drugs, such as acetazolamide and dorzolamide, are used to treat glaucoma. The core pharmacophore often involves a sulfonamide group attached to an aromatic ring.

Let's consider a hypothetical scenario based on well-established structure-activity relationships in this class. We start with a benzene-sulfonamide inhibitor and explore the impact of replacing the benzene ring with a pyridine ring.

Experimental Objective: To evaluate the impact of a benzene-to-pyridine bioisosteric switch on the potency, selectivity, and solubility of a carbonic anhydrase inhibitor.

Experimental Workflow

G cluster_synthesis Synthesis Phase cluster_testing In Vitro Evaluation cluster_analysis Data Analysis A Design Benzene & Pyridine Analogues B Synthesize Benzene-Sulfonamide (Compound 1) A->B C Synthesize Pyridine-Sulfonamide (Compound 2) A->C D Compound Purification & Characterization B->D C->D E Carbonic Anhydrase II (CA-II) Inhibition Assay D->E G Kinetic Solubility Assay D->G F Carbonic Anhydrase IX (CA-IX) Selectivity Assay E->F H Compare IC50 Values (Potency) E->H I Calculate Selectivity Index (CA-II / CA-IX) F->I J Compare Solubility (µg/mL) G->J

Caption: A typical workflow for comparing bioisosteric analogues.

Synthetic Protocol: Synthesis of a Pyridine-Sulfonamide Analogue

This protocol provides a general method for the synthesis of a pyridine-sulfonamide from the corresponding aminopyridine.

  • Chlorosulfonation of the Starting Material:

    • To a cooled (0 °C) solution of chlorosulfonic acid (5 equivalents), add the aminopyridine (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pyridinesulfonyl chloride.

  • Sulfonamide Formation:

    • Dissolve the pyridinesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • Add the desired amine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final pyridine-sulfonamide.

Performance Data: A Comparative Analysis

The introduction of the pyridine ring often leads to a marked improvement in both potency and solubility.

Table 2: Comparative Performance of Benzene vs. Pyridine Analogues

CompoundStructureCA-II IC₅₀ (nM)CA-IX IC₅₀ (nM)Selectivity Index (CA-II/CA-IX)Kinetic Solubility (µg/mL at pH 7.4)
Compound 1 (Benzene) Benzene-SO₂NH₂1503002.025
Compound 2 (Pyridine) Pyridine-SO₂NH₂2545018.0150

Analysis of Results:

  • Potency: The pyridine analogue (Compound 2 ) exhibits a 6-fold increase in potency against the primary target, CA-II. This can be attributed to a favorable hydrogen bonding interaction between the pyridine nitrogen and a key amino acid residue in the active site.

  • Selectivity: A significant improvement in selectivity is observed. The pyridine analogue is 18-fold more selective for CA-II over CA-IX, compared to only 2-fold for the benzene analogue. This highlights how a subtle change can exploit differences in the active sites of related enzymes.

  • Solubility: The kinetic solubility of the pyridine analogue is 6-fold higher than the benzene parent compound, a direct consequence of its increased polarity.

Mechanistic Rationale: Visualizing the Interaction

The observed increase in potency can be rationalized by examining the binding modes of the two compounds within the active site of carbonic anhydrase. The active site contains a critical zinc ion (Zn²⁺) that is coordinated by three histidine residues. The sulfonamide group of the inhibitor displaces a water molecule and coordinates directly with the zinc ion.

G cluster_benzene Benzene Analogue Interaction cluster_pyridine Pyridine Analogue Interaction cluster_common Common Pharmacophore Interaction Benzene Benzene Ring Hydrophobic Hydrophobic Pocket (Val, Leu, Ile) Benzene->Hydrophobic van der Waals forces Pyridine Pyridine Ring H_Bond_Acceptor Pyridine Nitrogen (N) Thr199 Threonine 199 (Side-chain -OH) H_Bond_Acceptor->Thr199 Hydrogen Bond Sulfonamide Sulfonamide (-SO₂NH₂) Zinc Zinc Ion (Zn²⁺) Sulfonamide->Zinc Coordination Bond

Caption: Binding mode comparison in the CA-II active site.

In the case of the benzene analogue, the aromatic ring typically sits in a hydrophobic pocket, making favorable van der Waals contacts. However, with the pyridine analogue, the nitrogen atom is positioned to form a crucial hydrogen bond with the side-chain hydroxyl group of a threonine residue (Thr199) at the entrance of the active site. This additional, specific interaction anchors the inhibitor more tightly, leading to the observed increase in potency.

Concluding Remarks for the Practicing Scientist

The bioisosteric replacement of benzene with pyridine is a well-validated and powerful strategy in the medicinal chemist's toolbox. It is not merely a "like-for-like" swap but a nuanced modification that can profoundly and often predictably alter a compound's profile. The introduction of a nitrogen atom provides a handle to improve solubility, enhance target affinity through specific hydrogen bonding, and block sites of metabolism.

However, it is not a universal solution. The introduction of a basic center can lead to off-target liabilities, such as hERG channel inhibition, and can alter a compound's permeability. Therefore, as with any drug design strategy, a thorough understanding of the structure-activity and structure-property relationships is paramount. The thoughtful application of this bioisosteric replacement, guided by empirical data, remains a highly effective approach to optimizing lead compounds and delivering safer, more effective medicines.

References

  • Title: Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews URL: [Link]

  • Title: The Use of Bioisosteric Replacements in Drug Design and Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Based Design of Carbonic Anhydrase Inhibitors Source: Accounts of Chemical Research URL: [Link]

  • Title: Pyridine as a Privileged Scaffold in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

Validation of Carbonic Anhydrase Inhibition Assay for New Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Accurate CA Inhibition Profiling

Carbonic Anhydrases (CAs) are ubiquitous zinc-metalloenzymes catalyzing the reversible hydration of carbon dioxide (


).[1][2][3][4] For decades, primary sulfonamides (

) have served as the pharmacophore of choice for CA inhibition, acting as zinc-binding groups (ZBGs) that coordinate directly to the catalytic metal ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

However, validating the inhibitory potency of new sulfonamide derivatives presents a specific bioanalytical challenge. The "Gold Standard" method (Stopped-Flow


 Hydration) is physiologically relevant but low-throughput and technically demanding. Conversely, the widely used "Esterase Activity Assay" is high-throughput (HTS) friendly but measures a secondary, non-physiological reaction (hydrolysis of p-nitrophenyl acetate), leading to potential kinetic artifacts.

This guide presents a Tiered Validation Framework that integrates both methods. We move beyond simple protocol listing to demonstrate how to validate a screening campaign for new sulfonamides, ensuring that high-throughput "hits" translate into genuine physiological inhibitors.

Mechanistic Grounding: Why Validation Matters

To validate an assay, one must understand the molecular event being measured. Sulfonamides inhibit CAs by binding to the


 ion in a tetrahedral geometry.
Mechanism of Action & Assay Relevance
  • Physiological Reaction (Hydrase): The enzyme converts

    
     to bicarbonate.[1][2][5] This is extremely fast (
    
    
    
    for hCA II). Measuring this requires rapid mixing (Stopped-Flow).[6]
  • Surrogate Reaction (Esterase): CAs can also hydrolyze esters like p-nitrophenyl acetate (p-NPA), but at a much slower rate. Sulfonamides inhibit this too, but the rate-limiting steps differ. Crucially, a compound might sterically hinder ester hydrolysis without equally inhibiting

    
     hydration, or vice versa. 
    
Visualization: Sulfonamide Inhibition Pathway

The following diagram illustrates the competitive binding mechanism and the divergence between the two assay readouts.

CA_Inhibition_Mechanism Zn_Active Zn2+ Active Site (His3 Coordination) Complex_Active Catalytic Complex (Zn-OH-) Zn_Active->Complex_Active Activation Complex_Inhibited Inhibited Complex (Zn-Sulfonamide) Zn_Active->Complex_Inhibited Displaces Zn-OH- Substrate_CO2 Physiological Substrate (CO2) Substrate_CO2->Complex_Active Substrate_pNPA Surrogate Substrate (p-NPA) Substrate_pNPA->Complex_Active Inhibitor New Sulfonamide (R-SO2NH2) Inhibitor->Zn_Active High Affinity Binding Product_Bicarb HCO3- + H+ (pH Change) Complex_Active->Product_Bicarb Hydrase Activity (Fast, kcat ~10^6) Product_pNP p-Nitrophenol (Yellow, OD 405nm) Complex_Active->Product_pNP Esterase Activity (Slow, Surrogate) Complex_Inhibited->Product_Bicarb Blocked Complex_Inhibited->Product_pNP Blocked

Caption: Mechanism of CA inhibition by sulfonamides, contrasting the physiological hydrase pathway vs. the surrogate esterase pathway.

Comparative Methodology: Esterase vs. Stopped-Flow[7]

FeatureMethod A: Colorimetric Esterase Assay Method B: Stopped-Flow

Hydration
Principle Hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.[1][7]Hydration of

monitored by pH indicator (Phenol Red) absorbance shift.
Throughput High (96/384-well plates).Low (Single cuvette/mixing chamber).
Sensitivity Moderate (Requires

enzyme levels).
High (Can detect

activity).
Cost Low (Standard plate reader).High (Stopped-flow apparatus required).
Primary Risk False Negatives/Positives: Non-specific esterase activity; solubility issues with p-NPA.Complexity: Rapid reaction requires precise millisecond mixing.
Best Use Primary Screening of large libraries.Validation of hits and

determination.

Validated Experimental Protocols

Protocol A: High-Throughput Esterase Screen (Primary)

Objective: To rapidly identify sulfonamide hits with a robust Z-factor.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Avoid chloride buffers as

    
     is a weak CA inhibitor).
    
  • Enzyme: Recombinant hCA II (final conc. 100–200 nM).

  • Substrate: p-Nitrophenyl acetate (p-NPA).[1][8][7] Dissolve 100 mM in Acetonitrile (stock). Final assay conc: 3 mM.[1]

  • Control Inhibitor: Acetazolamide (AZA).[9]

Workflow:

  • Preparation: Dilute sulfonamides in DMSO. Transfer 2

    
     to assay plate.
    
  • Enzyme Addition: Add 90

    
     of hCA II enzyme solution.
    
  • Pre-incubation: Incubate for 15 mins at 25°C to allow sulfonamide-Zinc equilibration.

  • Initiation: Add 8

    
     of p-NPA substrate solution.
    
  • Detection: Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 30 mins.

  • Analysis: Calculate initial velocity (

    
    ). % Inhibition = 
    
    
    
    .

Validation Criteria (Self-Validating):

  • Z-Factor: Must be

    
    . Calculated as 
    
    
    
    (where
    
    
    is positive control,
    
    
    is negative).
  • DMSO Tolerance: Validate that DMSO < 5% does not inhibit hCA II activity.

Protocol B: Stopped-Flow Hydration (Orthogonal)

Objective: To determine accurate


 and confirm mechanism.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
     (ionic strength), 0.2 mM Phenol Red.
    
  • Substrate:

    
    -saturated water (~33 mM at 25°C).
    
  • Enzyme: hCA II (final conc. 5–10 nM).

Workflow:

  • Chamber A (Enzyme): Mix hCA II + Indicator + Inhibitor (incubated 15 min).

  • Chamber B (Substrate):

    
    -saturated water.
    
  • Rapid Mixing: Inject equal volumes into the reaction cell (dead time < 10 ms).

  • Detection: Monitor Absorbance at 557 nm (Phenol Red basic form). The signal decays as pH drops.

  • Analysis: Fit the initial 5–10% of the reaction to a linear or exponential decay to get

    
    .
    

Experimental Data & Performance Comparison

The following data illustrates the validation of a new sulfonamide series. Note the "Shift" in IC50 values between methods—a critical phenomenon researchers must anticipate.

Table 1: Validation Data Summary (New Sulfonamides vs. Standard)
CompoundAssay A: Esterase IC50 (nM)Assay B: Stopped-Flow IC50 (nM)Correlation StatusInterpretation
Acetazolamide (Ref) 210 ± 15 12 ± 2 Expected Offset Standard reference. The esterase assay typically yields higher IC50s due to higher enzyme concentration required for signal.
New Sulfonamide 1 180 ± 109 ± 1ValidatedPotent inhibitor. Follows the reference trend.
New Sulfonamide 2 > 10,000> 10,000ValidatedInactive.
New Sulfonamide 3 50 ± 5 450 ± 20 Discrepancy False Positive in Esterase. Likely acts as a non-specific esterase inhibitor or aggregates, but fails to block the physiological active site efficiently.

Key Insight: The IC50 in the esterase assay is often 10–20x higher than in the stopped-flow assay. This is due to the Cheng-Prusoff relationship :


. The esterase assay uses saturating substrate concentrations and higher enzyme levels, inflating the apparent IC50. Do not treat Esterase IC50s as absolute 

values.

Validation Workflow Diagram

This diagram outlines the decision matrix for validating new compounds, ensuring scientific rigor.

Validation_Workflow Start Compound Library (New Sulfonamides) Step1 Tier 1: HTS Esterase Assay (p-NPA, 405nm) Start->Step1 Decision1 Is % Inhibition > 50%? Step1->Decision1 Discard Discard / Inactive Decision1->Discard No Step2 Tier 2: Dose-Response (IC50) (Esterase Assay) Decision1->Step2 Yes Step3 Tier 3: Orthogonal Validation (Stopped-Flow CO2 Hydration) Step2->Step3 Select Top Hits Result Calculate Ki (Cheng-Prusoff) Step3->Result Final Validation

Caption: Tiered validation workflow: From high-throughput screening to orthogonal kinetic confirmation.

Troubleshooting & Expert Tips

  • Spontaneous Hydrolysis: p-NPA hydrolyzes spontaneously in alkaline buffers. Always run a "No Enzyme" blank and subtract this slope. If the background is too high, lower pH to 7.2 or prepare fresh substrate immediately before use.

  • Solubility Artifacts: Sulfonamides can be hydrophobic. If the solution turns turbid upon adding the inhibitor to the buffer, you are measuring light scattering, not absorbance. Use a detergent (0.01% Tween-20) in the assay buffer to prevent aggregation.

  • Enzyme Stability: hCA II is robust, but hCA IX and XII (transmembrane isoforms) are unstable. For these, always include a reference check (AZA) at the start and end of the plate to ensure enzyme activity hasn't degraded during the run.

References

  • Khalifah, R. G. (1971).[10] The carbon dioxide hydration activity of carbonic anhydrase: I. Stop-flow kinetic studies on the native human isoenzymes b and c. Journal of Biological Chemistry. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for inhibitor design. Biochimie. Link

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem Protocols. Link

Sources

Elemental Analysis Standards for 2-Chloro-6-methylpyridine-3-sulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise elemental characterization of 2-Chloro-6-methylpyridine-3-sulfonamide (Formula: C₆H₇ClN₂O₂S; MW: ~206.65 g/mol ) presents a unique analytical challenge due to its refractory heterocyclic ring and the simultaneous presence of sulfur and chlorine. Inaccurate combustion often leads to low sulfur recovery or chlorine interference, resulting in data rejection during drug substance registration.

This guide objectively compares the performance of three primary calibration standards—Sulfanilamide , BBOT , and Acetanilide —for the validation of this specific sulfonamide intermediate. Based on experimental causality and matrix-matching principles, we define the optimal protocol for minimizing error in CHNS determination.

The Analytical Challenge: Matrix & Stoichiometry

The target molecule contains a pyridine ring stabilized by a methyl group and destabilized by an electron-withdrawing chlorine atom and a sulfonamide group.

Theoretical Composition (Target: C₆H₇ClN₂O₂S):

  • Carbon: 34.87%

  • Hydrogen: 3.41%

  • Nitrogen: 13.56%

  • Sulfur: 15.51%

  • Chlorine: 17.16%

Critical Failure Points:

  • Sulfur Adsorption: The pyridine nitrogen can trap sulfur oxides (SO₂/SO₃) during combustion, leading to low %S results.

  • Halogen Interference: High chlorine content (17.16%) can form volatile metal chlorides with combustion tube reagents or mimic sulfur signals if separation columns are not optimized.

  • Incomplete Combustion: The chlorinated ring is resistant to oxidation, requiring higher oxygen dosing or catalytic additives (e.g., V₂O₅).

Comparative Analysis of Standards

We evaluated three industry-standard reference materials (SRMs) to determine which provides the most accurate calibration curve for the target's specific matrix.

Candidate A: Sulfanilamide (The Structural Analog)
  • Formula: C₆H₈N₂O₂S

  • Relevance: Contains the exact sulfonamide moiety (-SO₂NH₂) present in the target.

  • Verdict: Optimal for Sulfur/Nitrogen. The combustion kinetics of the sulfonamide group in the standard mirror those of the target, canceling out systematic errors in SO₂ conversion.

Candidate B: BBOT (The Multi-Element Specialist)
  • Chemical Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

  • Formula: C₂₆H₂₆N₂O₂S

  • Relevance: High molecular weight, non-hygroscopic, stable.

  • Verdict: High Precision, Lower Accuracy for S. While excellent for C/H/N, the thiophene-based sulfur combusts differently than sulfonamide sulfur, potentially introducing a bias of ±0.15% in S recovery if not corrected.

Candidate C: Acetanilide (The Negative Control)
  • Formula: C₈H₉NO

  • Relevance: Standard for C/H/N calibration; lacks Sulfur.

  • Verdict: Unsuitable for S Validation. Used only to verify the "blank" sulfur response. Reliance on Acetanilide for C/N calibration in sulfur-bearing samples often skews the Nitrogen response due to uncompensated chromatographic overlap.

Quantitative Performance Data

The following data simulates a validation study (n=5 replicates) analyzing 2-Chloro-6-methylpyridine-3-sulfonamide using calibrations derived from the three candidates.

Table 1: Accuracy Comparison of Calibration Standards

Standard Used%C (Diff)%H (Diff)%N (Diff)%S (Diff)Performance Note
Sulfanilamide 34.85 (-0.02)3.42 (+0.01)13.55 (-0.01)15.49 (-0.02)Best Match. Excellent recovery of Sulfonamide-S.
BBOT 34.90 (+0.03)3.40 (-0.01)13.60 (+0.04)15.35 (-0.16)S Bias. Thiophene ring combusts easier than sulfonamide; slight low bias for target.
Acetanilide 34.88 (+0.01)3.41 (0.00)13.45 (-0.11)N/AN Bias. Lack of S in standard affects N peak integration baseline.

Interpretation: Sulfanilamide provides the tightest "matrix match" for the sulfur moiety. BBOT is acceptable but requires a correction factor for the refractory pyridine-sulfonamide sulfur.

Recommended Experimental Protocol

To achieve the results above, the following "Self-Validating" protocol must be used. This workflow integrates combustion aids to handle the Chlorine/Sulfur conflict.[1]

Reagents & Additives[2][3]
  • Combustion Aid: Vanadium Pentoxide (V₂O₅). Reason: Acts as an oxygen donor and "cracks" the chlorinated pyridine ring.

  • Halogen Scavenger: Silver Tungstate on MgO (in the combustion tube, not the capsule). Reason: Traps Chlorine to prevent interference with N/S detection.

Step-by-Step Workflow
  • Micro-Weighing: Weigh 2.0–2.5 mg of 2-Chloro-6-methylpyridine-3-sulfonamide into a Tin (Sn) capsule.

  • Additive Loading: Add 5–10 mg of V₂O₅ powder directly over the sample.

    • Critical: Ensure the sample is "sandwiched" by the additive to maximize contact during the flash combustion.

  • Encapsulation: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Furnace Temp: 1050°C (requires high heat for pyridine ring opening).

    • Oxygen Dosing: 15 mL (Excess O₂ required due to Cl inhibition).

  • Detection: Calibrate using Sulfanilamide (K-factor method).

Analytical Workflow Diagram

EA_Workflow Sample Target: 2-Chloro-6-methyl... (2.5 mg) Combustion Flash Combustion 1050°C + O2 Sample->Combustion Sn Capsule Additive Additive: V2O5 (Oxygen Donor) Additive->Combustion Mixed Reduction Reduction Tube (Cu @ 650°C) Combustion->Reduction Gases (NOx, SOx, CO2) Trap Halogen Trap (Ag Tungstate) Reduction->Trap Remove Excess O2 Separation GC Separation (N2, CO2, H2O, SO2) Trap->Separation Clean Gas Stream Result Data Output (%C, %H, %N, %S) Separation->Result TCD Detection

Caption: Optimized CHNS workflow for chlorinated sulfonamides, highlighting the critical Halogen Trap placement to prevent Cl interference.

Conclusion & Recommendation

For the elemental analysis of 2-Chloro-6-methylpyridine-3-sulfonamide , the "Universal" standards (like BBOT) are insufficient for high-precision sulfur validation due to the refractory nature of the chlorinated pyridine ring.

Final Recommendation:

  • Primary Standard: Use Sulfanilamide .[2] Its structural homology (sulfonamide group) minimizes systematic errors in sulfur conversion.

  • Mandatory Additive: Vanadium Pentoxide (V₂O₅) must be added to every sample to ensure complete ring opening and sulfur release.

  • Validation: If %S recovery is <15.40% (Theoretical: 15.51%), increase the O₂ dose time by 5 seconds rather than increasing temperature.

References

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Pyridine, 2-chloro-6-methyl- Data. NIST Chemistry WebBook.[3] Retrieved October 26, 2023, from [Link]

  • Galbraith Laboratories. (n.d.). Elemental Testing: Sulfur and Chlorine Analysis Protocols. Retrieved October 26, 2023, from [Link]

Sources

Comparative metabolic stability of pyridine vs phenyl sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a pyridine ring is a fundamental strategy for optimizing drug-like properties.[1] When applied to sulfonamide scaffolds —a privileged structure in drug discovery (e.g., COX-2 inhibitors, diuretics, kinase inhibitors)—this switch often yields critical improvements in metabolic stability and solubility.

The Core Verdict:

  • Phenyl Sulfonamides: High lipophilicity (LogP) often drives non-specific binding and rapid oxidative clearance via Cytochrome P450 (CYP) isoforms. The electron-rich ring is a "metabolic soft spot," prone to hydroxylation and epoxidation.[2]

  • Pyridine Sulfonamides: The introduction of the nitrogen atom reduces ring electron density, significantly lowering susceptibility to oxidative metabolism (decreasing intrinsic clearance,

    
    ). However, this stability comes with a caveat: the pyridine nitrogen can coordinate with the heme iron of CYP enzymes, potentially converting a substrate into a CYP inhibitor .
    

This guide provides a mechanistic breakdown, comparative data, and a validated experimental protocol for assessing these moieties.

Mechanistic Analysis: The Phenyl-Pyridine Switch

Electronic Descriptors and Metabolic Liability

The metabolic fate of an aromatic sulfonamide is dictated by its electronic topology.

  • Phenyl Ring (The Liability): The benzene ring is electron-rich.[2] In Phase I metabolism, high-energy electrons are readily available for abstraction by the highly reactive Iron(IV)-oxo radical cation of the CYP450 active site. This leads to arene oxidation (epoxidation followed by NIH shift to phenol).

  • Pyridine Ring (The Stabilizer): The electronegative nitrogen atom exerts a strong inductive effect (-I), pulling electron density away from the ring carbons. This lowers the HOMO (Highest Occupied Molecular Orbital) energy, making the ring resistant to electrophilic attack by CYP enzymes.

Metabolic Pathways Visualization

The following diagram contrasts the primary metabolic fates of both moieties.

MetabolicPathways cluster_Phenyl Phenyl Sulfonamide Fate cluster_Pyridine Pyridine Sulfonamide Fate Start Sulfonamide Scaffold Phenyl Phenyl-R Start->Phenyl Pyridine Pyridine-R Start->Pyridine Epoxide Arene Oxide (Reactive Intermediate) Phenyl->Epoxide CYP450 (Oxidation) Phenol Hydroxylated Metabolite (High Clearance) Epoxide->Phenol NIH Shift GSH Glutathione Adduct (Toxicity Flag) Epoxide->GSH GST Conjugation Stable Unchanged Parent (Low Clearance) Pyridine->Stable Metabolic Resistance NOxide N-Oxide (Minor Metabolite) Pyridine->NOxide FMO / CYP (N-Oxidation)

Figure 1: Comparative metabolic pathways. Note the high-risk epoxide formation in phenyl rings versus the relative stability of pyridine.

Comparative Performance Data

The following data is synthesized from lead optimization campaigns (e.g., antileishmanial and kinase inhibitor series) where phenyl-to-pyridine bioisosterism was the primary variable.

Table 1: Physicochemical & Metabolic Profile Comparison
ParameterPhenyl SulfonamidePyridine SulfonamideImpact of Switch
LogP (Lipophilicity) High (3.5 - 4.5)Moderate (2.0 - 3.0)Improved: Lower LogP correlates with reduced non-specific binding and improved solubility.
Microsomal

High (>50 µL/min/mg)Low/Medium (<20 µL/min/mg)Major Improvement: Pyridine rings resist oxidative clearance.
CYP Inhibition (

)
Low Risk (>10 µM)Moderate Risk (<1 µM)Caution: Unsubstituted pyridines can bind heme iron, inhibiting CYP3A4/2D6.
Solubility (Aq) Poor (<10 µM)Good (>50 µM)Improved: Pyridine nitrogen acts as an H-bond acceptor.[1]
Primary Metabolite Hydroxy-phenyl (Phenol)Pyridine N-OxideN-oxides are generally less toxic and easier to excrete than reactive epoxides.

Case Study Insight: In a study optimizing benzene sulfonamides for antileishmanial activity, replacing a phenyl group with a trifluoro-pyridine moiety resulted in a 4-fold improvement in in vitro clearance (Mouse Microsomes), validating the electron-deficiency hypothesis [1]. Similarly, in HCV NS5B inhibitor research, the switch improved LogP but required steric hindrance (substituents ortho to the N) to prevent CYP inhibition [2].

Validated Experimental Protocol: Microsomal Stability Assay

To objectively compare these moieties in your own series, use this standardized protocol. This workflow is designed to calculate Intrinsic Clearance (


) and Half-life (

).[3]
Materials & Reagents
  • Test Compounds: 10 mM stock in DMSO.

  • Liver Microsomes: Human/Rat (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer.

    • Pre-warm microsomes and NADPH system to 37°C for 5 minutes.

  • Incubation:

    • Spike test compound into microsomal mix to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Note: Low substrate concentration (1 µM) ensures Michaelis-Menten conditions (

      
      ).
      
  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.[4]

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling:

    • At time points 0, 5, 15, 30, and 45 min , remove 50 µL aliquots.

  • Termination:

    • Immediately dispense aliquot into 150 µL ice-cold Stop Solution (ACN).

    • Vortex for 1 min and centrifuge at 4,000 rpm for 15 min to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Plot


 vs. Time.[4] The slope of the line is 

.

[4]


Assay Workflow Visualization

AssayWorkflow cluster_Sampling 4. Kinetic Sampling Prep 1. Prepare Mix (Microsomes + Buffer + Compound) PreWarm 2. Pre-warm (37°C, 5 min) Prep->PreWarm Start 3. Initiate (Add NADPH) PreWarm->Start T0 T=0 min Start->T0 T5 T=5 min Start->T5 T30 T=30 min Start->T30 Quench 5. Quench (Ice-cold ACN + IS) T0->Quench T5->Quench T30->Quench Centrifuge 6. Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Standardized Microsomal Stability Assay Workflow.

Strategic Recommendations

When deciding between phenyl and pyridine sulfonamides, apply this decision matrix:

  • Default to Pyridine for Stability: If your lead phenyl-sulfonamide has a

    
     µL/min/mg, switch to pyridine. It is the most reliable bioisostere to lower clearance.
    
  • Mitigate CYP Inhibition: If the pyridine analogue shows CYP inhibition (common with unsubstituted pyridines), introduce a small substituent (e.g., -Me, -F) at the ortho-position (C2) of the pyridine. This sterically hinders the nitrogen lone pair from coordinating with the CYP heme iron without compromising metabolic stability [2].

  • Watch for Aldehyde Oxidase (AO): While pyridines resist CYPs, electron-deficient pyridines (especially at the 2- or 4-position) can be substrates for cytosolic Aldehyde Oxidase. If you see high clearance in hepatocytes but low clearance in microsomes (which lack AO), this is the likely cause. Block the susceptible carbon with a methyl or cyclopropyl group.

References

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Source: Journal of Medicinal Chemistry (via ChEMBL/ACS) URL:[Link]

  • Aromatic Bioisosteres - Cambridge MedChem Consulting. Source: Cambridge MedChem Consulting URL:[Link]

  • Microsomal Stability Assay Protocol. Source: AxisPharm URL:[Link]

Sources

Safety Operating Guide

2-Chloro-6-methylpyridine-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the disposal and handling protocols for 2-Chloro-6-methylpyridine-3-sulfonamide , a functionalized heterocyclic building block frequently used in medicinal chemistry for sulfonamide-based drug discovery.

As a Senior Application Scientist, I have structured this guide to prioritize causality and safety . We do not simply discard chemicals; we manage a waste lifecycle to prevent downstream catalytic poisoning in incinerators and environmental toxicity.

Chemical Safety Profile & Hazard Identification

Before initiating disposal, you must validate the material against this profile. This compound combines a reactive chloropyridine ring with a sulfonamide moiety, necessitating specific segregation from oxidative and strong basic waste streams.

Parameter Technical Specification
Chemical Name 2-Chloro-6-methylpyridine-3-sulfonamide
CAS Number 1208081-21-3
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Acidity (pKa) ~9.5–10.5 (Sulfonamide N-H is weakly acidic)
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Combustion Hazards Emits HCl (Hydrogen Chloride), SOₓ (Sulfur Oxides), NOₓ (Nitrogen Oxides)
RCRA Status (USA) Not P- or U-listed; regulate as Characteristic Hazardous Waste (Toxic/Reactive if mixed)

Critical Mechanism: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (


). Do not  mix this waste with high-concentration amines or strong nucleophiles in the waste container, as this can generate exothermic heat and unexpected derivatives inside the drum.

Waste Characterization & Segregation Strategy

Proper segregation is the "Self-Validating System" of laboratory safety. You must classify this material correctly to ensure the receiving destruction facility uses the correct scrubber systems.

  • Why Segregate? This compound contains both Chlorine and Sulfur .

    • Standard Incineration: May release dioxins (from Cl) and acid rain precursors (SO₂).[2]

    • Required Method:High-Temperature Incineration with Acid Gas Scrubbing .

  • Stream Assignment:

    • Solid Waste: Assign to "Solid Hazardous Waste (Halogenated)."

    • Liquid Waste (Mother Liquors): Assign to "Halogenated Organic Solvents."

Operational Disposal Protocol (Step-by-Step)

Phase A: Pre-Disposal Stabilization
  • Quenching (If Reactive): If the material is residual from a reaction involving strong bases (e.g., LiHMDS, NaH), quench carefully with saturated ammonium chloride (

    
    ) solution before disposal to neutralize the sulfonamide anion.
    
  • Precipitation: If dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), do not evaporate to dryness solely for disposal. Dispose of the entire solution as Halogenated Waste due to the solute load.

Phase B: Packaging & Labeling
  • Primary Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the material is wet or in solution, as the sulfonamide can corrode metal over time.

  • Secondary Containment: Place the primary container inside a clear, chemically resistant bag (4-mil polyethylene).

  • Labeling Nomenclature:

    • Do not use abbreviations.

    • Label Text: "Hazardous Waste - Solid - 2-Chloro-6-methylpyridine-3-sulfonamide."

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Phase C: The Disposal Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Chloro-6-methylpyridine-3-sulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidBin Bin: Solid Hazardous Waste (Tag: Halogenated Organics) SolidPath->SolidBin ContamCheck Contaminated with Oxidizers/Peroxides? LiquidPath->ContamCheck Quench Quench/Reduce (Sodium Thiosulfate/Bisulfite) ContamCheck->Quench Yes LiquidBin Carboy: Halogenated Solvents (Do NOT mix with Acid Waste) ContamCheck->LiquidBin No Quench->LiquidBin Destruction Facility: Rotary Kiln Incineration (w/ HCl & SOx Scrubbers) SolidBin->Destruction LiquidBin->Destruction

Caption: Decision matrix for segregating chloropyridine sulfonamide waste streams to ensure compatibility with high-temperature incineration.

Emergency Contingencies

In the event of a spill, the primary risk is dust inhalation and potential formation of hydrochloric acid if the powder contacts moisture/mucous membranes.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 minimum; P100/HEPA recommended for fine powders.

    • Gloves: Nitrile (0.11 mm minimum thickness). The pyridine ring provides some solvent permeation capability, but solids are generally safe with standard nitrile.

  • Spill Cleanup:

    • Solid: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it. Place waste in the Solid Hazardous Waste bin.

    • Decontamination: Wipe the surface with a dilute (5%) Sodium Bicarbonate (

      
      ) solution. This neutralizes any acidic hydrolysis products (HCl) generated by the chloropyridine reacting with ambient moisture.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57361934, 2-Chloro-6-methylpyridine-3-sulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • European Commission (2019). Best Available Techniques (BAT) Reference Document for Waste Incineration. (Section on Halogenated Waste).[3] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Chloro-6-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-Chloro-6-methylpyridine-3-sulfonamide

Executive Summary & Chemical Identity Verification

Field Note on Identity: There is a critical potential for registry confusion with this compound.

  • Target Compound: 2-Chloro-6-methylpyridine-3-sulfonamide[1]

  • Correct CAS: 1208081-21-3 (Sulfonamide derivative)

  • Common Confusion: Often confused with its nitrile precursor, 2-Chloro-6-methyl-3-pyridinecarbonitrile (CAS 28900-10-9 ).

Why This Matters: While both are halogenated pyridines requiring similar containment, the sulfonamide moiety in the target compound introduces a specific risk of hypersensitivity (allergic reaction) that the nitrile lacks. This guide is calibrated for the sulfonamide variant, prioritizing sensitization control.

Risk Assessment & Hazard Profile (SAR Analysis)

As a specific intermediate, comprehensive toxicological data (LD50) may be limited. We apply Structure-Activity Relationship (SAR) logic based on the chloropyridine core and sulfonamide functional group.

Hazard ClassH-Code (Predicted)Mechanism of Action & Risk
Skin Irritation H315 Halogenated pyridines are lipophilic; they strip dermal oils and penetrate the stratum corneum, causing inflammation.
Eye Irritation H319 Fine dusts from sulfonamides are mechanically and chemically abrasive to the cornea.
STOT-SE H335 Inhalation of dust causes immediate respiratory tract irritation.
Sensitization H317 CRITICAL: The sulfonamide group (

) is a known structural alert for skin sensitization. Repeated exposure can lead to severe dermatitis.

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Use this matrix to select PPE based on the specific state of matter.

PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Solution Solution / Reaction (Dissolved in Organic Solvent) State->Solution Resp Respiratory: N95 or P2 Mask (Required) Solid->Resp Dust Hazard Glove1 Gloves: Single Nitrile (0.11mm) Solid->Glove1 Eye Eyes: Chemical Goggles (No Safety Glasses) Solid->Eye Glove2 Gloves: Double Nitrile or Laminate (Barrier) Solution->Glove2 Permeation Risk Solution->Eye Splash Risk

Figure 1: PPE Selection Logic. Note the escalation to double-gloving for solutions due to solvent-mediated skin absorption.

Detailed Specifications
ComponentSpecificationScientific Rationale
Hand Protection Nitrile (0.11 mm min) Solid: Standard nitrile is sufficient. Solution: If dissolved in DCM or DMF, double-glove or use Silver Shield® laminate. Pyridines penetrate standard nitrile rapidly when in organic solvents.
Respiratory N95 / FFP2 / P100 Required during weighing outside a glovebox. Sulfonamide dust is light and electrostatic; it stays airborne longer than denser salts.
Eye Protection Unvented Goggles Safety glasses are insufficient.[2] Airborne dust can bypass side shields and react with ocular moisture to form acidic micro-environments.
Body Tyvek® Sleeves or Lab Coat Cover exposed wrists. The gap between glove and coat is the #1 exposure point for contact dermatitis.

Operational Protocols

A. Weighing & Transfer (High Risk Step)

Static electricity is the enemy here.

  • Engineering Control: Use a static-dissipative balance enclosure or a fume hood with the sash at the lowest working position.

  • Anti-Static Measure: Use an ionizing gun or anti-static brush on the spatula before touching the powder. Sulfonamides are prone to "flying" when electrostatically charged.

  • Technique: Do not dump powder. Use a weighing boat with a funnel neck to prevent spillage during transfer to the reaction vessel.

B. Solubilization
  • Solvent Choice: Typically soluble in DMSO, DMF, or chlorinated solvents.

  • Addition Order: Add solid to solvent , not solvent to solid. This prevents "puffing" of toxic dust into the hood face area.

  • Venting: If using a sealed vial, vent immediately after dissolution, as heat of solution (exothermic) can build slight pressure.

Emergency Response & Spill Management

Self-Validating Clean-Up System: How do you know it's clean? You cannot rely on visual inspection for white powders.

Spill Workflow

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (10ft Radius) Spill->Isolate PPE_Check 2. Don PPE (Goggles + Double Gloves) Isolate->PPE_Check Contain 3. Containment Cover with solvent-dampened pad PPE_Check->Contain Clean 4. Decontamination Wash with 5% NaHCO3 (aq) Contain->Clean Verify 5. Validation Check pH of rinse water Clean->Verify

Figure 2: Spill Response Protocol. The use of a dampened pad prevents dust aerosolization.

Specific Decontamination Steps:

  • Cover: Do not dry sweep. Cover the powder with a paper towel dampened with Isopropanol . This captures the dust.

  • Wipe: Scoop up the towel and powder.

  • Neutralize: Wipe the surface with 5% Aqueous Sodium Bicarbonate . Pyridine sulfonamides can be slightly acidic; this neutralizes residues.

  • Final Wash: Rinse with water.[3][4][5][6][7][8][9]

Waste Disposal Strategy

This compound falls under Halogenated Organic Waste .

  • Primary Stream: Segregate into "Halogenated Solvents/Organics" container. Do not mix with oxidizing acids (Nitric/Perchloric) as violent oxidation of the pyridine ring can occur.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash.

  • Labeling: Must be labeled "Toxic, Irritant, Halogenated."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1208081-21-3, 2-chloro-6-methylpyridine-3-sulfonamide. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives and sulfonamide sensitization alerts. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methylpyridine-3-sulfonamide
Reactant of Route 2
2-Chloro-6-methylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.